3-Amino-4-cyanobenzoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-amino-4-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDRDQNFWIJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-4-cyanobenzoic acid physical and chemical properties
An In-depth Technical Guide to 3-Amino-4-cyanobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing an amino group, a nitrile (cyano group), and a carboxylic acid on a benzene ring, this molecule serves as a highly versatile building block for the synthesis of complex heterocyclic structures and pharmacologically active agents.[1][2][3] The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a valuable precursor in the development of novel therapeutic compounds and functional organic materials.[3][4]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a technical resource for scientists and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, reactivity, synthetic pathways, and safety protocols, grounding the discussion in established chemical principles to provide actionable, field-proven insights.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all subsequent research and application. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 159847-71-9 | [4][5][6][7] |
| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 162.15 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [5] |
| InChI | InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | [5] |
| InChIKey | VEDDRDQNFWIJHM-UHFFFAOYSA-N | [5] |
The molecule's architecture, featuring three distinct functional groups, is the primary determinant of its chemical behavior. The ortho-positioning of the amino and cyano groups, combined with the meta-position of the carboxylic acid relative to the amino group, creates a unique electronic and steric environment.
Caption: Structure showing the aromatic core with carboxylic acid, amino, and cyano functional groups.
Physical and Chemical Properties
The interplay of the functional groups dictates the compound's physical state, solubility, and reactivity.
| Property | Value | Comments |
| Appearance | White to light yellow or brown powder/crystalline solid. | [4][8] |
| Melting Point | Not experimentally determined in reviewed sources. Estimated >200 °C. | Based on analogs like 4-Cyanobenzoic acid (219-224 °C)[2][9] and 3-Aminobenzoic acid (173 °C).[10] The presence of strong hydrogen bonding and polar interactions suggests a high melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents.[9][11] Solubility in aqueous solutions is pH-dependent, increasing at high pH due to the deprotonation of the carboxylic acid.[9] |
| pKa | Not experimentally determined. Estimated pKa₁ (COOH) ≈ 3.5-4.5; pKa₂ (NH₃⁺) ≈ 2.5-3.5. | The pKa of the carboxylic acid is similar to that of 4-cyanobenzoic acid (3.55).[11][12] The electron-withdrawing cyano and carboxyl groups decrease the basicity of the amino group, lowering its pKa compared to aniline (pKa ≈ 4.6). |
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for verifying the structure and purity of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[13]
Experimental Protocol: Acquiring Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using either the KBr pellet method or as a thin film on a salt plate from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectroscopic Signatures
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH).[14]
-
~7.5-7.8 ppm (m, 2H): Signals for the two aromatic protons ortho and para to the carboxylic acid.
-
~7.0-7.2 ppm (m, 1H): Signal for the aromatic proton ortho to both the amino and cyano groups.
-
~5.5-6.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (NH₂).[14] The chemical shift can vary with concentration and temperature.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~167 ppm: Carboxylic acid carbonyl carbon (COOH).
-
~150 ppm: Aromatic carbon attached to the amino group (C-NH₂).
-
~115-135 ppm: Remaining aromatic carbons.
-
~118 ppm: Nitrile carbon (C≡N).
-
~100-110 ppm: Aromatic carbon attached to the cyano group (C-CN).
-
-
FT-IR (ATR, cm⁻¹):
-
3480-3300 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amine.[14]
-
3300-2500 cm⁻¹: A very broad band for the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[14]
-
~2220 cm⁻¹: A sharp, medium-intensity band for the C≡N stretching of the nitrile group.
-
~1680 cm⁻¹: A strong absorption band for the C=O stretching of the carboxylic acid.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Potential chemical transformations at each functional group of the molecule.
-
Amino Group: As a nucleophile, it readily undergoes acylation and can be diazotized. The diazonium salt intermediate is a gateway to a plethora of Sandmeyer-type reactions, allowing the introduction of various substituents.
-
Carboxylic Acid Group: Can be converted to esters, amides, or acyl chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.[3]
-
Cyano Group: This group is stable but can be hydrolyzed to an amide or a second carboxylic acid under harsh conditions. It can also be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[3]
Synthesis Pathway
While not commercially available from all suppliers in large quantities, this compound can be synthesized through multi-step sequences. A common strategy involves the introduction of the cyano group via a Sandmeyer reaction on a suitable precursor.
Experimental Protocol: Synthesis from 3-Amino-4-methylbenzoic Acid (Illustrative)
This protocol is a representative example based on established chemical transformations. Causality Note: This pathway is chosen because the Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile. Protecting the other amine may be necessary depending on the exact conditions.
-
Diazotization:
-
Suspend 1 equivalent of 3,4-diaminobenzoic acid in dilute HCl (e.g., 3 M) at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution. The choice of acid and low temperature is critical to prevent decomposition of the unstable diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat gently if necessary to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed. The copper(I) catalyst is essential for the substitution reaction to proceed efficiently.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) for another hour to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., Na₂CO₃) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Caption: A plausible synthetic route via the Sandmeyer reaction.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]
-
Hazard Identification:
-
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a medical professional if you feel unwell.[15]
-
-
-
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15] Recommended storage is at room temperature in a dry, inert atmosphere.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
-
Conclusion
This compound is a quintessential example of a versatile molecular building block. Its value lies not in any single property but in the synergistic potential of its three distinct functional groups. This guide has detailed its fundamental physical, chemical, and spectroscopic characteristics to provide researchers with a solid foundation for its use. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable scientists to effectively harness this compound in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
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Introduction: The Versatility of a Multifunctional Building Block
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-cyanobenzoic Acid
This compound is a key organic intermediate characterized by a benzene ring substituted with three distinct functional groups: an amino group, a cyano (nitrile) group, and a carboxylic acid. This unique arrangement makes it a highly valuable building block in the fields of medicinal chemistry and materials science.[1][2] Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of approximately 162.15 g/mol .[3][4] The strategic positioning of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures found in various pharmaceutical agents and fine chemicals.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its purification, and outlines a systematic approach to its structural and purity characterization, tailored for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [3][4] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | White to light yellow powder | [1][5] |
| CAS Number | 159847-71-9 | [4][5][6] |
| IUPAC Name | This compound | [3] |
| Purity | Typically ≥98.0% | [1][5] |
Strategic Synthesis Pathway
The synthesis of this compound can be approached from various precursors. A common and logical strategy involves a multi-step process starting from a readily available substituted toluene derivative. The following workflow illustrates a reliable pathway involving diazotization, cyanation (Sandmeyer reaction), oxidation, and reduction steps. The rationale for this pathway lies in the robust and well-documented nature of each individual transformation, which allows for high yields and predictable outcomes when carefully controlled.[7][8]
Experimental Protocol: A Step-by-Step Guide
Step 1: Diazotization and Sandmeyer Reaction (4-Methyl-2-nitroaniline to 4-Methyl-3-nitrobenzonitrile)
The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a cyano group.[8] It proceeds via a diazonium salt intermediate, which is highly reactive and must be prepared at low temperatures (0–5 °C) to prevent premature decomposition.
-
Preparation of Diazonium Salt: Dissolve 4-methyl-2-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the active cyanating agent.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, often with the evolution of nitrogen gas. Control the temperature as needed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure the reaction goes to completion.
-
Cool the mixture and extract the product, 4-methyl-3-nitrobenzonitrile, with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Oxidation of the Methyl Group (to 4-Cyano-3-nitrobenzoic acid)
The methyl group is oxidized to a carboxylic acid. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) is effective, though ruthenium-based catalysts can offer milder conditions.[7]
-
Suspend the crude 4-methyl-3-nitrobenzonitrile in an aqueous solution, possibly with a co-solvent like pyridine or t-butanol.
-
Heat the mixture and add potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating and adding KMnO₄ until a faint pink color persists, indicating the reaction is complete.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate and acidify it with a strong acid (e.g., HCl). The product, 4-cyano-3-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Reduction of the Nitro Group (to this compound)
The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation or metal-acid systems are standard methods.[7][8]
-
Dissolve the 4-cyano-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 3-4 atm).
-
Stir the reaction at room temperature until hydrogen uptake ceases, indicating the completion of the reduction.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to yield the crude this compound.
Purification Protocol
Recrystallization is the most common method for purifying the final product.
-
Choose a suitable solvent system. A polar solvent like ethanol, methanol, or an ethanol/water mixture is often effective.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter it to remove impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of the molecule by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[9][10]
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~12.0-13.0 (s, 1H) | Carboxylic acid (-COOH) | ~167.0 | Carboxylic acid (C=O) |
| ~7.8-8.0 (d, 1H) | Aromatic CH | ~150.0 | Aromatic C-NH₂ |
| ~7.5-7.7 (dd, 1H) | Aromatic CH | ~135.0 | Aromatic CH |
| ~6.8-7.0 (d, 1H) | Aromatic CH | ~120.0 | Aromatic CH |
| ~5.0-6.0 (s, br, 2H) | Amino (-NH₂) | ~118.0 | Aromatic CH |
| ~116.0 | Cyano (-C≡N) | ||
| ~110.0 | Aromatic C-CN |
Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300–2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| ~2230 | C≡N Stretch | Nitrile (-CN)[13] |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1620–1550 | N-H Bend | Primary Amine (-NH₂) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.[14][15]
-
Expected Molecular Ion Peak ([M+H]⁺): m/z ≈ 163.05
-
High-Resolution MS (HRMS): The exact mass should be calculated and compared to the theoretical value (C₈H₇N₂O₂⁺ requires m/z 163.0502).[3]
-
Key Fragmentation: Common losses include H₂O (from COOH), COOH, and HCN, which can help confirm the connectivity of the functional groups.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
-
Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is standard.
-
Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
As a versatile building block, this compound is utilized in the synthesis of a variety of heterocyclic compounds that form the core of many therapeutic agents.[2] The amino group serves as a nucleophile or a site for diazotization, the carboxylic acid is readily converted to amides or esters, and the cyano group can be hydrolyzed or reduced. This trifunctional nature allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery programs aimed at developing novel anticancer, antibacterial, and anti-inflammatory agents.[2]
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3-Amino-4-cyanobenzoic acid CAS number 159847-71-9
An In-Depth Technical Guide to 3-Amino-4-cyanobenzoic Acid (CAS: 159847-71-9)
Introduction
This compound is a trifunctional aromatic compound featuring amino, cyano, and carboxylic acid groups. This unique arrangement of reactive sites makes it a highly valuable and versatile building block in advanced organic synthesis.[1][2] Its structural framework is particularly relevant in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for constructing more complex molecular architectures.[3][4] This guide provides a detailed examination of its chemical properties, plausible synthetic strategies, reactivity, and established safety protocols, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of this compound is critical for its effective application in research and development. The compound typically appears as a white to light yellow crystalline powder.[5][6] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 159847-71-9 | Appchem, Sigma-Aldrich[8][9] |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[7] |
| Molecular Weight | 162.15 g/mol | PubChem[7] |
| Appearance | White powder | ZHEJIANG JIUZHOU CHEM[5] |
| Purity | Typically ≥97-99% | CymitQuimica, ZHEJIANG JIUZHOU CHEM[5][10] |
| InChI Key | VEDDRDQNFWIJHM-UHFFFAOYSA-N | PubChem[7] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | PubChem[7] |
graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C8 [label="C"]; N2 [label="N"]; // Benzene ring with substituents C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; // Carboxylic acid group C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; // Amino group C3 -- N1 [label="H₂N", len=1.5]; // Cyano group C4 -- C8 [len=1.5]; C8 -- N2 [len=1.5, style=triple]; // Position nodes using pos attribute C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.25!"]; O2 [pos="1,2.25!"]; N1 [pos="-2.6,-3!"]; C8 [pos="0,-4.5!"]; N2 [pos="0,-5.8!"];
}
Caption: 2D Structure of this compound.
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic transformations common in organic chemistry. A logical and industrially scalable approach involves the oxidation of a methyl group on a substituted toluene precursor.
A plausible synthetic pathway begins with 3-amino-4-methylbenzonitrile (CAS 60710-80-7).[11] The critical transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-documented reaction for producing benzoic acid derivatives.[12][13]
Causality of Experimental Choices:
-
Starting Material: 3-amino-4-methylbenzonitrile is an ideal precursor. The amino and cyano groups are already in the correct positions, simplifying the overall synthesis. The methyl group is a readily oxidizable handle.
-
Oxidizing Agent: Strong oxidizing agents are required to convert an aromatic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[12] The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. Alternative catalytic systems, such as those based on ruthenium or iridium, can also be employed.[12]
-
Purification: After the reaction, the product is typically isolated by filtration following acidification, which causes the carboxylic acid to precipitate out of the aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent like water or an alcohol-water mixture.[6]
Experimental Workflow: Oxidation of 3-Amino-4-methylbenzonitrile
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 3-amino-4-methylbenzonitrile in an aqueous solution.
-
Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any excess oxidizing agent. Filter the hot solution to remove manganese dioxide (MnO₂) byproduct.
-
Isolation: Cool the filtrate and acidify it with a mineral acid (e.g., HCl) to a pH that causes the this compound to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry. For higher purity, recrystallize the crude product from a suitable solvent system.
Caption: Plausible synthesis workflow for this compound.
Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a powerful tool for building diverse molecular scaffolds, particularly in the development of pharmaceuticals.[3][5]
-
Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. The Sandmeyer reaction, which transforms the amino group into various other functionalities via a diazonium salt intermediate, is a key potential transformation.[12]
-
Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides (by coupling with amines), or acid chlorides. These transformations are fundamental in peptide synthesis and the creation of small molecule libraries for drug discovery.[14]
-
Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This adds another layer of synthetic flexibility to the molecule.
Its role as a building block for "healing drugs" and other therapeutic agents highlights its importance in the pharmaceutical industry.[2][5]
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An In-Depth Technical Guide to 3-Amino-4-cyanobenzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-cyanobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, cyano, and carboxylic acid moieties, offers a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a valuable building block in drug discovery and development.
Molecular Structure and Nomenclature
This compound is a derivative of benzoic acid with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. The structural arrangement consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano group at positions 1, 3, and 4, respectively.
IUPAC Name and Structural Elucidation
The systematic IUPAC name for this compound is This compound [1]. The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group, which has the highest priority among the functional groups present. The substituents are then named and numbered according to their position on the ring.
The chemical structure can be represented in various formats:
-
SMILES: C1=CC(=C(C=C1C(=O)O)N)C#N[1]
-
InChI: InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12)[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| pKa (predicted) | Acidic pKa (carboxyl): ~3.5-4.0; Basic pKa (amino): ~2.0-2.5 | In-silico prediction[3] |
| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility trends for aminobenzoic acids[4][5] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. |
Note: Predicted values are based on computational models and data from structurally related compounds.
Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Cyanation of 4-Chloro-3-nitrobenzoic acid
The first step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a cyano group. This is typically achieved by heating 4-chloro-3-nitrobenzoic acid with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or quinoline[9]. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
Step 2: Reduction of the Nitro Group
The resulting 4-cyano-3-nitrobenzoic acid is then subjected to a reduction of the nitro group to an amino group. This transformation can be accomplished using various established methods, such as:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst[6]. This method is often preferred for its clean reaction profile and high yields.
-
Metal-Acid Reduction: Employing a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl)[6].
Purification
The final product, this compound, would likely be purified by recrystallization from a suitable solvent or solvent mixture to achieve the desired purity for subsequent applications.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its functional groups and the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the three different substituents. The protons on the benzene ring would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the aromatic region (δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ ~165-175 ppm), while the carbon of the cyano group will be observed in the range of δ 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups:
-
-NH₂ stretch: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the amino group.
-
-C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
-C=O stretch: A strong, broad band in the region of 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
-
-O-H stretch: A very broad band from 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.15 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and HCN.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of its three functional groups. This trifunctional nature makes it a versatile building block for the synthesis of a wide range of derivatives.
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A Comprehensive Technical Guide to 3-Amino-4-cyanobenzoic Acid for Advanced Research and Development
An In-depth Technical Guide:
This guide provides an in-depth exploration of 3-Amino-4-cyanobenzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, chemical utility, and safe handling protocols. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also practical and contextually grounded in scientific principles.
Core Molecular and Physicochemical Properties
This compound is a substituted aromatic compound featuring three distinct functional groups: a carboxylic acid, an amine, and a nitrile. This trifunctional nature makes it a highly versatile scaffold for organic synthesis. Its fundamental properties are summarized below.
The molecular formula for this compound is C₈H₆N₂O₂.[1][2][3] Its molecular weight is approximately 162.15 g/mol .[1] This compound is typically supplied as a white powder with a purity of 99% or higher.[4]
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 159847-71-9 | [1][2][3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [1][2][5] |
| InChIKey | VEDDRDQNFWIJHM-UHFFFAOYSA-N | [1] |
| Appearance | White powder | [4] |
| Purity | ≥97% - 99% | [4] |
| Topological Polar Surface Area | 87.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Predicted pKa | 3.70 ± 0.10 | [5] |
| Predicted Boiling Point | 433.9 ± 40.0 °C | [5] |
Synthesis and Mechanistic Insights
The synthesis of substituted cyanobenzoic acids often leverages well-established transformations in aromatic chemistry. A common and logical pathway to this compound involves the Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic approach begins by disconnecting the cyano group, which points to a diazonium salt as the immediate precursor. This diazonium salt would be formed from the primary aromatic amine. Therefore, a suitable starting material would be a 3,4-disubstituted benzoic acid where the 4-position can be converted to a cyano group. A logical and commercially available starting material is 3-Amino-4-methylbenzoic acid. The strategy is to first protect the existing amino and carboxyl groups, then oxidize the methyl group to a carboxylic acid, which is subsequently converted to the nitrile. A more direct route, however, involves the diazotization of a 3,4-diamino precursor or a Sandmeyer reaction on an appropriate aminobenzoic acid derivative.
The following workflow outlines a standard synthetic procedure.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.[6][7] Causality: The choice of low temperature (0-5 °C) for diazotization is critical because aromatic diazonium salts are unstable and can decompose at higher temperatures. The use of a copper(I) cyanide catalyst is a hallmark of the Sandmeyer reaction, which proceeds via a radical mechanism to efficiently replace the diazonium group with a nitrile.
Objective: To synthesize this compound from a suitable 3-aminobenzoic acid precursor.
Materials:
-
3-Amino-4-halobenzoic acid (e.g., 3-Amino-4-bromobenzoic acid)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to create CuCN solution)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath, magnetic stirrer, standard glassware
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a thermometer and a magnetic stirrer, suspend the 3-amino-4-halobenzoic acid starting material in a solution of water and concentrated HCl.
-
Cool the suspension to 0-5 °C using an ice-salt bath. The mixture must be vigorously stirred to maintain a fine suspension.
-
Dissolve a stoichiometric equivalent of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the acidic suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of NaCN or KCN in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. This step is often exothermic and may be accompanied by the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of N₂ gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture if necessary to precipitate the crude product.
-
Filter the crude solid and wash with cold water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent can then be removed under reduced pressure.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the purified this compound.
-
-
Validation:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
Determine the melting point and compare it to literature values.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block.[4] Each of its three functional groups provides a handle for diverse chemical transformations, allowing for the construction of complex molecular architectures found in many pharmaceutical agents.[8]
-
Carboxylic Acid (-COOH): This group is a primary site for forming amide bonds, which are fundamental linkages in countless drug molecules. It can be readily coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU). It can also be converted to esters or reduced to an alcohol.
-
Amino Group (-NH₂): The primary amine can be acylated, alkylated, or used as a nucleophile in substitution reactions. It is also the precursor for forming heterocyclic rings, such as benzimidazoles or quinazolines, which are privileged scaffolds in medicinal chemistry.
-
Cyano Group (-CN): The nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids.
Caption: Chemical reactivity and potential of the functional groups.
Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for this compound must be consulted before use, general precautions can be derived from structurally related compounds like 4-cyanobenzoic acid and other aminobenzoic acids.[9][10][11] These compounds are often classified as irritants.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[10]
-
Eye Irritation: Can cause serious eye irritation.[10]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
This compound is more than a simple chemical; it is a potent and versatile intermediate for advanced chemical synthesis. Its unique combination of a carboxylic acid, an amine, and a nitrile group on a single aromatic scaffold provides multiple avenues for molecular elaboration. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and fine chemicals.
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An In-Depth Technical Guide to the Solubility of 3-Amino-4-cyanobenzoic Acid in Common Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-cyanobenzoic acid is a pivotal building block in medicinal chemistry and materials science, valued for its trifunctional molecular architecture. A comprehensive understanding of its solubility is fundamental to its effective application in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore the physicochemical principles governing its solubility, present a consolidated overview of its solubility in a range of common laboratory solvents, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended to be a critical resource for scientists and researchers, enabling them to harness the full potential of this versatile compound.
Introduction: The Physicochemical Landscape of this compound
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses a unique combination of functional groups that define its solubility profile:
-
An Aromatic Core: The benzene ring provides a hydrophobic backbone.
-
A Carboxylic Acid Group (-COOH): This acidic moiety is a strong hydrogen bond donor and acceptor, contributing to its polarity.
-
An Amino Group (-NH2): This basic group is also a hydrogen bond donor, further enhancing its polarity.
-
A Cyano Group (-CN): This strongly electron-withdrawing group increases the molecule's overall polarity.
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this compound an amphoteric molecule. This characteristic is crucial as it implies that its aqueous solubility will be highly dependent on the pH of the solution. In acidic media, the amino group will be protonated, while in basic media, the carboxylic acid will be deprotonated, in both cases leading to the formation of a more soluble salt. The molecule's ability to form strong intermolecular hydrogen bonds in its solid crystalline state means that a solvent must be capable of overcoming these forces to achieve dissolution.
Solubility Profile: A Survey of Common Solvents
While precise quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the behavior of structurally similar compounds such as 3-aminobenzoic acid and 4-cyanobenzoic acid.[1][2] The following table provides a qualitative and estimated summary of the solubility of this compound in a variety of common laboratory solvents at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility | Rationale and Insights |
| Water | Polar Protic | Sparingly Soluble | Solubility is expected to be low at neutral pH but will increase significantly in acidic or basic conditions due to salt formation. For comparison, the solubility of 3-aminobenzoic acid in water is 0.59 g/100 mL at 15°C.[3] |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the solute, facilitating dissolution. 4-aminobenzoic acid is known to be soluble in methanol.[4] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for polar, hydrogen-bonding compounds. The solubility of 4-cyanobenzoic acid in ethanol has been a subject of study, indicating good compatibility.[2][5] |
| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, aiding in the dissolution of this compound. 3-aminobenzoic acid is soluble in acetone.[1] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The nonpolar nature of DCM makes it a poor solvent for this highly polar molecule. |
| Toluene | Nonpolar | Insoluble | Toluene's nonpolar character is not conducive to solvating polar, hydrogen-bonded solids. |
| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unable to overcome the strong intermolecular forces of the solute. |
| Diethyl Ether | Slightly Polar | Sparingly Soluble | The ether oxygen provides some polarity, but it is generally not sufficient to dissolve highly polar compounds. 3-aminobenzoic acid is reported to be soluble in ether.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a powerful polar aprotic solvent that is an excellent hydrogen bond acceptor, making it highly effective at dissolving compounds of this nature. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice of the solute. |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
For applications requiring precise solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
High-purity this compound
-
Analytical grade solvent of interest
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess of solid this compound to a series of vials. This is to ensure that a saturated solution is achieved and that solid material remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to run a preliminary experiment to determine the time required to reach a constant concentration.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve must be generated using standards of known concentrations.
-
Calculation: The solubility (S) is calculated using the determined concentration (C), the dilution factor (DF), and is typically expressed in g/100 mL or mg/mL.
Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.
Strategic Solvent Selection for Synthesis and Purification
The choice of solvent is a critical parameter in both the synthesis and purification of this compound and its derivatives. The following logical framework can guide this selection process.
Caption: A decision-making framework for solvent selection in different applications.
Conclusion
The solubility of this compound is governed by its highly polar and amphoteric nature. It is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, and soluble in polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be limited but can be significantly enhanced by adjusting the pH. For nonpolar solvents, it is likely to be sparingly soluble to insoluble. For researchers and drug development professionals, a thorough understanding and experimental determination of its solubility in relevant solvent systems are crucial for successful process development, from synthesis and purification to formulation.
References
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- Yalkowsky, S. H., & He, Y. (2003).
- PubChem. (n.d.). 3-Aminobenzoic acid.
- Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Crystal Growth & Design, 13(7), 2846-2855.
- Loba Chemie. (n.d.). 3-AMINOBENZOIC ACID.
- Journal of Chemical & Engineering Data. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
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3-Amino-4-cyanobenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide:
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be derivatized to bind to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 3-Amino-4-cyanobenzoic acid (CAS No. 159847-71-9) represents one such versatile building block.[1][2] This off-white powdered compound possesses a unique trifecta of functional groups on an aromatic ring: an amine, a nitrile (cyano group), and a carboxylic acid.[1][2] This arrangement is not a random assortment; it is a strategically positioned set of reactive handles that allows for the systematic construction of complex molecules with significant therapeutic potential.
The primary utility of this compound stems from the distinct reactivity of each functional group:
-
The amino group serves as a key nucleophile, readily participating in amide bond formation, alkylation, and, crucially, in cyclization reactions to form nitrogen-containing heterocycles.
-
The carboxylic acid provides a classic anchor point for forming amides or esters, a common feature in many drugs for modulating solubility and interacting with biological targets.[3]
-
The ortho-positioned cyano group is a powerful electron-withdrawing group and a precursor for other functionalities. Its proximity to the amino group is pivotal for the synthesis of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.
This guide will explore the potential applications of this scaffold, focusing on its role in the rational design of kinase inhibitors and anti-inflammatory agents, complete with experimental insights and protocols.
Core Application I: A Scaffold for Next-Generation Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Many kinase inhibitors are designed to mimic ATP, the natural substrate for kinases, by binding to the enzyme's active site.[5] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a known "privileged scaffold" for kinase inhibitors because it acts as an isostere of the adenine ring of ATP, allowing it to form key hydrogen bonds in the kinase hinge region.[6]
The ortho-amino-nitrile functionality of this compound is an ideal starting point for constructing fused heterocyclic systems like quinolines and quinazolines, which are also core structures in numerous kinase inhibitors.[7] The cyano group can participate in cyclization reactions, while the amino group provides the necessary nitrogen for the heterocyclic core.
Caption: General workflow for synthesizing a quinoline-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of SAR. Modifications at three key positions can drastically alter target specificity and potency.
-
The Amide Moiety (from Carboxylic Acid): Coupling various amines to the carboxylic acid can introduce substituents that probe the solvent-exposed region of the kinase ATP binding site. This is critical for enhancing potency and achieving selectivity against other kinases.
-
The Heterocyclic Core: The initial cyclization reaction can be varied to produce different heterocyclic systems (e.g., quinolines, quinazolines, pyrimidines), fundamentally changing the shape and hydrogen bonding pattern of the molecule to fit different kinase targets.
-
Substitution on the Benzoic Ring: While the parent scaffold is unsubstituted beyond the core groups, future iterations could involve adding substituents (e.g., halogens, alkoxy groups) to the benzoic acid ring to further modulate electronic properties and binding interactions.[8]
Table 1: Illustrative Structure-Activity Relationship for Hypothetical Kinase Inhibitors
| Compound ID | R Group (at Carboxylic Acid) | IC₅₀ (nM) vs. Target Kinase | Rationale for Potency Change |
| MOL-001 | -NH-phenyl | 150 | Baseline activity with a simple phenyl group. |
| MOL-002 | -NH-(4-methoxyphenyl) | 75 | Addition of a para-methoxy group may form a beneficial hydrogen bond with a nearby residue. |
| MOL-003 | -NH-(3-chlorophenyl) | 25 | The chloro group could be accessing a deeper, hydrophobic pocket, improving binding affinity.[8] |
| MOL-004 | -NH-(4-morpholinophenyl) | 10 | The morpholino group often enhances solubility and can form strong interactions in the solvent-front region. |
Core Application II: A Precursor for Novel Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common medications worldwide. The majority function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins that mediate inflammation and pain.[9][10] Many NSAIDs contain a carboxylic acid moiety, which is crucial for binding to the active site of COX enzymes.[11]
The structure of this compound is well-suited for elaboration into potent anti-inflammatory agents. The carboxylic acid provides the necessary COX-binding element, while the amino group can be readily acylated to introduce the bulky, hydrophobic groups characteristic of many selective COX-2 inhibitors.
Caption: Mechanism of action for NSAIDs in the arachidonic acid pathway.
Rationale for Scaffold Use in Anti-inflammatory Drug Design
The development of selective COX-2 inhibitors was a major goal in anti-inflammatory research to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[9] The this compound scaffold provides a platform to systematically build molecules that can achieve this selectivity. By attaching a carefully chosen acyl group to the amine, one can design molecules that specifically fit into the larger, more accommodating active site of COX-2, while being too bulky to effectively bind to the narrower active site of COX-1.
Experimental Protocols
The following protocols are representative methodologies for the derivatization of this compound.
Protocol 1: Synthesis of an Amide Derivative (General Procedure)
This protocol describes a standard amide coupling reaction, a fundamental step in modifying the carboxylic acid moiety.[12]
Objective: To couple a primary or secondary amine to the carboxylic acid of this compound.
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., Aniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate, Water, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Acylation of the Amino Group
This protocol details the reaction to modify the amino group, a key step in synthesizing many anti-inflammatory agents.[13]
Objective: To acylate the 3-amino group with an acid chloride.
Materials:
-
This compound (1.0 eq)
-
Acid Chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0 eq) to the suspension.
-
Slowly add the acid chloride (1.05 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified N-acylated product.
Conclusion
This compound is more than just a simple chemical intermediate; it is a highly versatile and strategically valuable scaffold for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. As demonstrated, its utility in constructing the heterocyclic cores of kinase inhibitors and as a precursor for potent anti-inflammatory agents highlights its significant potential. The ability to systematically modify the molecule at its three key functional groups allows for detailed SAR studies, facilitating the rational design of new therapeutic agents with improved potency and selectivity. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in the ongoing quest for novel and effective medicines.
References
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.159847-71-9.
- Patents, G. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- PubChem. (n.d.). This compound.
- Maguire, M. P., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
- Khan, I., et al. (2023).
- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5143.
- ResearchGate. (n.d.). Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan.
- Chen, Y.-A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41785-41792.
- Leung, C.-H., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Patents, G. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ChemSynthesis. (n.d.). 3-cyanobenzoic acid.
- Springer Nature Experiments. (n.d.). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery.
- RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 858-875.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(19), 6529.
- MDPI. (2014). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 19(11), 18836-18853.
- PMC. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 10.
- PubMed. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, 19(14), e202300727.
- NIH. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
- Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
- PMC. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3185.
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- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
3-Amino-4-cyanobenzoic Acid: A Trifunctional Building Block for Advanced Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic and medicinal chemistry, the strategic value of a building block is defined by its functional group density, inherent reactivity, and the synthetic diversity it enables. 3-Amino-4-cyanobenzoic acid is an exemplar of such a molecule. Possessing three distinct and strategically positioned functional groups—an amine, a nitrile, and a carboxylic acid—this compound serves as a powerful and versatile precursor for the synthesis of a wide array of complex organic structures, most notably in the realms of heterocyclic chemistry and drug discovery.
The unique ortho-amino-nitrile arrangement is a classical synthon for the construction of fused pyrimidine rings, providing a direct and efficient route to quinazoline scaffolds, which are central to numerous pharmacologically active agents.[1][2] Simultaneously, the carboxylic acid moiety offers a convenient handle for amide bond formation, esterification, or for imparting specific physicochemical properties such as solubility. This guide provides an in-depth technical overview of the synthesis, reactivity, and core applications of this compound, offering field-proven insights for researchers in organic synthesis and drug development.
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical and chemical properties is foundational to its effective use in synthesis.
1.1: Core Compound Data
All quantitative data for this compound are summarized in the table below, compiled from authoritative sources.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 159847-71-9 | PubChem[2] |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[2] |
| Molecular Weight | 162.15 g/mol | PubChem[2] |
| Appearance | White to off-white powder | Commercial Suppliers |
| Purity | Typically ≥98% | Commercial Suppliers |
1.2: Safety & Handling
While a specific, comprehensive safety datasheet for this compound is not universally available, the known hazards of structurally related aminobenzoic acids and cyanobenzoic acids necessitate cautious handling.
-
Hazard Profile: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
PART 2: Synthesis of the Building Block
The synthesis of this compound is a multi-step process that leverages classical aromatic chemistry transformations. While several routes are possible, a common and logical pathway begins with a substituted toluene precursor, as outlined in the general methodologies found in patent literature.[3]
2.1: Proposed Synthetic Workflow
The following workflow represents a chemically sound and logical approach for the laboratory-scale synthesis of the title compound.
Sources
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
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- 3. 159847-71-9|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthetic Routes for 3-Amino-4-cyanobenzoic Acid Derivatives: An In-depth Technical Guide
Introduction: The Significance of the 3-Amino-4-cyanobenzoic Acid Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amine, a nitrile, and a carboxylic acid on a benzene ring, provides a versatile platform for the synthesis of a diverse array of complex molecules. These derivatives are key intermediates in the development of pharmaceuticals, including enzyme inhibitors and receptor antagonists, as well as functional dyes and polymers. The strategic placement of the reactive groups allows for selective and sequential modifications, making the synthetic accessibility of this core structure a topic of considerable interest to researchers in drug discovery and chemical development. This guide provides a detailed exploration of the prevalent synthetic strategies, offering field-proven insights and step-by-step protocols for the preparation of this compound and its derivatives.
Strategic Approaches to Synthesis
Two primary synthetic strategies have emerged as the most reliable and scalable for accessing the this compound core. The choice between these routes often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scale of the synthesis.
-
Route A: Cyanation of a Halogenated Nitrobenzoic Acid followed by Reduction. This is a robust and widely employed linear synthesis that builds the molecule in a stepwise fashion. It offers excellent control over regioselectivity.
-
Route B: The Sandmeyer Reaction. This classical transformation in aromatic chemistry provides an alternative pathway, converting an amino group into the desired cyano functionality via a diazonium salt intermediate.
The following sections will delve into the mechanistic underpinnings and practical execution of these synthetic routes.
Route A: Cyanation and Subsequent Reduction
This synthetic pathway is arguably the more common approach, commencing with a readily available substituted nitrobenzoic acid. The overall transformation can be visualized as a two-step process: the introduction of the cyano group, followed by the reduction of the nitro group.
Caption: General workflow for the synthesis of this compound via Route A.
Step 1: Cyanation of 4-Chloro-3-nitrobenzoic Acid
The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro substituent with a cyano group. A common and effective method is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.
Mechanistic Insight: The reaction proceeds through a copper-mediated pathway. The nitro group, being strongly electron-withdrawing, activates the chlorine at the para position for nucleophilic attack. Quinoline is often used as a high-boiling solvent and also acts as a ligand for the copper, facilitating the reaction. The use of cuprous cyanide is crucial, as it serves as the source of the cyanide nucleophile.[1][2]
Detailed Protocol: Synthesis of 4-Cyano-3-nitrobenzoic Acid[2]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 4-Chloro-3-nitrobenzoic Acid | 5.84 g | 1.0 |
| Cuprous Cyanide (CuCN) | 5.2 g | 2.0 |
| Cuprous Chloride (CuCl) | 0.96 g | 0.33 |
| Quinoline | 6.9 mL | 2.0 |
| Reaction Temperature | 180 °C | - |
| Reaction Time | 3.5 hours | - |
| Typical Yield | 48% | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 mL, 58 mmol).
-
Heat the mixture under an argon atmosphere to 180 °C for 3.5 hours.
-
After cooling to room temperature, dissolve the reaction mixture in 60 mL of concentrated hydrochloric acid.
-
Dilute the acidic solution with 80 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with aqueous NaH₂PO₄ followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid as a solid (2.65 g, 48% yield).[2]
Step 2: Reduction of the Nitro Group
The final step in this sequence is the reduction of the nitro group in 4-cyano-3-nitrobenzoic acid to an amine. This transformation must be selective to avoid the reduction of the nitrile or carboxylic acid functionalities. Several methods are effective for this purpose, with the most common being the use of a metal in acidic media (e.g., SnCl₂/HCl) or catalytic hydrogenation.[3]
Mechanistic Insight: Reduction with SnCl₂/HCl
The reduction of an aromatic nitro group with tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method. The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group.[4][5] The acidic medium provides the protons necessary for the formation of water as a byproduct. The overall process can be summarized as the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. This method is particularly useful as it is generally chemoselective for the nitro group in the presence of other reducible functionalities like nitriles and carboxylic acids under controlled conditions.[4]
Caption: Stepwise reduction of an aromatic nitro group.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[3][4]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 4-Cyano-3-nitrobenzoic Acid | 1.92 g | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 11.3 g | 5.0 |
| Concentrated Hydrochloric Acid | 20 mL | - |
| Ethanol | 50 mL | - |
| Reaction Temperature | 70-80 °C | - |
| Reaction Time | 1-2 hours | - |
| Typical Yield | >90% | - |
Procedure:
-
In a round-bottom flask, dissolve 4-cyano-3-nitrobenzoic acid (1.92 g, 10 mmol) in 50 mL of ethanol.
-
To this solution, add tin(II) chloride dihydrate (11.3 g, 50 mmol) followed by the slow addition of concentrated hydrochloric acid (20 mL).
-
Heat the reaction mixture to 70-80 °C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Alternative Reduction: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative to the use of tin salts.[3] The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere (balloon or Parr shaker). This method avoids the use of heavy metals and often results in a simpler workup. However, care must be taken as Pd/C can sometimes catalyze the reduction of the nitrile group under harsh conditions.
Route B: The Sandmeyer Reaction
The Sandmeyer reaction offers a powerful alternative for introducing a cyano group onto an aromatic ring.[6][7] This route is particularly useful if the corresponding aminobenzoic acid precursor is readily available. The core of this reaction is the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.[8]
Caption: General workflow for the synthesis of this compound derivatives via the Sandmeyer reaction.
Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the final product and regenerate the copper(I) catalyst.[9]
Detailed Protocol: Sandmeyer Cyanation of an Aminobenzoic Acid Derivative
This is a general protocol that can be adapted for various substituted aminobenzoic acids. Careful temperature control is critical for the successful formation and reaction of the diazonium salt.[8]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 3,4-Diaminobenzoic Acid Derivative | 10 mmol | 1.0 |
| Concentrated Hydrochloric Acid | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 0.76 g | 1.1 |
| Copper(I) Cyanide (CuCN) | 1.08 g | 1.2 |
| Potassium Cyanide (KCN) | 1.3 g | 2.0 |
| Reaction Temperature | 0-5 °C (Diazotization) | - |
| 60-70 °C (Cyanation) | - | |
| Typical Yield | Variable | - |
Procedure:
-
Diazotization: Dissolve the 3,4-diaminobenzoic acid derivative (10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.3 g, 20 mmol) in 20 mL of water. Warm this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating and stirring the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Chemical Innovation
The synthetic routes to this compound and its derivatives outlined in this guide provide robust and adaptable methods for accessing this valuable chemical scaffold. The choice between a linear synthesis involving cyanation and reduction versus a convergent approach using the Sandmeyer reaction will depend on project-specific considerations. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize these important building blocks for a wide range of applications in drug discovery and materials science.
References
- Rosenmund, K. W.; Struck, E. Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Ber. Dtsch. Chem. Ges. A/B1919, 52 (8), 1749–1756.
- PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]
- U.S.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Kaur, H. et al. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Computational and Theoretical Chemistry2014, 1046, 50-58.
- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.
- Wikipedia. Sandmeyer reaction. [Link]
- Farlow, A.; Krömer, J. O. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry2016, 6, 95-99.
- Gallagher, P. T. et al. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. J. Chem. Soc., Perkin Trans. 22001, 673-679.
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- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 9. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
Application Notes & Protocols: 3-Amino-4-cyanobenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
In the landscape of modern pharmaceutical development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the final Active Pharmaceutical Ingredient (API).[1][] 3-Amino-4-cyanobenzoic acid (ACBA) emerges as a highly valuable and versatile precursor, offering a unique combination of three strategically positioned functional groups—an amine, a nitrile, and a carboxylic acid. This trifunctional scaffold provides medicinal chemists with a robust platform for constructing complex molecular architectures found in a variety of therapeutic agents. This document provides a comprehensive guide for researchers and drug development professionals on the properties, handling, and synthetic applications of ACBA, complete with detailed protocols and analytical methodologies.
Introduction: The Strategic Advantage of a Trifunctional Precursor
This compound is an aromatic compound distinguished by its benzene ring substituted with a carboxylic acid group, an amino group meta to it, and a cyano group ortho to the amino group. This specific arrangement is not a coincidence of nature but a deliberate target for synthetic chemists. The differential reactivity of these groups allows for selective, stepwise modifications, which is a cornerstone of efficient API synthesis.[][3]
-
The carboxylic acid provides a handle for forming amides, esters, and other derivatives, often crucial for modulating solubility, bioavailability, or for linking to other molecular fragments.[][4]
-
The aromatic amine is a versatile functional group for building heterocyclic rings, forming sulfonamides, or undergoing diazotization to introduce a wide array of other substituents.
-
The cyano group can serve as a precursor to amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), which are common bioisosteres in drug design.
This guide delves into the practical aspects of utilizing ACBA, from its fundamental properties to validated protocols for its transformation and analysis.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties and safety profile is non-negotiable for laboratory safety and experimental success.
Key Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 159847-71-9 | [5][6] |
| Molecular Formula | C₈H₆N₂O₂ | [5] |
| Molecular Weight | 162.15 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline solid | Generic observation |
| Melting Point | >300 °C (Decomposes) | Varies by supplier |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | Generic observation |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [5] |
Safety, Handling, and Storage
This compound and its related compounds are classified as irritants. Adherence to strict safety protocols is mandatory.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[7][8][9]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[7][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9][11] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
General Synthetic Pathway to Cyanobenzoic Acid Derivatives
The synthesis of substituted cyanobenzoic acids often involves a multi-step process that leverages classical organic reactions. A common strategy involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce the nitrile functionality, and subsequent oxidation of a methyl group to the carboxylic acid.[12]
Below is a generalized workflow for the synthesis of such precursors.
Caption: Generalized workflow for synthesizing cyanobenzoic acid precursors.
Application Protocol: Synthesis of a Benzimidazole Scaffold
The true utility of ACBA is demonstrated in its conversion to more complex heterocyclic systems, which are privileged structures in medicinal chemistry. One such application is the synthesis of benzimidazoles. The following protocol details a representative transformation where the ortho-amino nitrile functionality is leveraged to construct the imidazole ring.
Reaction Principle
This protocol describes a two-step process. First, the carboxylic acid of ACBA is converted to an amide. Second, the resulting amide undergoes a cyclization reaction. The ortho-amino and cyano groups can react with a suitable one-carbon equivalent (like an orthoformate) or undergo reductive cyclization to form the benzimidazole ring system. For this example, we will focus on the initial amidation step, a crucial transformation for many APIs.
Caption: Amide bond formation from this compound.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis of a generic N-substituted-3-amino-4-cyanobenzamide.
Materials:
-
This compound (ACBA)
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Causality: An inert atmosphere is crucial to prevent side reactions involving moisture and oxygen, especially with sensitive coupling reagents.
-
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. Stir the solution at room temperature.
-
Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the reaction. It must be anhydrous as water will hydrolyze the activated ester intermediate, reducing the yield.
-
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq), and finally HATU (1.2 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, ensuring the reaction medium is basic enough for the coupling to proceed efficiently. HATU is a highly effective coupling reagent that rapidly converts the carboxylic acid into an activated ester, which is then readily attacked by the amine.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ACBA is consumed.
-
Causality: In-process monitoring is a critical self-validating step. It prevents unnecessary heating or extended reaction times which can lead to side products and ensures the reaction has gone to completion before proceeding to workup.
-
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Causality: This dilutes the reaction mixture and prepares it for aqueous extraction.
-
-
Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water wash removes residual DMF and DIPEA salts. The brine wash removes bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before evaporation to prevent hydrolysis of the product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3-amino-4-cyanobenzamide.
-
Causality: Purification is necessary to remove any remaining reagents, byproducts (e.g., tetramethylurea from HATU), and impurities to meet pharmaceutical standards.
-
Analytical and Quality Control Protocols
Rigorous analytical validation is essential to confirm the identity, purity, and quality of the precursor and the synthesized intermediates.[13] A combination of spectroscopic and chromatographic techniques should be employed.[14][15]
Recommended Analytical Techniques
| Technique | Information Provided | Best For |
| ¹H and ¹³C NMR | Confirms the covalent structure, connectivity of atoms, and absence of proton-bearing impurities. | Structural elucidation and confirmation.[13] |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula, confirming the identity of the compound. | Rapid confirmation of molecular weight.[13] |
| HPLC/UPLC | Determines the purity of the compound and quantifies impurities. | Purity assessment and quantification.[14][16] |
| FTIR Spectroscopy | Confirms the presence of key functional groups (e.g., -C≡N, -C=O, -NH₂, -OH). | Functional group analysis. |
Protocol: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of ACBA or its derivatives. The method must be validated for each specific compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Conclusion
This compound stands as a testament to the power of rational precursor design in pharmaceutical synthesis. Its trifunctional nature provides a wealth of synthetic possibilities, enabling the efficient construction of diverse and complex APIs. By understanding its chemical properties, adhering to safe handling practices, and employing robust synthetic and analytical protocols as outlined in this guide, research and development teams can effectively leverage this precursor to accelerate their drug discovery and development pipelines.
References
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10261390, this compound. [Link]
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Pharma Noble Chem Ltd. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemSynthesis. (2025). 3-cyanobenzoic acid - 1877-72-1. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
- Google Patents. (n.d.).
- PubMed. (2020).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. [Link]
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- 5. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 159847-71-9|this compound|BLD Pharm [bldpharm.com]
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- 15. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]
Application Notes and Protocols for Amide Coupling Reactions with 3-Amino-4-cyanobenzoic Acid
Introduction: Navigating the Challenges of Amide Coupling with Electron-Deficient Anilines
The formation of an amide bond is one of the most fundamental and frequently performed transformations in pharmaceutical and materials science research.[1] While numerous protocols exist, the specific electronic properties of the coupling partners can present significant challenges. 3-Amino-4-cyanobenzoic acid is a valuable building block, featuring a carboxylic acid for amide bond formation, an amine for further functionalization, and a nitrile group that can modulate biological activity or serve as a chemical handle. However, the amine group is part of an aniline system that is deactivated by the electron-withdrawing nature of the adjacent cyano group. This reduced nucleophilicity makes amide coupling reactions sluggish and often low-yielding with standard protocols.[2][3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully perform amide coupling reactions using this compound. We will delve into the rationale behind reagent selection, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common hurdles associated with these challenging substrates.
Understanding the Core Challenge: The Nucleophilicity of this compound
The primary obstacle in coupling reactions involving this compound is the reduced reactivity of its aromatic amine. The potent electron-withdrawing effect of the nitrile group (-CN) ortho to the amine significantly decreases the electron density on the nitrogen atom. This diminished nucleophilicity means the amine is less capable of attacking the activated carboxylic acid intermediate, a critical step in amide bond formation.[3][4]
Consequently, the choice of coupling reagent and reaction conditions is paramount. Standard methods that work efficiently for aliphatic or electron-rich amines may fail or provide poor yields.[2] It is often necessary to employ more potent activating agents or additives that can generate a highly reactive acyl intermediate to overcome the amine's low reactivity.
Strategic Selection of Coupling Reagents
Two primary classes of coupling reagents are commonly employed for amide bond formation: carbodiimides and phosphonium/uronium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[5] While effective, this intermediate can be unstable. For electron-deficient anilines, the use of additives is crucial.
-
N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt): These additives react with the O-acylisourea intermediate to form a more stable active ester. This NHS- or HOBt-ester is less susceptible to hydrolysis and provides a more persistent electrophilic target for the weakly nucleophilic aniline.[5][6]
-
4-Dimethylaminopyridine (DMAP): For particularly challenging couplings, DMAP can be used as an acyl transfer catalyst. It reacts with the activated intermediate to form a highly reactive acylpyridinium salt, which can be more readily attacked by the aniline.[2]
-
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents, especially for sterically hindered or electronically challenging substrates.[7] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester, which reacts rapidly with amines.[7]
For the specific case of this compound, a robust system utilizing EDC in combination with DMAP and a catalytic amount of HOBt has been shown to be highly effective for electron-deficient anilines and represents our primary recommended protocol.[2][8] A HATU-based protocol is also provided as a powerful alternative.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using EDC/DMAP/HOBt (Recommended)
This protocol is optimized for electron-deficient anilines and has demonstrated superior yields compared to other methods in challenging cases.[2] It leverages the synergistic effect of HOBt and DMAP to generate a highly reactive acyl intermediate.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., benzylamine, as a model)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (e.g., a generic carboxylic acid to be coupled with the amine of this compound, 1.0 equiv) and this compound (1.2 equiv) in anhydrous acetonitrile (to a concentration of ~0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add HOBt (0.1 equiv), DMAP (1.0 equiv), and finally EDC·HCl (1.0 equiv).
-
Reaction Initiation: Add DIPEA (if the amine starting material is a hydrochloride salt, add an extra equivalent of base).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: Robust Coupling using HATU
This protocol utilizes the highly efficient uronium salt-based coupling reagent HATU, which is particularly effective for difficult couplings.
Materials and Reagents:
-
This compound
-
Carboxylic acid coupling partner
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) to the solution. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 equiv) in a minimum amount of anhydrous DMF to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to remove the solvent. Note that DMF is a high-boiling solvent and may require high vacuum for complete removal.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Comparison
The choice of coupling reagent is critical. The following table summarizes typical conditions and considerations for the protocols described.
| Parameter | Protocol 1: EDC/DMAP/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additives | DMAP (1.0 eq), HOBt (0.1 eq) | None required |
| Base | DIPEA (as needed) | DIPEA (3.0 eq) |
| Solvent | Acetonitrile (MeCN) or DCM | DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 4-16 hours | 1-4 hours |
| Byproducts | EDC-urea, DMAP·HCl, HOBt | Tetramethylurea, HOAt, DIPEA·HPF₆ |
| Work-up Notes | EDC-urea is water-soluble. | Byproducts are generally water-soluble. |
| Cost-Effectiveness | Generally more cost-effective. | Higher reagent cost. |
| Efficacy | Excellent for electron-deficient amines.[2] | Very high, often faster reactions.[9] |
Visualization of Workflow and Mechanism
To clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active coupling reagent. 2. Deactivated amine. 3. Wet reagents or solvents. | 1. Switch to a more powerful reagent system (e.g., from EDC/HOBt to HATU or the recommended EDC/DMAP/HOBt protocol). 2. Increase reaction time or temperature (e.g., to 40-50 °C), but monitor for side products. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Multiple Byproducts | 1. Side reaction of the activated ester. 2. Racemization (if chiral acid is used). 3. Reaction of amine with coupling reagent. | 1. For carbodiimide reactions, ensure an additive like HOBt or NHS is used to form a more stable intermediate.[5] 2. Use additives like HOBt or HOAt to suppress racemization. Run the reaction at a lower temperature (e.g., 0 °C). 3. Add the amine only after a pre-activation period for the carboxylic acid (5-15 min). |
| Difficulty in Purification | 1. Water-soluble byproducts remaining. 2. High-boiling solvent (DMF) residue. | 1. Perform thorough aqueous washes during work-up. For EDC, an acidic wash helps remove the urea byproduct. 2. After initial concentration, co-evaporate with a lower-boiling solvent like toluene or perform a liquid-liquid extraction to move the product into a more volatile solvent like EtOAc. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational approach to experimental design. The electron-deficient nature of the aniline moiety necessitates the use of robust activation methods. The recommended EDC/DMAP/HOBt protocol provides a cost-effective and highly efficient route, while the HATU-based method offers a powerful and rapid alternative. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can confidently incorporate this versatile building block into their synthetic programs, paving the way for new discoveries in drug development and materials science.
References
- Gunda, G. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Reddit r/Chempros (2024). Struggling with amide coupling.
- ResearchGate (2014). Does anyone have experience with amide coupling reaction of aniline?
- RSC Publishing (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
- Söderberg, B. C. G. et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Preparations and Procedures International, 48(1), 59-71.
- Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research, 10(2), 133-145.
- Amphoteros (2014). Uphill battles in amide couplings.
- Rout, L. et al. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 19(15), 4118-4121.
- ResearchGate (n.d.). (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B) Synthesis of 3,4-dicyanofurazan and 3,4-dicyanofuroxan.
- ResearchGate (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- ResearchGate (2010). Amine coupling through EDC/NHS: a practical approach.
- Fruh, N. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11841.
- Zubrienė, A. et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11139.
- Saha, T. T., & Conrad, J. C. (2013). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Journal of Immunological Methods, 394(1-2), 101-110.
- ResearchGate (2015). Synthesis of 3-amino-4-amidoximinofurazan with high yield.
- Lee, J. H. et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 239.
- ResearchGate (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
Sources
- 1. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
Application Notes & Protocols: Leveraging 3-Amino-4-cyanobenzoic Acid in the Rational Design of Novel Enzyme Inhibitors
Prepared by a Senior Application Scientist
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Amino-4-cyanobenzoic acid as a versatile scaffold in the discovery and development of potent and selective enzyme inhibitors. This document provides in-depth scientific rationale, detailed experimental protocols, and data interpretation frameworks to facilitate the exploration of this promising chemical entity in modern drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
This compound is an aromatic compound characterized by a benzene ring substituted with a carboxylic acid, an amino group, and a nitrile moiety.[1][2][3] This unique arrangement of functional groups offers a compelling starting point for the synthesis of diverse compound libraries with the potential to interact with a wide array of enzymatic targets. The strategic advantages of this scaffold include:
-
Multiple Points for Derivatization: The amino and carboxylic acid groups provide readily accessible handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Bioisosteric Potential of the Nitrile Group: The cyano group can act as a bioisostere for other functional groups and can participate in key interactions with enzyme active sites, including hydrogen bonding and covalent bond formation with catalytic residues like cysteine.[4]
-
Rigid Core for Defined Pharmacophores: The benzoic acid core provides a rigid framework that helps in pre-organizing the appended functionalities in a defined spatial orientation, which is essential for high-affinity binding to the target enzyme.
Derivatives of aminobenzoic acids have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes such as cholinesterases, cysteine proteases, and kinases, highlighting the therapeutic potential of this class of compounds.[4][5][6]
Potential Enzyme Targets and Mechanistic Considerations
The structural features of this compound suggest its potential as a scaffold for inhibitors of several important enzyme classes.
Cysteine Proteases (e.g., Cathepsins, Caspases)
The electrophilic nature of the nitrile group makes it a prime candidate for targeting the nucleophilic cysteine residue in the active site of cysteine proteases.[4] The inhibition mechanism is often a reversible covalent interaction, which can lead to high potency and prolonged target engagement.
Kinases
The aminobenzoic acid core can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. The amino group can be acylated or arylated to introduce functionalities that interact with the hinge region of the kinase ATP-binding site, while the carboxylic acid can be converted to amides or esters to explore other pockets within the active site.
Other Potential Targets
Derivatives of aminobenzoic acids have also been explored as inhibitors of enzymes like microbial neuraminidase and β-ketoacyl-acyl carrier protein synthase III (FabH), suggesting a broader applicability of this scaffold.[6][7]
Synthetic Strategies for Library Development
The derivatization of this compound can be readily achieved through standard synthetic methodologies. The following scheme outlines a general approach for creating a diverse library of inhibitors.
Figure 1: General synthetic workflow for the derivatization of this compound.
A general procedure for the synthesis of amide derivatives is described in the protocols section.
Experimental Protocols
Protocol 1: Synthesis of an Amide Derivative of this compound
This protocol describes a general method for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a framework for a generic in vitro enzyme inhibition assay. Specific parameters such as buffer composition, substrate concentration, and detection method must be optimized for the target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and positive control in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
In a 96-well plate, add a small volume of the diluted test compounds or controls to the appropriate wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control and plot the data against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
Figure 2: General workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for understanding the SAR and for optimizing inhibitor potency and selectivity.[8][9][10]
Key Areas for SAR Exploration:
-
N-Acyl/Aryl Substituents: The nature of the group attached to the amino function can significantly impact interactions with the enzyme. Exploring a variety of aliphatic and aromatic substituents is recommended.
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to amides, esters, or other functional groups can probe different regions of the enzyme's active site and modulate physicochemical properties.
-
Substitutions on the Benzene Ring: While the parent scaffold is 3-amino-4-cyano, exploring other substitution patterns can provide valuable SAR data.
The results of these studies can be used to build predictive quantitative structure-activity relationship (QSAR) models to guide further inhibitor design.[6][11]
Table 1: Hypothetical SAR Data for this compound Derivatives against a Target Enzyme
| Compound ID | R1 (on Amino) | R2 (on Carboxyl) | IC50 (µM) |
| 1 | H | OH | >100 |
| 2a | Acetyl | OH | 50.2 |
| 2b | Benzoyl | OH | 15.8 |
| 2c | 4-Fluorobenzoyl | OH | 5.1 |
| 3a | Benzoyl | OMe | 25.3 |
| 3b | Benzoyl | NH-benzyl | 8.9 |
Conclusion
This compound represents a promising and versatile starting point for the development of novel enzyme inhibitors. Its inherent structural features, coupled with the potential for straightforward chemical modification, make it an attractive scaffold for generating diverse chemical libraries. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Gütschow, M., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 5(7), 813-818.
- PubMed. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III.
- PubMed Central. (2021). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.159847-71-9.
- PubMed Central. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
- MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.
- MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- Frontiers. (2020). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase.
- ResearchGate. (2023). Recent developments of P-glycoprotein inhibitors and its structure–activity relationship (SAR) studies.
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- PubMed. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
Sources
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- 2. 159847-71-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 3-Amino-4-cyanobenzoic Acid as a Versatile Linker for Advanced Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] The true frontier in peptide science, however, lies in the synthesis of peptides with functionalities beyond the canonical amino acids, such as cyclic peptides, peptide-drug conjugates (PDCs), and C-terminally modified structures.[3][4][5] This requires a sophisticated toolbox of specialized linkers and building blocks. This application note details the strategic use of 3-Amino-4-cyanobenzoic acid as a multifunctional, "safety-catch" type linker in Fmoc-based SPPS. We will explore the causality behind its application, contrasting it with related diaminobenzoic acid (Dbz) linkers, and provide detailed, field-tested protocols for its use in creating C-terminally modified peptides and novel peptide-heterocycle conjugates.
Introduction: The Need for Multifunctional Linkers in SPPS
The power of SPPS, pioneered by Bruce Merrifield, lies in anchoring a peptide to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[6] The most prevalent modern strategy, Fmoc-SPPS, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for permanent side-chain protection, offering a mild and orthogonal approach.[2][7][8]
While linear, unmodified peptides are readily synthesized, the development of advanced peptide therapeutics often requires C-terminal functionalization or on-resin cyclization.[9][10] This has led to the development of "safety-catch" linkers, which are stable to the final cleavage conditions but can be "activated" on-resin to allow for subsequent chemical modification or cyclative cleavage. Substituted aminobenzoic acids have emerged as a powerful class of such linkers.[11]
This compound presents a unique opportunity within this class. Its three distinct functional groups—the carboxylic acid for resin attachment, the amino group for peptide chain elongation, and the chemically versatile cyano group—can be addressed orthogonally to create novel peptide structures that are otherwise difficult to access.
Mechanistic Rationale: The Orthogonal Chemistry of this compound
The strategic advantage of this compound stems from the distinct reactivity of its functional groups within the context of Fmoc-SPPS.
-
Carboxylic Acid (-COOH): This group is used for the initial anchoring to a hydroxyl-functionalized resin (e.g., Wang or HMP resin), forming an acid-labile ester bond. This dictates the ultimate cleavage of the final product from the solid support.[12]
-
Amino Group (-NH₂): This aniline-type amine is significantly less nucleophilic than the aliphatic amines of standard amino acids. While its acylation requires robust coupling conditions, it serves as the anchor point for standard Fmoc-SPPS, from which the peptide chain is elongated in the C-to-N direction.[8]
-
Cyano Group (-CN): The nitrile is the key to the linker's versatility. It is completely stable to both the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of side-chain deprotection and final cleavage (e.g., TFA cocktails).[13] This stability allows it to be carried through the entire peptide synthesis, acting as a masked functional group that can be chemically transformed after the peptide chain is fully assembled.
This "safety-catch" nature of the cyano group allows for post-synthetic, on-resin modifications, providing a powerful platform for diversification and conjugation.
Comparative Analysis of Aminobenzoic Acid Linkers
To fully appreciate the utility of this compound, it is useful to compare it with other linkers in its class.
| Linker | Key Functional Groups | Primary Application | Activation Method |
| 3,4-Diaminobenzoic acid (Dbz) | Carboxylic Acid, 3-Amino, 4-Amino | Peptide Thioester Synthesis, Cyclization | Acylation of the 4-amino group to form an N-acyl benzimidazolinone (Nbz) intermediate.[11] |
| 3-Amino-4-(methylamino)benzoic acid (MeDbz) | Carboxylic Acid, 3-Amino, 4-Methylamino | On-resin Cyclative Cleavage | Formation of a cyclic N-acyl-N'-methylurea intermediate for subsequent intramolecular attack.[9][10] |
| This compound | Carboxylic Acid, 3-Amino, 4-Cyano | C-Terminal Conjugation, Heterocycle Formation | Post-synthetic chemical transformation of the cyano group (e.g., reduction, hydrolysis, cycloaddition). |
Experimental Protocols & Applications
The following protocols are designed for manual or automated SPPS on a 0.1 mmol scale. All solvent volumes are given for a 2 g resin substitution of 0.5 mmol/g.
Core SPPS Workflow using the Cyano-Linker
This diagram outlines the general workflow for utilizing the this compound linker.
Caption: General workflow for SPPS using the this compound linker.
Application 1: Synthesis of a C-Terminally Amine-Functionalized Peptide for Conjugation
This protocol demonstrates the reduction of the cyano group to a primary amine, which can serve as a handle for subsequent conjugation to a drug, dye, or PEG moiety.
Protocol 1.1: Linker Attachment to Wang Resin
-
Swell Wang resin (0.1 mmol, 200 mg, 0.5 mmol/g) in 5 mL of dichloromethane (DCM) for 30 min.
-
In a separate vial, dissolve this compound (81 mg, 0.5 mmol, 5 eq.) and 4-dimethylaminopyridine (DMAP) (6 mg, 0.05 mmol, 0.5 eq.) in 3 mL of N,N-dimethylformamide (DMF).
-
Drain the DCM from the resin. Add the linker solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (78 µL, 0.5 mmol, 5 eq.) to the resin slurry.
-
Agitate at room temperature for 4 hours.
-
To cap any unreacted hydroxyl groups, drain the solution and add a solution of 10% acetic anhydride and 1% DIEA in DMF. Agitate for 30 min.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum. Confirm loading via UV-Vis of a known quantity of resin after Fmoc attachment or assume near-quantitative loading.
Protocol 1.2: Peptide Elongation
-
Perform standard Fmoc-SPPS cycles. Attach the first Fmoc-amino acid to the 3-amino group of the linker.
-
Coupling: Use Fmoc-amino acid (4 eq.), HBTU (3.8 eq.), and DIEA (8 eq.) in DMF. Allow 1-2 hours for coupling. The aniline nitrogen is less reactive, so a longer coupling time or double coupling may be necessary for the first residue.
-
Deprotection: Use 20% piperidine in DMF for 5 min, repeated once.
-
-
Continue cycles until the desired peptide sequence is assembled.
Protocol 1.3: On-Resin Reduction of the Cyano Group
-
Wash the fully assembled peptide-resin thoroughly with DMF and then with tetrahydrofuran (THF).
-
Prepare a solution of 1 M Borane-THF complex (BH₃·THF) in THF.
-
Under an inert atmosphere (Nitrogen or Argon), add the BH₃·THF solution (10 eq. relative to resin loading) to the resin.
-
Agitate at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of Methanol.
-
Wash the resin sequentially with THF (3x), DMF (3x), and DCM (3x).
Protocol 1.4: Cleavage and Purification
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Purify by reverse-phase HPLC. Confirm mass by LC-MS. The final product will have a C-terminal 3-amino-4-(aminomethyl)benzoyl moiety.
Logical Diagram: Transformation of the Cyano Handle
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation for Drug Design - Creative Peptides [creative-peptides.com]
- 5. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPF: Peptide Synthesis [cmgm-new.stanford.edu]
- 13. youtube.com [youtube.com]
Quantitative Analysis of 3-Amino-4-cyanobenzoic Acid: Validated HPLC-UV and LC-MS/MS Methods
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and validated protocols for the quantitative determination of 3-Amino-4-cyanobenzoic acid, a key intermediate in pharmaceutical synthesis. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications and analysis in complex matrices. The protocols herein are designed to meet the rigorous standards of the pharmaceutical industry, emphasizing scientific integrity, validation, and reproducibility as outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Introduction: The Analytical Imperative
This compound (C₈H₆N₂O₂, M.W.: 162.15 g/mol ) is a bifunctional molecule featuring an aromatic ring substituted with amino, cyano, and carboxylic acid groups.[2] Its unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final drug product. Therefore, access to reliable and validated analytical methods for its quantification is essential for process optimization, quality assurance, and regulatory compliance.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for method selection and parameter optimization. We will explore two primary analytical techniques that offer complementary strengths in the analysis of this compound.
Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a workhorse technique in quality control laboratories due to its robustness, cost-effectiveness, and reliability for purity and assay determination.[3] The method leverages the inherent UV absorbance of the aromatic ring in this compound for detection and quantification.
Principle and Method Rationale
The chosen methodology is a Reversed-Phase HPLC (RP-HPLC) approach.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected. The non-polar C18 chains provide a hydrophobic surface that retains the aromatic core of the analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the analyte's acidic (carboxyl) and basic (amino) functional groups, thereby ensuring reproducible retention times. Acetonitrile, the organic modifier, is used to elute the analyte from the column.
-
Detection: The presence of the conjugated aromatic system in this compound allows for sensitive detection using a UV-Vis spectrophotometer. Based on the structure, a wavelength of 234 nm is selected to achieve high sensitivity.[3]
Experimental Workflow: HPLC-UV Analysis
The overall workflow for the HPLC-UV method is depicted below.
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol: HPLC-UV
A. Reagents and Materials
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Symmetry C18 Column (4.6 x 150 mm, 5 µm), or equivalent
B. Preparation of Solutions
-
Mobile Phase (0.05 M Ammonium Acetate, pH 4.4 : Acetonitrile, 60:40 v/v):
-
Dissolve 3.85 g of Ammonium Acetate in 1000 mL of deionized water.
-
Adjust the pH to 4.4 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mixture by sonication or helium sparging.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase. Sonicate briefly if necessary. Make up to the mark with the mobile phase.
-
-
Working Standard & Linearity Solutions (5 - 150 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase.
-
C. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Symmetry C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate (pH 4.4) (40:60, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 234 nm[3] |
| Run Time | 10 minutes |
D. System Suitability
-
Before analysis, inject the 100 µg/mL standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.[3]
Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining trace levels in complex biological matrices or identifying impurities, LC-MS/MS is the preferred method.[4]
Principle and Method Rationale
This method combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is used, as it is a soft ionization technique suitable for polar molecules like this compound. Given the presence of a basic amino group, analysis is performed in Positive Ion Mode , which will readily form the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate the parent ion ([M+H]⁺, m/z 163.1). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) monitors for specific, characteristic fragment ions (product ions). This process provides exceptional specificity, as only molecules that meet both the parent and product ion mass criteria will be detected.[4]
Experimental Workflow: LC-MS/MS Analysis
The workflow for the LC-MS/MS method is more complex, involving optimization of mass spectrometry parameters.
Caption: Workflow for LC-MS/MS Quantification.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials
-
As per HPLC-UV method, but using LC-MS grade solvents (e.g., Acetonitrile with 0.1% Formic Acid, Water with 0.1% Formic Acid).
-
Isotopically labeled internal standard (e.g., ¹³C₆-3-Amino-4-cyanobenzoic acid), if available, for highest accuracy.[5]
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepared in 50:50 Acetonitrile:Water.
-
Working Standard & Linearity Solutions (0.1 - 1000 ng/mL): Prepared by serial dilution of the stock solution with 50:50 Acetonitrile:Water.
C. LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of A (Water + 0.1% FA) and B (ACN + 0.1% FA) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
D. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
E. Mass Spectrometer Parameters (Hypothetical)
-
Parent Ion (Q1): m/z 163.1 ([M+H]⁺)
-
Product Ions (Q3):
-
Quantifier: m/z 145.1 (Loss of H₂O)
-
Qualifier: m/z 117.1 (Loss of H₂O + CO)
-
-
Note: These transitions should be optimized by direct infusion of a standard solution into the mass spectrometer.
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][6] The following parameters must be assessed for both methods according to ICH guidelines.
Validation Protocols
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with the analyte. The analyte peak should be free from interference from other components at its retention time.
-
Linearity: Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[3]
Summary of Validation Acceptance Criteria
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOQ | ~0.1 µg/mL | ~0.5 ng/mL |
| LOD | ~0.03 µg/mL | ~0.15 ng/mL |
| Note: Values are typical and may vary based on instrumentation and specific sample matrix. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is ideal for routine analysis and quality control of bulk material and formulated products, offering robustness and simplicity. The LC-MS/MS method provides superior sensitivity and selectivity, making it suitable for trace-level analysis, impurity profiling, and quantification in complex biological matrices. Adherence to the outlined validation protocols will ensure that the data generated is fit for purpose and meets stringent regulatory expectations, supporting confident decision-making throughout the drug development lifecycle.
References
- Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) and its isomers. (2011). Water SA.
- LC/ESI-ITMS Detection of the Neurotoxic Amino Acids in Cultured Cyanobacterial Isolate Nostoc MAC PCC 8009. Bibliomed.
- Chavda, V., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
- Validation of Analytical Methods. IKEV.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bari, S. B., et al. (2017). Validation of Analytical Methods. ResearchGate.
- Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate.
- Free amino acids (LC-MS/MS). MASONACO.
- This compound CAS NO.159847-71-9. ZHEJIANG JIUZHOU CHEM CO.,LTD.
- Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node.
- Analytical Methods. Ministry of the Environment, Government of Japan.
- Amino Acid Analysis by the Triple Quadrupole LCMS-8060RX. Shimadzu Scientific Instruments.
- HPLC Methods for analysis of 3-Aminobenzoic acid. HELIX Chromatography.
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- 7. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 3-Amino-4-cyanobenzoic Acid
Executive Summary
3-Amino-4-cyanobenzoic acid is a pivotal building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its chemical structure, featuring an aromatic ring substituted with amino, cyano, and carboxylic acid groups, imparts a unique reactivity profile. However, these same functional groups—specifically the polar, zwitterionic nature of the amino and carboxylic acid moieties—present significant challenges for direct chromatographic analysis.[3][4] This application note provides a comprehensive guide to robust derivatization protocols designed to overcome these analytical hurdles, enabling accurate and reproducible quantification by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method selection and provide detailed, self-validating protocols for silylation (GC-MS), esterification (HPLC-UV), and fluorescent labeling (HPLC-FLD).
The Analytical Challenge: Why Derivatization is Essential
Direct analysis of this compound is often impeded by its physicochemical properties. Chromatographic techniques, which are cornerstones of pharmaceutical analysis for ensuring drug quality, safety, and efficacy, rely on predictable analyte behavior.[5][6]
-
For Gas Chromatography (GC): The primary limitation is volatility.[7] The amino and carboxylic acid groups form strong intermolecular hydrogen bonds, resulting in a high boiling point and low vapor pressure. Direct injection into a hot GC inlet would likely lead to thermal degradation rather than volatilization, making analysis impossible.
-
For High-Performance Liquid Chromatography (HPLC): While HPLC is well-suited for non-volatile compounds, the amphoteric nature of this compound can lead to poor chromatographic performance on standard reversed-phase columns. Issues include poor peak shape (tailing), low retention, and inconsistent retention times due to the compound's ability to exist in various ionic states depending on the mobile phase pH.
Derivatization is the strategic chemical modification of an analyte to alter its properties, making it amenable to a specific analytical method.[8] The goal is to mask the polar functional groups, thereby increasing volatility for GC or improving peak shape and retention for HPLC.[9]
Strategic Method Selection: GC-MS vs. HPLC
The choice between GC and HPLC depends on the analytical objective. Both are powerful techniques in pharmaceutical development, from initial drug discovery to quality control.[10][11]
-
Choose GC-MS for:
-
Definitive Structural Confirmation: The mass spectra generated by GC-MS provide a highly specific fragmentation pattern, offering unambiguous identification of the analyte and its derivatized form.
-
Analysis of Volatile Impurities: GC is unparalleled in its ability to separate and identify low-molecular-weight, volatile, or semi-volatile process impurities.
-
-
Choose HPLC for:
-
Routine Purity and Potency Assays: HPLC is the workhorse of quality control labs for its robustness, precision, and high throughput.[11]
-
Trace-Level Quantification: When coupled with a fluorescence detector (FLD), derivatization can lower limits of detection into the picomolar range, ideal for metabolite studies or impurity profiling.[12][13]
-
Analysis of Thermally Labile Compounds: HPLC operates at or near ambient temperature, preserving the integrity of the analyte.
-
Protocol I: GC-MS Analysis via Silylation
Silylation is the most common derivatization technique for GC, replacing active hydrogen atoms on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[7][14] This reaction effectively masks both the amine and carboxylic acid functionalities, drastically increasing volatility and thermal stability.[15]
Principle of Silylation
Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic proton of the carboxylic acid and the protons on the amino group to form TMS-esters and TMS-amines, respectively. The resulting derivative is significantly more volatile and less polar.
Caption: Silylation workflow for GC-MS analysis.
Experimental Protocol
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot and evaporate the solvent completely under a gentle stream of nitrogen. Anhydrous conditions are critical for successful silylation.[16]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Self-Validation & QC
-
Reagent Blank: Prepare a vial containing only the solvent and silylating reagent and run it through the GC-MS. This helps identify any interfering peaks from the reagents or solvent.
-
Positive Control: Derivatize a known standard of this compound to confirm the reaction efficiency and determine the retention time and mass spectrum of the di-TMS derivative.
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatives. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the derivative without thermal breakdown. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | A temperature ramp effectively separates the derivative from solvent and by-products. |
| MS Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
Protocol II: HPLC-UV Analysis via Esterification
For routine purity analysis by HPLC, derivatization can be used to improve chromatographic behavior. Esterification of the carboxylic acid group eliminates its ability to ionize, resulting in a less polar compound with enhanced retention on reversed-phase columns and significantly improved peak symmetry.
Principle of Fischer Esterification
In the presence of an acid catalyst (e.g., H₂SO₄), the carboxylic acid reacts with an alcohol (e.g., ethanol) to form an ethyl ester.[17] This reaction is reversible, so using an excess of the alcohol drives the equilibrium towards the product.
Caption: Esterification workflow for HPLC-UV analysis.
Experimental Protocol
-
Sample Preparation: Place approximately 10 mg of this compound in a 10 mL round-bottom flask. Add 4 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add 0.3 mL of concentrated sulfuric acid dropwise. A precipitate may form but will dissolve upon heating.[17]
-
Derivatization Reaction: Attach a condenser and reflux the mixture using a heating mantle at approximately 80-90°C for 1.5 hours.
-
Work-up: Allow the mixture to cool to room temperature. Slowly add 10% aqueous sodium carbonate solution until gas evolution ceases and the pH is >8. The ethyl ester derivative will precipitate.[17]
-
Extraction: Extract the product into an organic solvent like ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analysis: Reconstitute the dried residue in a known volume of mobile phase for HPLC-UV analysis.
Self-Validation & QC
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The ester product will be less polar and have a higher Rf value.
-
Spike Recovery: Analyze a sample of known concentration to ensure the work-up and extraction procedure provides good recovery.
Typical HPLC-UV Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reversed-phase chromatography.[18] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) | A gradient elution allows for separation of the more hydrophobic ester from any remaining polar starting material. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 290 nm | The aromatic structure provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol III: High-Sensitivity HPLC-FLD Analysis via Fluorescent Labeling
To achieve the highest sensitivity for trace-level quantification, the primary amino group can be tagged with a fluorescent molecule. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary amines to form highly fluorescent sulfonamide adducts.[19]
Principle of Dansylation
Under basic conditions, the lone pair of electrons on the primary amine nitrogen attacks the electrophilic sulfur atom of dansyl chloride, displacing the chloride and forming a stable, highly fluorescent derivative.
Caption: Fluorescent labeling workflow for HPLC-FLD.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or acetone. In a microcentrifuge tube, place 20 µL of the sample solution.
-
Buffering: Add 40 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add 40 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetone). Vortex briefly.
-
Derivatization Reaction: Incubate the mixture in the dark (dansyl derivatives are light-sensitive) at 45°C for 45 minutes.
-
Quenching: Add 10 µL of 2% methylamine solution to react with and consume any excess dansyl chloride. Allow to stand for 10 minutes at room temperature.
-
Analysis: Dilute the sample with mobile phase if necessary and inject into the HPLC-FLD system.
Self-Validation & QC
-
Calibration Curve: Prepare a series of standards of this compound and derivatize them using the same procedure. Plot the peak area versus concentration to establish linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Reagent Stability: Dansyl chloride solution can degrade. It should be prepared fresh for optimal results.
Typical HPLC-FLD Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (Gradient) | A neutral pH helps maintain the stability of the derivative and provides good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp | 35°C | Controlled temperature ensures reproducible retention times. |
| Detection | Fluorescence Detector (FLD) | Provides exceptional sensitivity for trace analysis. |
| Excitation λ | ~340 nm | Optimal excitation wavelength for dansyl derivatives. |
| Emission λ | ~525 nm | Optimal emission wavelength for dansyl derivatives. |
Method Comparison Summary
| Feature | GC-MS (Silylation) | HPLC-UV (Esterification) | HPLC-FLD (Dansylation) |
| Primary Application | Structural ID, Volatile Impurities | Routine Purity, Potency | Trace Analysis, Metabolites |
| Target Moiety | -COOH and -NH₂ | -COOH | -NH₂ |
| Sensitivity | Moderate (ng level) | Low-Moderate (µg-ng level) | Very High (pg-fg level) |
| Complexity | Moderate (requires anhydrous conditions) | High (requires reflux & extraction) | Moderate (requires pH control) |
| Throughput | Moderate | Low | High (amenable to automation) |
| Selectivity | Very High (Mass Spec) | Moderate (UV) | High (Fluorescence) |
References
A complete list of references is provided below, with clickable URLs for verification.
References
- Anumula, K.R. (2006). Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. Analytical Biochemistry, 350(1), 1–23.
- Glässner, A., et al. (2012). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 74(10), 2444-2451.
- Integrated Liner Technologies. (2024).
- Adamovics, J.A. (Ed.). (1997). Chromatographic Analysis of Pharmaceuticals. CRC Press.
- Anumula, K.R. (1999). Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins. Analytical Biochemistry, 275(2), 236-43.
- Kumar, L., et al. (2024). Advanced Chromatographic Techniques in Pharmaceutical Analysis. World Journal of Pharmaceutical Research, 13(1), 1-20.
- Kumar, G.T.J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry, 8(3), 147-169.
- SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis.
- Smart, K.F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
- Smart, K.F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18.
- Restek Corporation. (n.d.).
- Supelco. (n.d.).
- Alaa, S. (n.d.).
- Lin, D.L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- Imai, K., et al. (2000). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 2(3), 1-6.
- National Center for Biotechnology Information. (n.d.). This compound.
- Creative Proteomics. (n.d.).
- Feng, R., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Chemosensors, 10(8), 292.
- Chhanikar, A. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- U.S. Patent No. 6,613,930 B2. (2003).
- BenchChem. (2025).
- Chemistry LibreTexts. (2021).
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Application Notes & Protocols: The Strategic Role of 3-Amino-4-cyanobenzoic Acid in the Synthesis of PARP Inhibitors
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The clinical success of inhibitors like Olaparib has intensified the focus on robust and scalable synthetic methodologies.[3] A critical examination of the synthetic routes for many leading PARP inhibitors reveals a recurring and strategically vital starting material: 3-Amino-4-cyanobenzoic acid . This document provides an in-depth analysis of the role of this molecule, elucidates the chemical logic behind its use, and furnishes detailed protocols for its application in constructing the core scaffolds of potent PARP inhibitors.
The Benzamide Pharmacophore: Mimicking the Endogenous Substrate
The mechanism of PARP inhibition hinges on competitive binding at the catalytic domain of the PARP enzyme, specifically at the nicotinamide adenine dinucleotide (NAD+) binding site.[4][5] The enzyme utilizes NAD+ to transfer ADP-ribose units to target proteins, a process critical for DNA single-strand break repair.[1] Potent PARP inhibitors invariably feature a benzamide moiety, which serves as a structural mimic of the nicotinamide portion of NAD+.[6][7] This allows the inhibitor to occupy the active site, blocking the catalytic cycle and preventing DNA repair.[5]
The structural integrity of this benzamide core is paramount for effective hydrogen bonding with key amino acid residues within the PARP catalytic domain, thereby ensuring high-affinity binding and potent inhibition.[6]
Figure 1: Competitive inhibition at the PARP-1 active site.
Synthetic Strategy: The Versatility of this compound
This compound is not merely a convenient starting material; it is a strategically designed building block endowed with three key functional groups that enable a streamlined and efficient synthesis of complex heterocyclic systems, such as the phthalazinone core common to many PARP inhibitors.[8][9][10]
-
Carboxylic Acid (-COOH): This is the primary handle for constructing the essential benzamide pharmacophore. It readily undergoes amide coupling reactions with a variety of amines, forming the foundational bond of the inhibitor's structure.
-
Amino Group (-NH₂): Positioned ortho to the cyano group, this amine is crucial for subsequent cyclization reactions. Its nucleophilicity is key to forming fused ring systems.
-
Cyano Group (-CN): This group serves as an electrophilic partner for the neighboring amino group in intramolecular cyclization steps, most notably in the formation of the phthalazinone ring upon reaction with reagents like hydrazine.
The specific arrangement of these groups allows for a logical and high-yielding synthetic sequence, where the core scaffold of the inhibitor can be assembled in a stepwise and controlled manner.
Figure 2: Strategic importance of functional groups.
Application Protocol: Synthesis of a Phthalazinone Intermediate
The construction of the phthalazinone ring system is a critical step in the synthesis of numerous PARP inhibitors, including the blockbuster drug Olaparib.[8][9] The following protocol outlines a representative, field-proven method for synthesizing a key phthalazinone intermediate starting from a derivative of this compound. This process typically follows an initial amide coupling step. For this example, we will focus on the crucial cyclization reaction.
Objective: To synthesize a 4-substituted-phthalazin-1(2H)-one core from a 2-cyano-3-amido-aryl precursor.
Workflow Overview:
Figure 3: Workflow for phthalazinone core synthesis.
Protocol: Phthalazinone Ring Formation via Reductive Cyclization
Materials:
-
2-Cyano-3-amidoaryl precursor (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 5.0-10.0 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-cyano-3-amidoaryl precursor (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).
-
Causality Note: Ethanol is a common solvent as it effectively dissolves hydrazine and facilitates heating to reflux temperatures required for the reaction.
-
-
Reagent Addition: To the stirred suspension, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (5.0 eq).
-
Causality Note: The acid catalyst protonates the cyano nitrogen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. An excess of hydrazine is used to drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak indicates reaction progression.
-
-
Workup & Isolation: a. Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. b. If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove excess hydrazine. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. d. Add water to the resulting residue to precipitate the crude product. Collect the solid by filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to yield the pure phthalazinone product.
-
Self-Validation: Purity should be confirmed by analytical methods such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC. The melting point of the purified product should be sharp and consistent with literature values.
-
Safety Precautions:
-
Hydrazine hydrate is highly toxic and corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetic acid is corrosive. Avoid inhalation and skin contact.
Case Study: Application in the Synthesis of Olaparib
Olaparib (Lynparza™) is a first-in-class PARP inhibitor.[11] While various synthetic routes have been published, many originate from precursors that are themselves derived from aminocyanobenzoic acid derivatives.[12][13][14] A key intermediate in several patented syntheses is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .[12][13] The phthalazinone portion of this molecule is constructed using the principles described above.
The overall strategy involves:
-
Starting with a functionalized toluene derivative (often related to 3-amino-4-cyanotoluene).
-
Building the phthalazinone ring system via cyclization with hydrazine.
-
Performing subsequent reactions on the other side of the molecule to install the piperazine moiety.
-
Finally, coupling the two key fragments.
Table 1: Representative Synthetic Transformations in Olaparib Synthesis
| Step | Transformation | Key Reagents | Rationale & Notes | Source(s) |
| 1 | Amide Coupling | 2-fluoro-5-(...)benzoic acid, 1-(cyclopropylcarbonyl)piperazine, Coupling Agent (e.g., HBTU, Pivaloyl Chloride) | Forms the final amide bond linking the phthalazinone-phenyl core to the piperazine side chain. Pivaloyl chloride is a more cost-effective and soluble alternative to peptide coupling agents like HBTU. | [11][12] |
| 2 | Phthalazinone Formation | Precursor with ortho-amino and cyano groups, Hydrazine Hydrate | The foundational cyclization reaction to build the core heterocyclic scaffold of the drug. | [8][10] |
| 3 | Side Chain Acylation | Piperazine, Cyclopropanecarbonyl chloride | Attaches the cyclopropylcarbonyl group to the piperazine ring, a key structural feature for potency. | [12][15] |
This modular approach, enabled by the specific functionalities of precursors like this compound, allows for the efficient and convergent synthesis of complex drug molecules like Olaparib.
Conclusion
This compound is a preeminent building block in the synthesis of benzamide-based PARP inhibitors. Its unique trifunctional arrangement provides a robust and logical pathway for the construction of the critical pharmacophore and the associated heterocyclic systems, such as the phthalazinone core. The protocols and strategies outlined herein demonstrate the causality behind its selection and provide a framework for its effective use in a research and drug development setting. Understanding the strategic utility of such starting materials is fundamental to designing efficient, scalable, and economically viable synthetic routes for next-generation targeted therapeutics.
References
- Processes for preparing olaparib. (Patent No. WO2018038680A1).
- Processes for preparing olaparib. (Patent No. WO2018038680A1).
- Processes for preparing olaparib. (Patent No. US10100017B2).
- Structural requirements for potent PARP inhibition.
- Synthetic method of olaparib. (Patent No. CN105801641A).
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. [Link]
- Process for the preparation of olaparib and polymorphs thereof. (Patent No. WO2017191562A1).
- Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PLoS ONE. [Link]
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). Molecules. [Link]
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). European Journal of Medicinal Chemistry. [Link]
- Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. (2020). Future Medicinal Chemistry. [Link]
- Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2022). Biomarker Research. [Link]
- Phthalazinone compound as parp inhibitor. (Patent No. WO2011007145A1).
- Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4. (2003). Bioorganic & Medicinal Chemistry. [Link]
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules. [Link]
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). Green Chemistry. [Link]
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry. [Link]
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2023). International Journal of Molecular Sciences. [Link]
- A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers in Pharmacology. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (Patent No. US6613930B2).
- Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2019). Nuclear Medicine and Biology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of 3-Amino-4-cyanobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-4-cyanobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and ensure the highest possible yield and purity. As a key intermediate in pharmaceutical development, the robust synthesis of this molecule is critical. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Overview of the Core Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound involves the Sandmeyer reaction.[1] This classic transformation allows for the conversion of an aromatic primary amine into a nitrile via a diazonium salt intermediate. A common strategy begins with a readily available substituted aminobenzoic acid, which undergoes diazotization followed by cyanation catalyzed by a copper(I) salt.
The general workflow is depicted below:
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Issue 1: Incomplete Diazotization and Unstable Intermediates
Question: My initial diazotization step appears incomplete, or the diazonium salt decomposes before I can use it, leading to low overall yield. What are the causes and solutions?
Answer: The stability of the aryl diazonium salt is paramount and is highly sensitive to reaction conditions. Here are the critical factors to control:
-
Strict Temperature Control: The diazotization reaction is highly exothermic. The temperature must be rigorously maintained between 0 and 5 °C. An ice-salt bath is recommended. If the temperature rises, the diazonium salt will rapidly decompose, leading to the formation of phenolic byproducts and the release of nitrogen gas.[2]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise and slowly to the acidic solution of the starting amine. This prevents localized overheating and a buildup of excess nitrous acid, which can also lead to unwanted side reactions.
-
Sufficient Acidity: A common mistake is using an insufficient amount of acid. Typically, 2.5 to 3 equivalents of acid (like HCl) are required. The first equivalent protonates the amino group, the second reacts with sodium nitrite to form nitrous acid in situ, and the excess maintains a low pH to stabilize the diazonium salt and prevent premature coupling reactions.
-
Monitor for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is crucial to check for the presence of a slight excess of nitrous acid. This can be done using potassium iodide-starch paper, which will turn blue-black in its presence. An absence of excess nitrous acid indicates incomplete diazotization. If needed, add a small amount of additional NaNO₂ solution. Conversely, a large excess should be quenched (e.g., with sulfamic acid) before proceeding to the cyanation step to avoid side reactions.
Issue 2: Low Yield in the Sandmeyer Cyanation Step
Question: The conversion of my diazonium salt to this compound is poor. What are the key parameters to optimize in the Sandmeyer reaction?
Answer: A low yield in the cyanation step is a frequent challenge. The success of this radical-nucleophilic aromatic substitution hinges on several factors.[1]
-
Catalyst Quality: The quality of the copper(I) cyanide (CuCN) is critical. It should be a fine, pure powder. Exposure to air and moisture can lead to oxidation to Cu(II) species, which are ineffective catalysts. Using freshly prepared or high-purity commercial CuCN is recommended.
-
Temperature of Cyanation: The diazonium salt solution, kept cold (0-5 °C), should be added slowly to the solution of CuCN, which is often gently warmed (e.g., to 50-60 °C, but this must be optimized). This controlled addition is crucial. Adding the cold diazonium salt to a hot copper solution facilitates the controlled decomposition and radical formation necessary for the reaction.[3]
-
Neutralization: Before adding the diazonium salt to the cyanide solution, it is often beneficial to neutralize the excess strong acid from the diazotization step with a base like sodium carbonate until the pH is weakly acidic (e.g., pH 4-5). This can prevent the liberation of highly toxic HCN gas. This step must be performed with extreme caution in a well-ventilated fume hood.
-
Reaction Mechanism and Side Products: The Sandmeyer reaction proceeds via a radical mechanism initiated by a one-electron transfer from the copper(I) catalyst.[1] A common side reaction is the formation of biaryl compounds, where the aryl radical attacks another aromatic ring. Slow, controlled addition of the diazonium salt helps keep the concentration of the aryl radical low, minimizing this dimerization.
Caption: Troubleshooting logic for low cyanation yield.
Issue 3: Product Purity and Isolation
Question: My crude product is contaminated with a significant, hard-to-remove impurity. How can I improve its purity?
Answer: The primary impurity is often the corresponding hydroxy derivative (3-amino-4-hydroxybenzoic acid), formed from the reaction of the diazonium salt with water.[2] Minimizing its formation during the reaction (as described in Issue 1) is the best strategy. For purification:
-
Recrystallization: This is the most effective method for purifying the final product.[4] A suitable solvent system must be determined empirically. Solvents like ethanol, methanol, or aqueous mixtures are good starting points. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.
-
Removal of Copper Salts: Residual copper salts from the catalyst can contaminate the product. During the workup, washing the crude product with an aqueous solution of a ligand that complexes with copper, such as aqueous ammonia or ethylenediaminetetraacetic acid (EDTA), can help remove these inorganic impurities.
-
Acid-Base Extraction: Since the product is amphoteric (containing both an acidic carboxylic acid and a basic amino group), a carefully planned acid-base extraction can sometimes be used to separate it from non-acidic or non-basic impurities, though this can be complex due to the molecule's properties.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The Sandmeyer cyanation step is hazardous and requires strict safety protocols. Both copper(I) cyanide and hydrogen cyanide (which can be generated if the reaction mixture becomes too acidic) are highly toxic.[5]
-
Always conduct the reaction in a high-performance, certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (consider double-gloving).
-
Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.
-
All waste containing cyanide must be quenched before disposal. A common method is treatment with an alkaline solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, any intermediates, and the final product. Spotting samples from the reaction mixture onto a TLC plate alongside the starting material standard will show the consumption of the reactant and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of reaction conversion and purity.
Q3: What is the expected yield and purity for this synthesis? A3: With carefully optimized conditions, yields for each step can be quite high. The overall yield for a multi-step synthesis can typically range from 60% to over 80%. Purity of the final product after recrystallization should exceed 98%, as determined by HPLC or NMR.
| Synthesis Step | Typical Yield Range | Typical Purity (Post-Workup) | Key Optimization Parameters |
| Diazotization | >95% (in solution) | N/A (unstable intermediate) | Temperature (0-5 °C), slow NaNO₂ addition |
| Sandmeyer Cyanation | 65 - 90% | 85 - 95% (crude) | CuCN quality, temperature, slow addition |
| Purification | 80 - 95% (recovery) | >98% | Proper solvent choice for recrystallization |
Detailed Experimental Protocol
This protocol is a representative example starting from 3-amino-4-chlorobenzoic acid. Note: All quantities should be adjusted based on the specific scale and stoichiometry of your reaction. This procedure must be performed in a fume hood.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Starch-Iodide Paper
-
Ice
Step 1: Diazotization of 3-Amino-4-chlorobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue). If negative, add a small amount more of the nitrite solution. The resulting clear solution of the diazonium salt should be kept cold and used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, dissolve copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (1.3 eq) in water. [Alternative: Use CuCN directly in a solvent like DMF, but aqueous is common]. Warm this solution to approximately 60 °C.
-
CAREFULLY and SLOWLY , add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady, but not violent, effervescence.
-
After the addition is complete, heat the reaction mixture on a water bath at 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step 3: Product Isolation and Purification
-
Acidify the cooled reaction mixture with concentrated HCl to pH ~1. This will precipitate the crude this compound.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.
-
To remove copper impurities, resuspend the crude solid in a warm solution of 10% aqueous sodium carbonate, stir for 30 minutes, and filter. The desired product will be in the filtrate as its sodium salt.
-
Re-acidify the filtrate with concentrated HCl to pH ~3-4 to precipitate the product again.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
For final purification, recrystallize the dried solid from a suitable solvent, such as an ethanol/water mixture. Dry the final crystalline product in a vacuum oven.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Wikipedia. (2023). Sandmeyer reaction.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- ChemicalBook. (n.d.). 4-Cyanobenzoic acid.
Sources
Technical Support Center: Optimization of the Sandmeyer Reaction for Aminobenzoic Acids
Welcome to the technical support center for the optimization of the Sandmeyer reaction of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and reproducibility of your reactions.
Introduction: The Enduring Utility of the Sandmeyer Reaction
First discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction remains a cornerstone of synthetic organic chemistry for the conversion of aromatic primary amines into a wide variety of functional groups.[1][2][3] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the assistance of a copper(I) catalyst.[4][5][6] This two-step process, involving diazotization followed by nucleophilic substitution, provides a strategic advantage for introducing substituents onto an aromatic ring that are often difficult to install via direct electrophilic aromatic substitution.[4][7]
For aminobenzoic acids, the Sandmeyer reaction opens up synthetic routes to a diverse array of substituted benzoic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science. However, the presence of the carboxylic acid group introduces specific challenges that require careful optimization of reaction conditions. This guide will address these nuances, providing you with the expertise to master this versatile reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Sandmeyer reaction of aminobenzoic acids, offering insights into their root causes and providing actionable solutions.
Problem 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Diazotization
The formation of the diazonium salt is the critical first step of the Sandmeyer reaction.[5][6] Incomplete diazotization is a common reason for low overall yield.
-
Scientific Rationale: The reaction of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-sensitive.[8] If the temperature rises above the optimal range (typically 0-5 °C), the nitrous acid can decompose, and the diazonium salt itself can prematurely decompose to form phenol byproducts.[9] An insufficient amount of acid can also lead to incomplete diazotization and the formation of diazoamino compounds through a side reaction between the diazonium salt and unreacted amine.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of the sodium nitrite solution using an ice-salt bath.[9]
-
Slow Reagent Addition: Add the pre-cooled sodium nitrite solution dropwise to the acidic solution of the aminobenzoic acid with vigorous stirring to ensure efficient mixing and heat dissipation.[10]
-
Sufficient Acid: Use a sufficient excess of mineral acid (e.g., HCl, HBr, H₂SO₄) to ensure complete protonation of the aminobenzoic acid and to generate nitrous acid effectively.[9]
-
Possible Cause 2: Premature Decomposition of the Diazonium Salt
Diazonium salts are notoriously unstable and can decompose before the addition of the copper(I) catalyst and nucleophile.
-
Scientific Rationale: The diazonium group is an excellent leaving group (N₂ gas), and even at low temperatures, the salt can undergo decomposition, particularly if left to stand for extended periods. The presence of electron-donating groups on the aromatic ring can further destabilize the diazonium salt.
-
Recommended Solutions:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is ready to be added to the copper(I) salt solution.
-
Possible Cause 3: Side Reactions, Particularly Hydroxylation
A significant side reaction in the Sandmeyer reaction of aminobenzoic acids is the formation of the corresponding hydroxybenzoic acid.[11][12]
-
Scientific Rationale: The diazonium salt of aminobenzoic acids can be particularly susceptible to nucleophilic attack by water, leading to the formation of a phenol.[9][11] This is a competing reaction that can significantly reduce the yield of the desired halogenated or cyanated product.
-
Recommended Solutions:
-
Active Catalyst: Ensure the copper(I) bromide or chloride solution is active and added promptly to the cold diazonium salt solution.[9] The copper(I) catalyst facilitates the desired radical-nucleophilic aromatic substitution, outcompeting the hydroxylation pathway.[1][4]
-
Controlled Addition: Slowly add the cold diazonium salt solution to the copper(I) catalyst solution. This ensures that the diazonium salt is immediately in the presence of the catalyst, minimizing its exposure to water alone.
-
Problem 2: Product Impurity and Formation of Colored Byproducts
Possible Cause 1: Azo Coupling
The formation of colored impurities, often yellow, orange, or red, is a common issue and is typically due to the formation of azo compounds.
-
Scientific Rationale: If the diazotization is not complete or if the pH is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted, nucleophilic aminobenzoic acid to form a diazoamino compound. This can then rearrange to form a colored azo compound.
-
Recommended Solutions:
-
Ensure Complete Diazotization: Follow the recommendations for complete diazotization outlined in "Problem 1."
-
Maintain Acidity: Ensure the reaction mixture remains strongly acidic throughout the diazotization step.
-
Possible Cause 2: Formation of Biaryl Byproducts
The Sandmeyer reaction proceeds through a radical mechanism, which can sometimes lead to the formation of biaryl compounds.[1][9]
-
Scientific Rationale: The aryl radical intermediate can dimerize to form biaryl byproducts, which can be difficult to separate from the desired product.
-
Recommended Solutions:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and minimize localized high concentrations of the aryl radical.
-
Controlled Temperature: Maintain a controlled temperature during the Sandmeyer step to manage the rate of radical formation and subsequent reactions.
-
Possible Cause 3: Trapped Copper Salts in the Product
The final product may be contaminated with copper salts, leading to discoloration (often green or blue).
-
Recommended Solutions:
-
Aqueous Washes: During the workup, wash the organic extract with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove residual copper salts.
-
Filtration: If the product is a solid, washing the filtered solid with dilute acid and then water can help remove copper impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A1: The copper(I) salt acts as a catalyst to facilitate the transfer of a single electron to the diazonium salt.[4][13] This initiates the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the halide or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[4] This radical-nucleophilic aromatic substitution (SRNAr) mechanism is supported by the detection of biaryl byproducts.[1]
Q2: Can I use copper(II) salts instead of copper(I) salts?
A2: While some Sandmeyer-type reactions have been developed using other transition metal salts, including copper(II), the classic Sandmeyer reaction relies on copper(I) salts (CuCl, CuBr, CuCN) as the catalyst.[1][2] Copper(I) is more effective at initiating the single-electron transfer required for the radical mechanism. Using copper(II) salts may lead to lower yields or different reaction pathways.
Q3: Why is it crucial to perform the diazotization at 0-5 °C?
A3: The low temperature is critical for two main reasons. First, nitrous acid, which is generated in situ, is unstable and decomposes at higher temperatures.[8] Second, the aryl diazonium salts themselves are thermally unstable and can decompose prematurely, often leading to the formation of undesired phenolic byproducts.[9] Maintaining a temperature of 0-5 °C ensures the stability of both the reagent and the intermediate, maximizing the yield of the desired product.[14]
Q4: Can I perform a Sandmeyer reaction to introduce an iodine or fluorine atom?
A4: For the introduction of iodine, a copper catalyst is typically not required. The diazonium salt is simply treated with a solution of potassium iodide, and the iodide ion is a strong enough nucleophile to displace the diazonium group.[14][15]
For the introduction of fluorine, the standard Sandmeyer reaction conditions are not effective. The Balz-Schiemann reaction is used instead.[16] This involves the formation of an aryl diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.[16]
Q5: My aminobenzoic acid is poorly soluble in the acidic aqueous solution. What can I do?
A5: Poor solubility can hinder complete diazotization. You can try the following:
-
Gentle Heating: Gently heat the mixture of the aminobenzoic acid and aqueous acid to achieve dissolution before cooling it down to 0-5 °C for the diazotization step.[17]
-
Co-solvents: In some cases, the use of a co-solvent like acetic acid or a small amount of a water-miscible organic solvent can improve solubility. However, be aware that this may also affect the reaction outcome.
-
Fine Powder: Ensure the aminobenzoic acid is a fine powder to maximize its surface area for dissolution.
Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Bromination of 3-Aminobenzoic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-bromobenzoic acid from 3-aminobenzoic acid.
Materials and Reagents:
-
3-Aminobenzoic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Crushed ice
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.[9]
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C at all times.[9]
-
Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
-
-
Preparation of the Copper(I) Bromide Solution:
-
In a separate beaker, dissolve a stoichiometric amount of CuBr in an appropriate amount of 48% HBr.
-
Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution.
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to minimize product loss in the aqueous layer.[9]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude 3-bromobenzoic acid from hot water to obtain the pure product.
-
Quantitative Data Summary Table
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzoic Acid (10 g) | [9] |
| Sodium Nitrite | 5.5 g | [9] |
| 48% HBr | 30 mL | [9] |
| Diazotization Temperature | 0-5 °C | [9] |
| Reaction Temperature | 50-60 °C | [10] |
| Expected Yield | Good conversions are achievable | [9] |
Visualizations
Sandmeyer Reaction Mechanism
Caption: The two-step mechanism of the Sandmeyer reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Anwar, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- ZoomOrgo. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II.
- PubMed. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
- ResearchGate. (2021, August 10). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Chad's Prep. (n.d.). The Sandmeyer Reactions.
- Unacademy. (n.d.). Questions On Sandmeyer Reaction.
- Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction).
- NeetChennai. (2024, November 12). Explain the Sandmeyer Reaction (NEET Chemistry).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Scirp.org. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- R Discovery. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
- Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via.
- Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
- ResearchGate. (n.d.). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles | Request PDF.
- ResearchGate. (2025, August 6). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2.
- PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
- Semantic Scholar. (2016, May 19). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Scribd. (n.d.). P-Aminobenzoic Acid Diazotization | PDF.
- Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
- Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
- YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
Sources
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- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Purification of Crude 3-Amino-4-cyanobenzoic Acid
Welcome to the technical support center for the purification of 3-Amino-4-cyanobenzoic acid (ACBA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity ACBA. As a molecule possessing both an acidic carboxylic acid group and a basic amino group, its purification requires a nuanced understanding of its chemical properties. This document provides in-depth troubleshooting guides and frequently asked questions to navigate common purification hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: Recrystallization Problems
Recrystallization is often the first line of defense for purifying solid organic compounds. However, its success is highly dependent on the correct choice of solvent and technique.
A: Low recovery is the most common issue in recrystallization. The root cause is almost always related to solubility.
-
Causality: The goal of recrystallization is to dissolve the solute in a minimum amount of hot solvent and have it crash out upon cooling. If too much solvent is used, the solution will not be saturated enough upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[1][2]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you still have the mother liquor, gently heat it to boil off some of the solvent. A good rule of thumb is to reduce the volume by 25-50% and then allow it to cool again.
-
Re-evaluate Your Solvent: Your chosen solvent might be too good at dissolving ACBA, even at room temperature. An ideal solvent should exhibit high solubility at its boiling point but very low solubility at or below room temperature.[3][4]
-
Premature Crystallization: Did the product crystallize in the filter funnel during hot filtration? This can be prevented by using a heated funnel or by keeping the filtration apparatus hot with steam or a heat lamp.[5]
-
A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the saturated solution cools below the melting point of the compound before crystals can form. This is often exacerbated by the presence of impurities.
-
Causality: The impurities depress the melting point of the mixture, making it more likely to separate as a liquid phase.
-
Troubleshooting Steps:
-
Slow Down Cooling: The most effective solution is to slow the rate of cooling. Reheat the solution to redissolve the oil, perhaps adding a small amount of extra solvent (1-2 mL), and then allow it to cool much more slowly. Insulating the flask can help.[1][6]
-
Lower the Temperature: If using a mixed solvent system, you can sometimes lower the temperature at which the solution becomes saturated by adding more of the better solvent.
-
Switch Solvents: Choose a solvent with a lower boiling point.
-
A: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[1]
-
Causality: Crystal formation requires a nucleation site, a point where the first few molecules can arrange into a crystal lattice. A very clean flask and pure solution can sometimes lack these sites.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[3]
-
Add a Seed Crystal: If you have a small crystal of pure ACBA, add it to the supersaturated solution. It will act as a template for further crystal growth.[2]
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath. While rapid cooling can sometimes trap impurities, it is often effective at forcing crystallization from a stubborn supersaturated solution.[1]
-
Caption: Workflow for purifying ACBA using acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound? A: Impurities will depend heavily on the synthetic route. Common sources include unreacted starting materials, byproducts from side reactions (e.g., incomplete hydrolysis of a nitrile or over-oxidation), and residual catalysts. For instance, if prepared via a Sandmeyer reaction from an amino precursor, residual copper salts or partially reacted intermediates could be present. [7] Q: What are the key physical properties of this compound? A: It is typically a white or off-white powder. [8]Its molecular formula is C₈H₆N₂O₂, with a molecular weight of approximately 162.15 g/mol . [9] Q: How should I choose an appropriate recrystallization solvent for ACBA? A: The ideal solvent is one in which ACBA is sparingly soluble at room temperature but highly soluble when hot. Given its polarity, polar protic solvents like ethanol or water, or mixtures like ethanol/water, are good starting points. [10][11]It's always best to perform small-scale solubility tests with a few candidate solvents to find the optimal one for your specific crude material. [3] Q: What are the pKa values for this compound, and why do they matter? A: While specific pKa data for this exact molecule is not readily available in the search results, we can infer its behavior from similar structures like 4-aminobenzoic acid, which has macroscopic pKa values around 2.4 and 4.9. [12]The carboxylic acid group (-COOH) will be acidic (pKa ~2-5), and the aromatic amino group (-NH₂) will be weakly basic (the pKa of its conjugate acid will be ~4-5). This dual functionality is precisely what allows for purification via acid-base extraction, as you can selectively protonate the amine with acid and deprotonate the carboxylic acid with a base to move it between aqueous and organic phases.
Q: Can I use reversed-phase HPLC for purification? A: Yes, but it can be challenging. As a polar compound, this compound may have poor retention on standard C18 reversed-phase columns, often eluting near the void volume. [13]To achieve good separation, you might need to use a specialized column, such as one with a polar-embedded phase, which is designed to retain polar analytes even in highly aqueous mobile phases. [13][14]Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique well-suited for separating very polar compounds. [14]
References
- Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate.
- ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Athabasca University. (n.d.). Column chromatography.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Unknown Source. (n.d.). Recrystallization1.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- PubChem. (n.d.). This compound.
- Solubility of Things. (n.d.). 4-Cyanobenzoic Acid.
- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.159847-71-9.
- YouTube. (2007). Organic Chemistry Lab: Recrystallization.
- YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique.
- Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
Sources
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- 8. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. waters.com [waters.com]
Technical Support Center: Enhancing the Solubility of 3-Amino-4-cyanobenzoic Acid
Welcome to the technical support guide for 3-Amino-4-cyanobenzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure successful reaction setup and execution.
Understanding the Challenge: The Molecular Basis of Poor Solubility
This compound possesses a complex molecular structure that dictates its solubility behavior. The molecule contains:
-
A hydrophilic carboxylic acid group (-COOH) which can engage in hydrogen bonding and deprotonate to form a salt.[1][2]
-
A hydrophilic amino group (-NH2) which is basic and can be protonated.[3]
-
A polar cyano group (-CN) .[4]
-
A hydrophobic aromatic benzene ring , which constitutes a significant nonpolar portion of the molecule.[5]
The interplay between these functional groups and the rigid, crystalline structure resulting from strong intermolecular forces leads to limited solubility in many common solvents.[6] This guide will walk you through systematic approaches to overcome this issue.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water at neutral pH?
The limited aqueous solubility at neutral pH is due to the molecule's dual nature. While the carboxylic acid and amino groups are polar, the nonpolar aromatic ring dominates, making the overall molecule insufficiently polar to dissolve readily in water.[1][5] At neutral pH, the acidic and basic groups are not fully ionized, preventing the formation of more soluble salt forms.[7]
Q2: What are the recommended starting solvents for dissolving this compound?
For organic reactions, it is best to start with polar aprotic solvents.[6] These solvents can effectively solvate the molecule without interfering with the acidic or basic functional groups. The recommended order of effectiveness is:
-
N,N-Dimethylformamide (DMF) [8]
-
Alcohols like Ethanol or Methanol , though solubility may be more moderate.[6][7]
It is always advisable to perform a small-scale solubility test before preparing a large-scale reaction mixture.[6]
Q3: How does pH dramatically influence the solubility of this compound in aqueous solutions?
As an amphoteric molecule, its solubility in water is highly pH-dependent.[7][8]
-
In alkaline solutions (high pH) , the carboxylic acid group (-COOH) is deprotonated to form a highly polar and much more soluble anionic carboxylate salt (-COO⁻).[4][6][8] This is the most common and effective strategy for increasing aqueous solubility.
-
In acidic solutions (low pH) , the basic amino group (-NH2) is protonated to form a cationic ammonium salt (-NH3⁺), which also enhances solubility.[6]
Therefore, adjusting the pH away from the compound's isoelectric point is a primary method for dissolution in aqueous media.[9][10]
Q4: Can I just heat the mixture to get it to dissolve?
Yes, increasing the temperature often enhances solubility for most compounds.[8] Gentle heating can increase both the rate of dissolution and the total amount of solute that can be dissolved. However, this approach has two critical caveats:
-
Thermal Stability: You must ensure that this compound and other reactants are stable at the elevated temperature and will not degrade.
-
Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room temperature or the reaction temperature.[6] If the reaction is run at a lower temperature, this can be a significant problem.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to solubilizing this compound. Follow the decision tree below to select the appropriate strategy for your experimental needs.
Caption: Decision workflow for solubilizing this compound.
Qualitative Solubility and Strategy Summary
The table below provides a quick reference for solvent selection and optimization strategies based on empirical data for analogous compounds.[6][8]
| Solvent | Qualitative Solubility | Recommended Strategy / Comment |
| Water (Neutral pH) | Low / Insoluble | Ineffective. Requires pH modification. |
| Aqueous Base (e.g., pH 9) | Highly Soluble | Recommended for aqueous reactions. Forms a stable carboxylate salt.[8] |
| Aqueous Acid (e.g., pH 2) | Soluble | Forms an ammonium salt. Check compatibility with reaction conditions.[6] |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Excellent starting choice for organic synthesis.[8] |
| Dimethyl sulfoxide (DMSO) | Generally Soluble | Excellent alternative to DMF; may require gentle heating.[6][8] |
| Ethanol / Methanol | Sparingly to Moderately Soluble | Can be effective, especially with heating. Often used as a co-solvent.[6][11] |
| Ethyl Acetate | Sparingly Soluble | Generally not a preferred solvent.[6] |
| Benzene / Toluene | Insoluble | Nonpolar solvents are ineffective.[12] |
Protocol 1: Dissolution in a Polar Aprotic Solvent (DMF)
This protocol details the primary method for preparing the compound for a non-aqueous organic reaction.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glass vial or reaction flask with a magnetic stir bar
-
Magnetic stir plate
-
Optional: Heating mantle, ultrasonic bath
Procedure:
-
Preparation: Accurately weigh the desired amount of this compound and transfer it to the reaction flask.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the target concentration.
-
Stirring: Begin stirring the mixture at room temperature. Observe for dissolution.
-
Troubleshooting (If Undissolved):
-
Heating: Gently heat the mixture to 40-50°C while continuing to stir. Do not overheat unless you have confirmed the thermal stability of all reaction components.[8]
-
Sonication: Alternatively, place the flask in an ultrasonic bath for 10-15 minute intervals. Sonication uses high-frequency sound waves to break down intermolecular interactions and accelerate dissolution.[13]
-
-
Completion: Continue the selected method until all solid has dissolved, yielding a clear solution. The solution is now ready for the addition of other reagents.
Protocol 2: Increasing Aqueous Solubility via pH Adjustment
This protocol describes how to dissolve the compound in an aqueous medium by forming its highly soluble carboxylate salt.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH indicator strips
-
Beaker or flask with a magnetic stir bar
-
Magnetic stir plate
Procedure:
-
Suspension: Add the desired amount of this compound to a beaker containing the required volume of deionized water. It will form a suspension.
-
Stirring: Begin stirring the suspension at room temperature.
-
Base Addition: Slowly add the 1 M NaOH solution dropwise to the stirring suspension.
-
Monitoring: Monitor the pH of the solution continuously. As the base is added, you will observe the solid begin to dissolve.
-
Completion: Continue adding the base dropwise until the this compound has completely dissolved. The final pH of the solution will typically be in the basic range (pH > 8).[8]
-
Verification: Record the final pH. The resulting clear solution contains the sodium or potassium salt of the compound and is ready for use. Crucially, ensure this basic pH is compatible with your downstream reaction steps.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Identification and removal of impurities in 3-Amino-4-cyanobenzoic acid
Introduction: 3-Amino-4-cyanobenzoic acid is a pivotal building block in medicinal chemistry and materials science. Its trifunctional nature—possessing an amine, a nitrile, and a carboxylic acid—makes it a versatile precursor for complex molecular architectures. However, the very reactivity that makes this molecule valuable also presents challenges in its synthesis and purification. The presence of even minor impurities can significantly impact downstream reaction yields, product purity, and the biological or material properties of the final compound. This guide provides field-proven insights and troubleshooting protocols to help researchers identify and remove common impurities, ensuring the high quality required for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Impurities are typically process-related and originate from the synthetic route employed. The most common routes involve the reduction of a nitro group and a Sandmeyer reaction to introduce the nitrile. Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as 3-amino-4-chlorobenzoic acid or 3-nitro-4-cyanobenzoic acid, depending on the synthesis pathway.[1]
-
Incompletely Reacted Intermediates: The most prevalent is the corresponding nitro-intermediate (e.g., 3-nitro-4-cyanobenzoic acid) if the reduction step is incomplete.[2][3]
-
Side-Reaction Products: Hydrolysis of the nitrile group to form 3-amino-4-carbamoylbenzoic acid (the amide) or even 3-amino-terephthalic acid can occur under harsh acidic or basic conditions.
-
Isomeric Impurities: Depending on the regioselectivity of the initial reactions, isomers like 4-amino-3-cyanobenzoic acid could be present.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. This is often the cause of a sample appearing yellow, brown, or dark in color.[4]
Q2: How can I quickly assess the purity of my this compound?
A2: A combination of techniques provides the most complete picture:
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) can effectively separate the target compound from most impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of organic impurities, even at low levels, by showing unexpected signals that do not correspond to the product structure.[9]
Q3: My sample has a distinct yellow or brown tint. Is it still usable?
A3: The discoloration is likely due to the oxidation of the aromatic amine moiety.[4] While the bulk of the material may still be the desired compound, these colored impurities can interfere with subsequent reactions, particularly those involving metal catalysts. For most high-stakes applications, such as drug development, purification is strongly recommended to remove these colored bodies. A simple recrystallization or a wash with a suitable solvent can often resolve this issue.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My HPLC/LC-MS analysis shows multiple unexpected peaks. How do I proceed?
Answer: This is a common challenge that requires a systematic approach to identify the unknown species before selecting a purification strategy.
Causality: Unexpected peaks represent unreacted materials, intermediates, or byproducts. Identifying their structure is key to tracing their origin and devising a removal plan.
Step-by-Step Identification and Removal Strategy:
-
Analyze the Mass Data (if using LC-MS): Compare the mass-to-charge ratio (m/z) of the impurity peaks to the molecular weights of potential impurities listed in the table below. This is the fastest way to form a hypothesis.
-
Spiking Experiment: If you have access to potential starting materials or intermediates, "spike" your sample by adding a small amount of one of these known compounds. If the area of an existing impurity peak increases, you have confirmed its identity.
-
Polarity Assessment: The retention time in reversed-phase HPLC gives clues about polarity.
-
Less polar impurities (longer retention time): Often starting materials that are less functionalized (e.g., lacking the amino or carboxyl group).
-
More polar impurities (shorter retention time): Often side-products with additional polar groups (e.g., amide from nitrile hydrolysis).
-
-
Select a Purification Method:
-
For less polar impurities (like a nitro-intermediate), column chromatography is highly effective as the desired amino product is significantly more polar.[10]
-
For more polar impurities or baseline issues, recrystallization is often the best choice.
-
| Potential Impurity | Likely Source | Molecular Weight ( g/mol ) | Recommended Analytical Method |
| 3-Nitro-4-cyanobenzoic acid | Incomplete nitro group reduction | 192.12 | LC-MS, HPLC |
| 3-Amino-4-carbamoylbenzoic acid | Nitrile hydrolysis | 180.16 | LC-MS, NMR |
| 4-Hydroxy-3-nitrobenzoic acid | Starting material | 183.12 | LC-MS, HPLC |
| Residual Palladium/Tin Salts | Reduction reaction catalyst | N/A | ICP-MS (for heavy metals) |
Problem 2: I am trying to recrystallize my product, but it is "oiling out" or no crystals are forming.
Answer: This is one of the most frequent issues in recrystallization and usually points to problems with solvent choice, concentration, or cooling rate.[5]
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. Failure to crystallize often means the solution is not sufficiently supersaturated.
Troubleshooting Protocol:
-
If Oiling Out Occurs:
-
Action: Re-heat the solution until the oil fully redissolves.
-
Remedy 1 (Add More "Good" Solvent): Add a small amount (5-10% of the total volume) of the primary ("good") solvent to the hot solution. This keeps the compound dissolved at a slightly lower temperature, preventing premature separation as an oil.
-
Remedy 2 (Slow Cooling): Allow the flask to cool very slowly. Insulate the flask with glass wool or let it cool in a warm water bath before exposing it to room temperature. Rapid cooling promotes oiling.
-
-
If No Crystals Form:
-
Action 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Action 2 (Add a Seed Crystal): If you have a tiny amount of pure product, add a single crystal to the cooled solution. This provides a template for crystallization.
-
Action 3 (Reduce Solvent Volume): You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Action 4 (Introduce an "Anti-Solvent"): If using a single solvent system, you can cautiously add a "poor" or "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before cooling. This creates a mixed-solvent system that reduces overall solubility.
-
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities.
Detailed Protocol: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities. This protocol utilizes a mixed solvent system of Ethanol and Water, which is effective for many aminobenzoic acids.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid just dissolves. Ethanol is chosen as it readily dissolves the compound at elevated temperatures.
-
-
Hot Filtration (Optional - only if insoluble impurities are present):
-
If you observe solid impurities that do not dissolve even after adding more hot ethanol, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Pre-heat a glass funnel with fluted filter paper by placing it on top of this flask.
-
Quickly pour the hot solution containing your dissolved product through the hot funnel into the clean, hot flask. The insoluble impurities will be trapped in the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
-
Inducing Crystallization:
-
Remove the flask containing the clear solution from the heat.
-
Slowly add hot deionized water (the "poor" or "anti-solvent") dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.[5]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
-
Analysis:
-
Assess the purity of the recrystallized product by measuring its melting point and running an HPLC analysis. Compare the results with the data from the crude material to confirm the success of the purification.
-
References
- ETERA. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC.
- PubChem. This compound. National Institutes of Health.
- El-Obeid, H. A., & Al-Badr, A. A. (1994). Analytical Profile of p-Aminobenzoic Acid. In H. G. Brittain (Ed.), Analytical Profiles of Drug Substances and Excipients (Vol. 22, pp. 33-106). Academic Press.
- Eckert, J. W., & Slocum, D. H. (1943). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 147(3), 573-581.
- Chen, L.-C., & Hu, M.-L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1).
- Gundert-Remy, U., & Weber, E. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Clinica Chimica Acta, 115(2), 119-123.
- Allen, M. J. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. U.S.
- Lv, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Food Science and Human Wellness, 7(4), 259-266.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- ResearchGate. (2021). 3-Amino-4-cyano-5-arylphthalimides: Synthesis, structures and photophysical properties.
- Google Patents. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.
- Google Patents. (2001). Methods for producing cyanobenzoic acid derivatives. WO2001042198A2.
- Google Patents. (2015). Production method of 3-cyanobenzoic acid. CN103214396B.
- ACS Publications. (2018). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
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- 8. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
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Technical Support Center: A Guide to the Stability of 3-Amino-4-cyanobenzoic Acid
Welcome to the technical support center for 3-Amino-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile chemical intermediate. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental outcomes. This document moves beyond a simple datasheet to explain the causality behind stability issues and provides robust troubleshooting strategies and protocols.
Section 1: General Handling and Storage FAQ
Proper handling and storage are the first line of defense against compound degradation. These frequently asked questions address the foundational requirements for maintaining the integrity of this compound.
Q1: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining a controlled room temperature is generally sufficient. Based on data from structurally similar aminobenzoic acids, this compound may be sensitive to air and light, which can lead to discoloration over time. Therefore, storing the material in an amber glass vial or otherwise protecting it from light is a critical best practice.
Q2: What substances are incompatible with this compound?
Answer: The molecule contains functional groups that can react with several classes of chemicals. It is crucial to avoid contact with:
-
Strong Oxidizing Agents: The amino group is susceptible to oxidation.
-
Strong Acids and Strong Bases: These can catalyze degradation reactions, particularly hydrolysis of the nitrile group.[2][3]
-
Excess Heat: High temperatures can induce thermal decomposition.[2]
Section 2: Troubleshooting Stability in Experimental Setups
Instability during an experiment can lead to failed reactions, impure products, and unreliable analytical data. This section addresses specific issues you might encounter in your workflow.
Q3: My solution of this compound has developed a yellow tint and my HPLC analysis shows new, unexpected peaks. What is the likely cause?
Answer: The appearance of color and new HPLC peaks are classic indicators of degradation. Given the compound's structure, there are several potential causes:
-
Oxidation: The aromatic amino group can be susceptible to air oxidation, which often produces colored byproducts. This process can be accelerated by light and the presence of trace metals.
-
Photosensitivity: Like other aminobenzoic acids, exposure to light, particularly UV radiation, can cause degradation. Ensure your reactions are shielded from direct light if you suspect this is an issue.
-
Hydrolysis: If your solvent is aqueous or contains residual water, the nitrile group may be hydrolyzing. This is highly dependent on the pH of your solution.
-
Decarboxylation: The carboxylic acid group may be lost as CO₂, especially if the solution is heated or under certain pH conditions.
The logical first step is to analyze the reaction conditions. Was the solution exposed to light for a prolonged period? Was it heated? What is the pH? The troubleshooting workflow below can help systematically identify the cause.
Q4: I am conducting a reaction under acidic conditions (e.g., pH 2-5). What stability issues should I anticipate?
Answer: In acidic aqueous solutions, two primary degradation pathways are of concern:
-
Acid-Catalyzed Nitrile Hydrolysis: The nitrile group (C≡N) can undergo hydrolysis to first form an amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[4][5] The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water.[6] This will result in the formation of 3-amino-4-carbamoylbenzoic acid and ultimately 3-amino-4-carboxybenzoic acid (3-aminoterephthalic acid).
-
Decarboxylation: Studies on substituted aminobenzoic acids have shown that they can undergo decarboxylation in acidic aqueous solutions.[7] This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of 2-amino-5-cyanobenzene. The rate of this reaction is often pH-dependent.[7]
Q5: My experimental protocol requires basic conditions (e.g., pH 9-12). How will this affect the stability of this compound?
Answer: Under basic conditions, the primary stability concern is the hydrolysis of the nitrile group. The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile.[6]
A key consideration in basic hydrolysis is that the reaction can sometimes be stopped at the intermediate amide stage (3-amino-4-carbamoylbenzoic acid) under milder conditions (e.g., lower temperature, shorter reaction time).[6] However, more vigorous conditions, such as prolonged heating, will typically drive the reaction to completion, yielding the fully hydrolyzed dicarboxylic acid product (3-aminoterephthalic acid).[6] It is also important to note that the solubility of the compound increases at higher pH due to the deprotonation of the carboxylic acid group to form a carboxylate salt, which may influence reaction rates.[8]
Q6: Is this compound stable to heat?
Answer: The compound is stable under normal storage and handling temperatures.[2] However, it will decompose at elevated temperatures. The primary thermal degradation pathway for similar aminobenzoic acids is decarboxylation.[9] Upon combustion, hazardous decomposition products are formed, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][9] If your protocol requires heating, particularly in solution, be aware that this will accelerate the degradation pathways mentioned above (hydrolysis, decarboxylation).
Section 3: Understanding the Chemistry of Degradation
Q8: What are the structures of the most likely degradation products of this compound?
Answer: Based on the functional groups present, the two most probable degradation pathways are hydrolysis of the nitrile and decarboxylation of the carboxylic acid. The products you should look for using analytical techniques like LC-MS are summarized in the diagram below.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Amino-4-cyanobenzoic Acid Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of 3-amino-4-cyanobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production. The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of this compound derivative synthesis.
Q1: What are the most critical challenges when scaling up the synthesis of this compound derivatives?
When moving from bench-scale to larger-scale production, several challenges can impact yield, purity, and safety. The most critical include:
-
Handling of Hazardous Reagents: Many synthetic routes involve highly toxic cyanide sources.[1][2][3][4] Managing large quantities of these reagents requires stringent safety protocols and specialized equipment to prevent exposure and the accidental release of hydrogen cyanide (HCN) gas.[1][2]
-
Reaction Exotherms and Temperature Control: Cyanation reactions, in particular, can be highly exothermic.[1][4] Inadequate temperature control on a large scale can lead to runaway reactions, decreased selectivity, and the formation of hazardous byproducts. Cryogenic temperatures are often required to maintain selectivity, which presents logistical and engineering challenges in large reactors.[2][3][4]
-
Impurity Profile and Control: The impurity profile can change significantly upon scale-up due to variations in mixing efficiency, heat transfer, and reaction times. Identifying and controlling these impurities is crucial for meeting regulatory requirements for active pharmaceutical ingredients (APIs).
-
Reagent Addition and Mixing: Ensuring homogeneous mixing of reactants in large vessels is more complex than in a laboratory flask. Inefficient mixing can lead to localized "hot spots," side reactions, and inconsistent product quality.
-
Product Isolation and Purification: Isolating and purifying the final product on a large scale can be challenging. Methods that are straightforward in the lab, such as column chromatography, are often not feasible for multi-kilogram production. Developing robust crystallization and filtration processes is key.
Q2: Our Sandmeyer reaction for converting the amino group to a cyano group is showing decreased yield and increased impurities on a larger scale. What are the likely causes and how can we troubleshoot this?
The Sandmeyer reaction, while a classic transformation, is notorious for its sensitivity to scale-up. Here are the common culprits and troubleshooting steps:
-
Diazotization Step Issues:
-
Inefficient Temperature Control: The diazotization of the aromatic amine must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. On a large scale, maintaining this temperature uniformly can be difficult.
-
Troubleshooting: Improve reactor cooling efficiency, use a jacketed reactor with a reliable chilling system, and monitor the internal temperature at multiple points. Consider a slower, controlled addition of sodium nitrite.
-
-
Localized Nitrite Concentration: Poor mixing during the addition of sodium nitrite solution can lead to localized high concentrations, causing side reactions and decomposition.
-
Troubleshooting: Use a subsurface addition tube to introduce the nitrite solution below the surface of the acidic reaction mixture. Ensure vigorous but controlled agitation.
-
-
-
Cyanation Step Issues:
-
Copper Catalyst Activity: The activity of the copper(I) cyanide catalyst can be variable. The quality of the CuCN and the presence of impurities can affect the reaction rate and yield.
-
Troubleshooting: Ensure the use of high-purity CuCN. Consider preparing the catalyst in situ if commercially available sources are inconsistent.
-
-
Side Reactions: The diazonium salt can react with water to form a phenol byproduct or undergo other decomposition pathways if the cyanation step is not efficient.
-
Troubleshooting: Add the diazonium salt solution to the pre-heated copper cyanide solution to ensure immediate reaction. Maintain the optimal temperature for the Sandmeyer reaction.
-
-
Q3: We are observing poor solubility of our this compound derivative during workup and isolation, leading to losses. What strategies can we employ to improve this?
Solubility issues are a common hurdle in the scale-up of aromatic compounds with multiple functional groups. Here are some strategies:
-
pH Adjustment: The solubility of aminobenzoic acids is highly pH-dependent. The amino group is basic, and the carboxylic acid group is acidic.
-
Strategy: Carefully control the pH during extraction and crystallization. The compound will have minimum solubility at its isoelectric point. To keep it in the aqueous phase, adjust the pH to be significantly basic (e.g., pH > 9) or acidic (e.g., pH < 2).
-
-
Solvent Screening: The choice of solvent for extraction and crystallization is critical.
-
Strategy: Conduct a systematic solvent screen to find a suitable solvent or solvent mixture that provides good solubility at higher temperatures and poor solubility at lower temperatures for efficient crystallization.
-
-
Salt Formation: Converting the product to a salt can significantly alter its solubility profile.
-
Strategy: If the final product is an acid, consider forming a salt with a suitable base to improve aqueous solubility for purification steps. The free acid can then be regenerated by acidification.
-
Q4: What are the key safety considerations when scaling up reactions involving cyanide reagents?
Safety is paramount when working with cyanides.[1][2][4] A comprehensive safety plan should include:
-
Dedicated Equipment and Facilities: Use dedicated reactors and work areas with appropriate ventilation and containment systems.[1]
-
Strict pH Control: Never allow the cyanide-containing reaction mixture or waste streams to become acidic, as this will generate highly toxic hydrogen cyanide (HCN) gas.[1]
-
Cyanide Quenching and Waste Disposal: All waste streams containing cyanide must be treated to destroy the cyanide before disposal. A common method is treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.[1]
-
Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats.
-
Emergency Preparedness: Have a well-defined emergency response plan, including access to a cyanide antidote kit and trained personnel to administer it. Cyanide detectors should be in place to provide early warning of any release.[1]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter.
Guide 1: Low Yield in Cyanation Reaction
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low conversion of starting material | 1. Insufficient reagent stoichiometry. 2. Low reaction temperature leading to slow kinetics. 3. Deactivation of catalyst. | 1. Re-verify the stoichiometry of all reagents. 2. Gradually increase the reaction temperature in small increments, monitoring for byproduct formation. 3. Use fresh, high-purity catalyst. If applicable, consider catalyst loading. |
| Formation of significant byproducts | 1. Reaction temperature is too high. 2. Poor mixing leading to localized "hot spots". 3. Presence of water or other reactive impurities in starting materials or solvents. | 1. Lower the reaction temperature. Consider a slower addition rate of reagents to better control the exotherm. 2. Improve agitation. For large reactors, evaluate the impeller design and speed. 3. Ensure all starting materials and solvents are dry and of high purity. |
| Product decomposition during workup | 1. Unstable product under workup conditions (e.g., pH, temperature). 2. Prolonged workup times. | 1. Analyze the stability of the product under different pH and temperature conditions. Adjust the workup protocol accordingly. 2. Streamline the workup procedure to minimize the time the product is in solution. |
Guide 2: Product Purity Issues
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Presence of starting material in the final product | 1. Incomplete reaction. | 1. Increase reaction time or temperature. 2. Increase the stoichiometry of the limiting reagent. |
| Colored impurities in the final product | 1. Oxidation of the amino group. 2. Formation of polymeric byproducts. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant if compatible with the reaction chemistry. 3. Optimize the purification method (e.g., activated carbon treatment, recrystallization). |
| Unexpected peaks in HPLC analysis | 1. Formation of isomers. 2. Reaction with solvent or impurities. | 1. Characterize the impurities by LC-MS or NMR to understand their structure. 2. Based on the impurity structure, modify the reaction conditions to minimize their formation. |
Section 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Sandmeyer Cyanation
Warning: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Diazotization:
-
Dissolve the starting 3-amino-4-substituted-benzoic acid in an aqueous solution of a non-nucleophilic acid (e.g., HCl, H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.
-
Heat the cyanide solution to the desired reaction temperature (typically 60-80 °C).
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) to a slightly basic pH. Caution: Ensure the pH does not become acidic to avoid HCN evolution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or other suitable methods.
-
Diagram 1: Troubleshooting Workflow for Low Yield in Cyanation
Caption: Troubleshooting workflow for addressing low yield in cyanation reactions.
Diagram 2: Key Parameters in Scale-Up Synthesis
Caption: Interrelationship of key parameters and desired outcomes in scale-up synthesis.
References
- Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. [Link]
- Gilead Sciences, Inc. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Le, J. C., et al. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 2(7), 1638–1646. [Link]
- PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. [Link]
- Google Patents. (2003).
- Justia Patents. (2000).
- ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.159847-71-9. [Link]
- PubChem. (n.d.). This compound.
- PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation.
- MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- Google Patents. (2015). Production method of 3-cyanobenzoic acid.
- ResearchGate. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
- PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
- ResearchGate. (2016).
- ResearchGate. (2017). Synthesis of 3-amino-4-amidoximinofurazan with high yield. [Link]
Sources
Technical Support Center: Strategies for Overcoming the Poor Reactivity of 3-Amino-4-cyanobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-4-cyanobenzoic acid. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address the common challenge of the low nucleophilicity of its amino group. Our goal is to equip you with the knowledge and methods to successfully incorporate this valuable building block into your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in my this compound not reacting in standard acylation or sulfonylation reactions?
A: The poor reactivity of the amino group in this compound is a direct consequence of the powerful electronic and steric effects exerted by the substituents on the aromatic ring.
-
Electronic Deactivation: The primary cause is the presence of two strong electron-withdrawing groups (EWGs): the cyano (-CN) group and the carboxylic acid (-COOH) group. These groups pull electron density away from the benzene ring through both inductive and resonance effects.[1] This delocalization extends to the lone pair of electrons on the nitrogen atom of the amino group, significantly reducing its electron density and therefore its nucleophilicity. Aniline derivatives with electron-withdrawing groups are known to be less reactive.[2]
-
Steric Hindrance: The cyano group is positioned ortho to the amino group. This proximity creates significant steric bulk, physically impeding the approach of electrophiles and reagents to the nitrogen atom, further hindering reaction kinetics.[3]
Caption: Electronic deactivation of the amino group.
Troubleshooting Guides & Optimization
This section addresses specific reaction failures and provides actionable solutions.
Issue 1: Failed N-Acylation or Amide Bond Formation
Q2: I'm attempting to form an amide bond between this compound and a carboxylic acid using standard methods (e.g., acyl chloride, EDC/HOBt), but I'm seeing no product or very low yields. What should I do?
A: This is a classic problem of coupling a deactivated amine with a carboxylic acid. The low nucleophilicity of the aniline fails to efficiently attack the activated carboxylic acid or the acyl chloride.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| 1. Switch to High-Potency Coupling Reagents | Standard reagents like EDC/HOBt are often insufficient. Move to more potent uronium/aminium or phosphonium-based reagents. | Recommended Reagents: HATU, HBTU, PyBOP.[4] These are designed for sterically hindered and electronically challenging couplings. |
| 2. Activate the Carboxylic Acid Partner | Convert the coupling partner (the carboxylic acid) into a more reactive intermediate, such as an acyl fluoride. | Reagents: TFFH or BTFFH can generate acyl fluorides in situ, which are less sterically demanding and highly reactive.[4] |
| 3. Increase Reaction Temperature | Forcing conditions can overcome the high activation energy barrier. | Method: Conventional heating or microwave irradiation can significantly improve yields and reduce reaction times.[4] |
| 4. Optimize Base and Solvent | The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine. | Base: Use a hindered base like Diisopropylethylamine (DIPEA).[4] Solvent: Ensure high solubility with solvents like DMF or NMP. |
| 5. Use an Acid Catalyst with Anhydrides | When using an anhydride as the acylating agent, an acid catalyst can activate it by protonating a carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6] | Catalysts: Mesoporous acid catalysts like 5%MoO₃–SiO₂ have shown high efficacy.[5][6] |
Issue 2: Failed N-Sulfonylation
Q3: My attempt to synthesize a sulfonamide using this compound and a standard sulfonyl chloride is failing. How can I promote this reaction?
A: The sulfonylation of deactivated anilines is notoriously difficult due to the same electronic and steric factors. Modern photocatalytic methods provide a mild and highly effective solution.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| 1. Photoredox-Mediated Sulfonylation | This approach uses visible light and a photoredox catalyst to generate highly reactive sulfonyl radicals from bench-stable sulfinate salts.[7][8] | Reagents: Use an Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) with an oxidant like potassium persulfate.[7] |
| 2. Alternative Sulfonylating Agents | Sulfonyl fluorides can be used as stable and modifiable sulfonylation reagents in visible-light-mediated reactions.[9] | This method offers a different substrate scope and can be advantageous for late-stage functionalization. |
Issue 3: Failed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q4: I am unable to couple this compound with an aryl halide using my standard Buchwald-Hartwig conditions. What is the problem?
A: Palladium-catalyzed C-N cross-coupling reactions are highly sensitive to the electronic properties of both partners. Electron-deficient anilines are challenging substrates that require specialized catalyst systems.[10][11]
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| 1. Employ Specialized Ligands | The choice of phosphine ligand is the most critical parameter. Ligands designed for hindered and electron-deficient substrates are required. | Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are highly effective.[10][12] Consider ligands like TXPhos or biaryl phosphorinane ligands.[10] |
| 2. Consider Alternative Metal Catalysts | While palladium is dominant, copper-catalyzed systems have re-emerged as a viable alternative for coupling sterically hindered partners.[10][13] | Copper catalysis may offer different reactivity and functional group tolerance. |
| 3. Rigorous Optimization of Base/Solvent | The reaction outcome is highly dependent on the base and solvent combination. | Experiment with different bases (e.g., NaOtBu, K₂CO₃, KOAc) and solvents (e.g., Toluene, Dioxane, THF).[10] |
Experimental Protocols & Workflows
Workflow for Strategy Selection
Caption: Decision workflow for overcoming reactivity issues.
Protocol 1: Enhanced N-Acylation using HATU
This protocol describes a robust method for forming an amide bond with a challenging amine.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild N-Sulfonylation via Photoredox Catalysis
This protocol utilizes visible light to achieve sulfonylation under mild conditions.[7][8]
Materials:
-
This compound (1.0 eq)
-
Sodium sulfinate salt (e.g., Sodium p-toluenesulfinate) (2.0 eq)
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ photocatalyst (1-2 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the sodium sulfinate salt (2.0 eq), the iridium photocatalyst (1-2 mol%), and potassium persulfate (2.0 eq).
-
Add the anhydrous solvent and degas the mixture with nitrogen or argon for 15 minutes.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product via column chromatography.
References
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Gagnon, A., & Aly, M. (2019). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF.
- Worrell, B. T., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed.
- Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.
- Kanzelberger, M., et al. (2003). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. NIH - National Center for Biotechnology Information.
- Mild Sulfonylation of Anilines. (2017). ChemistryViews.
- Fors, B. P., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. NIH - National Center for Biotechnology Information.
- Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. Request PDF.
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry.
- Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. NIH - National Center for Biotechnology Information.
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2023). RSC Publishing.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2022). RSC Publishing.
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Technical Support Center: Strategies for Preventing Decarboxylation of 3-Amino-4-cyanobenzoic Acid
Welcome to the technical support center for handling 3-Amino-4-cyanobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. As a key intermediate in the synthesis of high-value molecules, including poly(ADP-ribose) polymerase (PARP) inhibitors, maintaining the structural integrity of this compound is paramount.[1][2][3][4][5] This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind them to help you mitigate the undesired decarboxylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its decarboxylation a concern?
This compound is an aromatic organic compound featuring an amino group, a cyano group, and a carboxylic acid on a benzene ring.[6][7][8] Its specific substitution pattern makes it a valuable precursor in the pharmaceutical industry, particularly for synthesizing complex heterocyclic systems found in targeted therapies like PARP inhibitors.[2][4]
Decarboxylation is a chemical reaction that results in the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂).[9] For this compound, this is a significant issue as it leads to the formation of an impurity, 4-aminobenzonitrile, which terminates the planned synthetic route, reduces yield, and complicates purification.[10]
Q2: What chemical principles make this compound susceptible to decarboxylation?
The susceptibility of this molecule to decarboxylation is rooted in its electronic structure. The amino (-NH₂) group is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment, particularly at the ipso-carbon (the carbon atom bearing the carboxylic acid), can stabilize the transition state leading to the loss of CO₂. This effect is most pronounced under conditions of thermal stress or in the presence of acid or base catalysts.[11][12] While all carboxylic acids can decarboxylate under harsh conditions, the presence of activating groups like the amino substituent significantly lowers the required activation energy.[9][12]
Q3: Under what specific experimental conditions is decarboxylation most likely to occur?
Decarboxylation of aminobenzoic acids is typically triggered by one or more of the following conditions:
-
High Temperatures: Heating is a primary driver for decarboxylation.[12][13] Reactions run at elevated temperatures (>80 °C), or purifications involving high-temperature distillation, are common scenarios where this side reaction becomes problematic.
-
Strongly Acidic or Basic Conditions: The rate of decarboxylation for aminobenzoic acids can be highly pH-dependent.[14][15][16] Both strong acids and bases can catalyze the reaction, with studies on related compounds showing maximal reaction rates at specific pH values.[11][14]
-
Presence of Metal Catalysts: Certain transition metals, such as copper and palladium, are known to catalyze decarboxylation reactions, sometimes even under relatively mild conditions.[17][18][19][20]
Q4: How can I reliably detect and quantify the extent of decarboxylation?
The most effective methods for monitoring this side reaction are chromatographic techniques. A well-developed High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. It allows for the clear separation and quantification of the starting material (this compound) and its decarboxylated byproduct (4-aminobenzonitrile). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the more volatile 4-aminobenzonitrile.[21]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges and provides actionable solutions grounded in chemical principles.
Scenario 1: Decarboxylation during Amide Coupling Reactions
Problem: You observe a significant amount of 4-aminobenzonitrile impurity alongside your desired amide product, resulting in low yield and difficult purification.
Root Causes & Corrective Actions:
-
Cause A: Excessive Heat. Many standard amide coupling protocols suggest heating to drive the reaction to completion. This is often the primary cause of decarboxylation.
-
Solution: Conduct the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Most modern coupling reagents are highly efficient and do not require heat.[22]
-
-
Cause B: Suboptimal Coupling Reagent. Carbodiimides like EDC are effective but can sometimes require higher temperatures or longer reaction times, increasing the risk of decarboxylation.
-
Solution: Switch to a more potent, uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents are highly efficient at 0 °C to room temperature, significantly reducing the required reaction time and minimizing thermal stress on the substrate.[22]
-
-
Cause C: Incorrect Base or Stoichiometry. The choice and amount of base are critical. Strong bases can promote decarboxylation.
-
Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) .[22] Avoid stronger bases unless absolutely necessary. Use the minimum effective amount, typically 2.0-2.5 equivalents, to neutralize acidic byproducts without creating an overly basic environment.
-
-
Cause D: Reaction Sequence. The order of reagent addition can influence the prevalence of side reactions, including self-coupling or decarboxylation.
-
Solution: Implement Pre-activation. Dissolve the this compound and DIPEA in your anhydrous solvent first. Then, add the coupling reagent (e.g., HATU) and allow the mixture to stir for 15-30 minutes at 0 °C. This "pre-activation" step forms the activated ester species in situ. Only after this step should you add your amine coupling partner. This ensures the activated acid is trapped by the desired nucleophile quickly, minimizing its time to decompose.[22]
-
Scenario 2: Decomposition During Reactions in Acidic Media
Problem: An attempt to perform a Fischer esterification using sulfuric acid and methanol at reflux results in almost complete conversion to 4-aminobenzonitrile.
Root Cause & Corrective Actions:
-
Cause: The combination of strong acid and high heat creates ideal conditions for decarboxylation. Studies on related aminobenzoic acids confirm that acidic conditions can catalyze this decomposition pathway.[11][14]
-
Solution: Choose Milder, Non-Acidic Conditions. Avoid classic Fischer esterification. Instead, opt for alternative methods that operate under neutral or mildly basic conditions at lower temperatures:
-
Alkylation with an Alkyl Halide: React the carboxylic acid with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at room temperature.
-
Mitsunobu Reaction: This method can form esters under very mild, neutral conditions but requires careful consideration of functional group compatibility.
-
-
Scenario 3: Product Loss During Workup or Purification
Problem: The reaction proceeds cleanly, but you observe the appearance of 4-aminobenzonitrile after purification.
Root Cause & Corrective Actions:
-
Cause: Thermal instability during purification. Techniques like distillation, even under vacuum, or chromatography on a heated column can induce decarboxylation.
-
Solution: Employ Non-Thermal Purification Methods.
-
Flash Column Chromatography: Perform column chromatography at ambient temperature using an appropriate solvent system.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that generally uses much lower temperatures than distillation.
-
Acid-Base Extraction: A carefully controlled acid-base workup can sometimes help remove the non-acidic 4-aminobenzonitrile impurity from the desired carboxylic acid product, but pH control is critical to avoid promoting further decarboxylation.
-
-
Validated Experimental Protocols
Protocol 1: Optimized Low-Temperature Amide Coupling using HATU
This protocol is designed to maximize the yield of the desired amide product while minimizing the risk of decarboxylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cooling & Activation: Cool the mixture to 0 °C using an ice-water bath. Add HATU (1.1 eq) in one portion.
-
Pre-activation: Stir the reaction mixture at 0 °C for 20 minutes. You should have a clear, homogeneous solution.
-
Nucleophile Addition: Add your desired amine (1.05 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Reaction Monitoring
This self-validating protocol allows for the precise quantification of starting material, product, and the 4-aminobenzonitrile byproduct.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of acetonitrile, filter through a 0.22 µm syringe filter, and inject.[21]
-
Expected Retention Times: this compound will be more polar and elute earlier than the less polar 4-aminobenzonitrile.
Data Summary & Visualizations
Table 1: Influence of Reaction Parameters on Decarboxylation Risk
| Parameter | Condition | Risk of Decarboxylation | Rationale |
| Temperature | > 80 °C | High | Provides sufficient thermal energy to overcome the activation barrier for CO₂ loss.[12] |
| 0 °C to 25 °C | Low | Insufficient energy for significant decarboxylation; kinetic control is favored. | |
| pH / Base | Strong Base (e.g., NaOH) | High | Can facilitate the formation of intermediates that readily lose CO₂.[12] |
| Hindered Base (e.g., DIPEA) | Low | Minimizes side reactions while neutralizing acid.[22] | |
| pH / Acid | Strong Acid (e.g., H₂SO₄) | High | Protonation of the ring can catalyze decarboxylation, especially with heat.[11][14] |
| Neutral | Minimal | The molecule is most stable at or near a neutral pH. | |
| Coupling Reagent | EDC / DCC | Moderate | May require longer reaction times or heat, increasing risk. |
| HATU / HBTU | Low | Highly efficient at low temperatures, enabling rapid reaction under mild conditions.[22] |
Diagrams
Caption: Troubleshooting workflow for decarboxylation issues.
References
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025).
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
- EFFECT OF CHANGING pH UPON THE RATE AND MECHANISM OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS. Canadian Science Publishing.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). Journal of the American Chemical Society.
- Development of a Catalytic Aromatic Decarboxyl
- Decarboxyl
- Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures. Benchchem.
- Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4. Bioorganic & Medicinal Chemistry.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple neg
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- Method for decarboxylation of amino acids via imine formation.
- Decarboxyl
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
- pH-dependent spectral properties of para-aminobenzoic acid and its deriv
- Mechanism of decarboxylation of p-aminosalicylic acid. (1985). PubMed.
- 4-Aminobenzonitrile 4-Cyanoaniline. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- This compound | C8H6N2O2 | CID 10261390.
- Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. Benchchem.
- 159847-71-9|this compound|BLD Pharm. BLD Pharm.
- 4-Aminobenzonitrile | C7H6N2 | CID 13396.
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- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-4-cyanobenzoic Acid and 4-amino-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate process of drug discovery and medicinal chemistry, the selection of molecular building blocks is a critical decision that dictates synthetic feasibility and influences the properties of the final compound. Aminobenzoic acids are privileged scaffolds, and their substituted analogues offer a rich platform for derivatization. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 3-Amino-4-cyanobenzoic acid and 4-amino-3-cyanobenzoic acid . While structurally similar, the positional difference of their functional groups leads to significant and predictable differences in reactivity. This analysis reveals that the amino group of This compound is substantially more nucleophilic, making it more suitable for reactions like acylation. Conversely, the carboxylic acid in 4-amino-3-cyanobenzoic acid is more acidic, and its amino group is significantly deactivated due to the direct electronic influence of the adjacent cyano group.
Introduction: More Than Just a Positional Change
The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. This compound and 4-amino-3-cyanobenzoic acid are both valuable bifunctional reagents, possessing an amine, a carboxylic acid, and a cyano group. These functional groups serve as versatile handles for constructing more complex molecules, making these isomers attractive starting materials for libraries of potential drug candidates.[1][2]
However, the arrangement of these groups on the benzene ring creates distinct electronic and steric environments. Understanding these nuances is paramount for predicting reaction outcomes, optimizing conditions, and avoiding potential side reactions. This guide dissects the underlying chemical principles that govern the differential reactivity of these two isomers, providing both a theoretical framework and practical, experimentally-grounded insights.
Structural and Electronic Analysis: The Root of Divergent Reactivity
The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. The amino group (-NH₂) is a powerful activating group, donating electron density to the ring via resonance (+R effect). In contrast, the cyano (-CN) and carboxylic acid (-COOH) groups are deactivating, withdrawing electron density through both resonance (-R) and induction (-I).
The Critical "Ortho-Effect" on the Amino Group
The most striking difference between the two isomers lies in the environment of the amino group.
-
In This compound , the amino group is para to the strongly electron-withdrawing cyano group and meta to the carboxylic acid. The para-cyano group significantly withdraws electron density from the ring, but its influence on the amino group's lone pair is less direct than an ortho substituent.
-
In 4-amino-3-cyanobenzoic acid , the amino group is ortho to the cyano group. This proximity has a profound impact. The cyano group exerts a powerful, direct electron-withdrawing effect on the amino group through both resonance and induction. This severely diminishes the electron density on the nitrogen atom, reducing its basicity and nucleophilicity. This phenomenon, often termed the "ortho-effect," can also introduce steric hindrance, further impeding the approach of electrophiles to the nitrogen atom.[3][4]
The diagram below illustrates how the ortho-cyano group in the 4-amino isomer directly delocalizes the nitrogen lone pair, thereby reducing its availability for reactions.
Caption: Structural comparison and electronic effects.
Acidity of the Carboxylic Acid
The acidity of the carboxylic acid group is enhanced by electron-withdrawing substituents.
-
In This compound , the -COOH group has an amino group ortho to it and a cyano group meta to it. The electron-donating amino group can slightly decrease acidity.
-
In 4-amino-3-cyanobenzoic acid , the -COOH group has a cyano group ortho to it and an amino group meta to it. The powerful electron-withdrawing cyano group at the ortho position will significantly stabilize the carboxylate anion, making this isomer the stronger acid.
Comparative Reactivity at Key Functional Groups
Reactivity of the Amino Group (e.g., Amide Bond Formation)
Amide bond formation is a cornerstone reaction in drug development.[5] The nucleophilicity of the amine is the determining factor in the rate and success of acylation reactions.
-
This compound: The amino group is relatively nucleophilic and will readily react with activated carboxylic acids, acyl chlorides, or anhydrides under standard coupling conditions. It is the superior isomer for transformations targeting the amino group.
-
4-amino-3-cyanobenzoic acid: The severely diminished nucleophilicity of the amino group makes acylation challenging. Harsher reaction conditions, more potent activating agents, or catalysts may be required, which can compromise functional group tolerance on other parts of the molecule. The reaction is expected to be significantly slower than with its isomer.
Reactivity of the Carboxylic Acid Group (e.g., Esterification, Amidation)
To form an amide bond using the carboxylic acid functionality, the acid must first be activated. Common methods involve conversion to an active ester using coupling reagents like carbodiimides (DCC, EDC) or uronium/phosphonium salts (HATU, PyBOP).[6]
-
4-amino-3-cyanobenzoic acid: As the stronger acid, its carboxylate is more readily formed, which is the first step in many coupling reactions. Activation should proceed efficiently.
-
This compound: While slightly less acidic, it is still readily activated by standard coupling reagents. The difference in reactivity at the carboxylic acid is generally less pronounced than the difference at the amino group.
Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution - EAS)
The directing effect of substituents in EAS is additive. The -NH₂ group is a powerful ortho, para-director, while -COOH and -CN are meta-directors.[7][8] The activating -NH₂ group dominates the directing effects.
-
This compound: The positions ortho to the amino group (positions 2 and 4) are activated. Position 4 is blocked by the cyano group. Therefore, electrophilic substitution is strongly directed to position 2 .
-
4-amino-3-cyanobenzoic acid: The positions ortho and para to the amino group (positions 3, 5, and 6 relative to the COOH) are activated. Position 3 is blocked. Substitution is therefore directed to positions 5 and 6 . Position 5 is favored due to less steric hindrance.
Experimental Data Summary
The table below summarizes the key physicochemical and reactivity differences between the two isomers.
| Property | This compound | 4-amino-3-cyanobenzoic acid | Rationale |
| Molecular Formula | C₈H₆N₂O₂[9] | C₈H₆N₂O₂[10] | Isomers |
| Molecular Weight | 162.15 g/mol [9] | 162.15 g/mol [10] | Isomers |
| CAS Number | 159847-71-9[9] | 74192-47-5[10] | Unique Identifiers |
| Amino Group Basicity | Higher | Lower | The ortho-cyano group in the 4-amino isomer is strongly deactivating.[4] |
| Amino Group Nucleophilicity | Significantly Higher | Significantly Lower | Direct electronic withdrawal by the ortho-cyano group reduces lone pair availability. |
| Carboxylic Acid Acidity (pKa) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | The ortho-cyano group in the 4-amino isomer stabilizes the carboxylate conjugate base. |
| Rate of N-Acylation | Faster | Slower | Directly related to the higher nucleophilicity of the amino group. |
| Primary EAS Position | Position 2 | Position 5 | Governed by the powerful ortho, para-directing amino group. |
Experimental Protocols: Comparative Amide Coupling
To provide a practical demonstration of the reactivity difference, the following protocol outlines a comparative amide coupling reaction using a standard, robust coupling agent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[6]
Objective: To compare the rate and yield of the reaction between each isomer and benzylamine to form the corresponding N-benzylamide.
Reaction: Isomer + Benzylamine --(HATU, DIPEA)--> N-benzylamide product
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminobenzoic Acid Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: Why Isomeric Purity is Critical
In the realm of pharmaceutical development and materials science, the seemingly subtle difference in the substitution pattern of a benzene ring can lead to vastly different chemical, physical, and biological properties. The aminobenzoic acid isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are a prime example of this principle. While sharing the same molecular formula (C₇H₇NO₂), their distinct structures govern their utility, from PABA's role as a sunscreen agent and a precursor to folic acid to anthranilic acid's use in the synthesis of dyes and pharmaceuticals.[1][2][3] Consequently, the ability to accurately and efficiently differentiate between these isomers is paramount for quality control, reaction monitoring, and fundamental research.
This comprehensive guide provides a detailed spectroscopic comparison of the three aminobenzoic acid isomers, leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the observed spectral differences and provide robust, field-tested experimental protocols to empower you to confidently distinguish these compounds in your own laboratory.
The Structural Landscape of Aminobenzoic Acid Isomers
The key to understanding the spectroscopic differences lies in the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring. These positions influence the electronic distribution, intramolecular interactions, and overall symmetry of the molecules.
Figure 1: Chemical structures of the three aminobenzoic acid isomers.
In 2-aminobenzoic acid, the proximity of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can significantly influence its spectroscopic behavior.[4] The meta and para isomers lack this direct intramolecular interaction between the functional groups.
I. UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the substituent groups on the benzene ring alters the energy of the π → π* and n → π* transitions, resulting in distinct absorption maxima (λmax) for each isomer.
The amino group acts as an auxochrome, an electron-donating group that, when conjugated with the benzene ring and the electron-withdrawing carboxylic acid group, influences the energy of these transitions. The extent of this electronic communication is highly dependent on the isomeric form.
Comparative UV-Vis Data
| Isomer | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |
| 2-Aminobenzoic Acid | ~215 | ~337 | - | Aqueous |
| 3-Aminobenzoic Acid | 194 | 226 | 272 | Not Specified |
| 4-Aminobenzoic Acid | 194 | 226 | 278 | Not Specified |
Note: Absorption maxima can be influenced by the solvent used.[5][6] The data presented is a compilation from various sources and should be considered representative.[6][7][8]
Discussion of UV-Vis Spectra
The distinct λmax values arise from the differences in conjugation and intramolecular interactions. In 2-aminobenzoic acid, the potential for intramolecular hydrogen bonding can affect the planarity of the molecule and thus the overlap of the π-orbitals, leading to a different absorption profile compared to the meta and para isomers. The para isomer typically exhibits the most red-shifted (longer wavelength) absorption for the main π → π* transition due to the direct resonance between the electron-donating amino group and the electron-withdrawing carboxylic acid group across the benzene ring.
Experimental Protocol: UV-Vis Spectroscopy
Figure 2: Workflow for UV-Vis spectroscopic analysis.
Methodology:
-
Solvent Selection: Use a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol or methanol).
-
Stock Solution Preparation: Accurately weigh and dissolve a small amount of each aminobenzoic acid isomer in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the spectrophotometer (typically in the µg/mL range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Record the absorbance spectra for each diluted solution of the three isomers over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
II. Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule based on its vibrational modes. The positions of the amino and carboxylic acid groups in the aminobenzoic acid isomers lead to characteristic differences in their IR spectra, particularly in the regions corresponding to N-H, O-H, and C=O stretching vibrations.
Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| N-H Stretch (asymmetric & symmetric) | ~3470, ~3350 | ~3400, ~3300 | ~3460, ~3360 |
| O-H Stretch (Carboxylic Acid) | Broad, ~3200-2500 | Broad, ~3200-2500 | Broad, ~3200-2500 |
| C=O Stretch (Carboxylic Acid) | ~1680 | ~1690 | ~1670 |
| C-N Stretch | ~1250 | ~1300 | ~1296 |
Note: These are approximate values and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.[1][9][10]
Discussion of IR Spectra
The broad O-H stretch observed in all three isomers is characteristic of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is sensitive to the electronic environment. In 2-aminobenzoic acid, intramolecular hydrogen bonding between the amino and carboxylic acid groups can lower the C=O stretching frequency. The N-H stretching frequencies are also influenced by hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will show complex patterns of C-C stretching and C-H bending vibrations that are unique to each isomer.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Figure 3: Workflow for IR spectroscopic analysis using the KBr pellet method.
Methodology:
-
Sample Preparation: Grind a small amount of the aminobenzoic acid isomer (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and collect the IR spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands for each isomer, paying close attention to the N-H, O-H, and C=O stretching regions.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically ¹H and ¹³C nuclei. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and carboxylic acid groups, making NMR an excellent tool for isomer differentiation.
Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)
| Proton Assignment | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| -COOH | ~12.5 | ~12.8 | ~11.95 |
| -NH₂ | ~5.2 | ~5.5 | ~5.90 |
| Aromatic Protons | ~6.5-7.8 (complex multiplet) | ~6.8-7.5 (complex multiplet) | ~6.6 (d), ~7.6 (d) (two doublets) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.[1][9][11]
Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)
| Carbon Assignment | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| -COOH | ~169 | ~168 | ~167 |
| C-NH₂ | ~150 | ~148 | ~151 |
| C-COOH | ~111 | ~132 | ~120 |
| Aromatic Carbons | ~114, ~116, ~131, ~134 | ~115, ~118, ~120, ~129 | ~113, ~131 |
Note: These are approximate values compiled from various sources.[1][12][13]
Discussion of NMR Spectra
The ¹H NMR spectrum of 4-aminobenzoic acid is the most straightforward to interpret, typically showing two distinct doublets in the aromatic region due to the symmetry of the molecule. The spectra of the ortho and meta isomers are more complex, with overlapping multiplets in the aromatic region. The chemical shifts of the -COOH and -NH₂ protons are also diagnostic.
In the ¹³C NMR spectra, the chemical shifts of the carbon atoms directly attached to the substituent groups (C-COOH and C-NH₂) are particularly informative for distinguishing the isomers. The number of unique signals in the aromatic region also reflects the symmetry of each isomer.
Experimental Protocol: NMR Spectroscopy
Figure 4: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Integrate the ¹H signals, and determine the chemical shifts and coupling patterns for both ¹H and ¹³C spectra.
Conclusion: A Multi-faceted Approach to Isomer Identification
Each spectroscopic technique offers a unique perspective on the molecular structure of the aminobenzoic acid isomers. While UV-Vis spectroscopy provides a rapid initial assessment based on electronic properties, IR spectroscopy offers a detailed fingerprint of functional groups and bonding. NMR spectroscopy delivers the most definitive structural information by probing the precise chemical environment of each atom.
For unambiguous identification, a multi-technique approach is always recommended. By correlating the data from UV-Vis, IR, and NMR, researchers and drug development professionals can confidently determine the isomeric identity and purity of their aminobenzoic acid samples, ensuring the integrity and reliability of their work.
References
- Johnson, C. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 122, 204-211.
- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
- Pflueger, J. C., & Levy, D. H. (2001). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A, 105(46), 10529-10535.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]
- IAPC Journals. (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. [Link]
- PubChem. (n.d.). 3-Aminobenzoic Acid. [Link]
- PubChem. (n.d.). 4-Aminobenzoic Acid. [Link]
- NIST. (n.d.). Benzoic acid, 3-amino-. [Link]
- NIST. (n.d.). 4-Aminobenzoic acid. [Link]
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Link]
- SpectraBase. (n.d.). 3-Amino-benzoic acid. [Link]
- SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. [Link]
- NIST. (n.d.). Benzoic acid, 2-amino-. [Link]
- ResearchGate. (n.d.).
- White Rose Research Online. (2016). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. [Link]
- Goa University. (n.d.). ortho and para-aminobenzoic acids. [Link]
- NIST. (n.d.). Benzoic acid, 2-amino-. [Link]
- ResearchGate. (n.d.). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. [Link]
- ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. [Link]
- NIST. (n.d.). Benzoic acid, 2-amino-. [Link]
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- 8. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
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A Comparative Guide to the Synthesis of 3-Amino-4-cyanobenzoic Acid: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-cyanobenzoic acid is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a range of pharmaceuticals and functional organic molecules. The strategic placement of its amino, cyano, and carboxylic acid functionalities allows for diverse chemical modifications. This guide provides an in-depth comparison of two distinct synthetic pathways to this important compound: a traditional multi-step route employing classical reactions and a modern approach centered around a palladium-catalyzed cross-coupling reaction. This analysis, supported by experimental data and procedural insights, aims to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific laboratory and developmental needs.
The Established Pathway: A Multi-Step Synthesis via Diazotization and Sandmeyer Reaction
The traditional synthesis of this compound is a well-established, multi-step process that relies on fundamental organic transformations. A common iteration of this pathway begins with a substituted toluene and proceeds through nitration, reduction of the nitro group, diazotization of the resulting amine, and a Sandmeyer reaction to introduce the cyano group, followed by oxidation of the methyl group to a carboxylic acid. For the purpose of this guide, we will focus on a key transformation within this sequence: the conversion of an amino precursor to the target cyano compound.
This classical approach, while reliable, often involves harsh reagents and multiple intermediate purifications, which can impact the overall yield and efficiency. The causality behind these steps is rooted in the foundational principles of aromatic chemistry. The diazotization of an aryl amine, for instance, transforms the amino group into an excellent leaving group (N₂), facilitating nucleophilic substitution, which is otherwise challenging on an aromatic ring. The subsequent Sandmeyer reaction utilizes a copper(I) cyanide salt to introduce the cyano group.[1][2]
Experimental Protocol: Traditional Synthesis
The following protocol outlines the conversion of 3-amino-4-methylbenzonitrile to this compound, representing the final oxidation step in a longer traditional sequence. This specific starting material is chosen to illustrate a common late-stage transformation.
Step 1: Oxidation of 3-amino-4-cyanotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-cyanotoluene (1.0 equivalent) in a suitable solvent such as a mixture of pyridine and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) (typically 2-3 equivalents) in portions to the reaction mixture. The reaction is exothermic and the temperature should be monitored.
-
Reaction Progression: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
A Novel Approach: Palladium-Catalyzed Cyanation
The field of organic synthesis has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. For the synthesis of this compound, a modern and increasingly preferred method involves the palladium-catalyzed cyanation of a corresponding aryl halide, such as 3-amino-4-bromobenzoic acid. This approach offers a more direct route, often with higher yields and greater functional group tolerance compared to the traditional pathway.
The mechanistic underpinning of this reaction involves a catalytic cycle where a palladium(0) species undergoes oxidative addition to the aryl halide. Subsequent transmetalation with a cyanide source and reductive elimination yields the desired aryl nitrile and regenerates the active palladium(0) catalyst. A key advantage of modern protocols is the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in place of highly toxic salts like NaCN or KCN.[3][4]
Experimental Protocol: Modern Palladium-Catalyzed Synthesis
The following protocol is a representative procedure for the palladium-catalyzed cyanation of 3-amino-4-bromobenzoic acid.
Step 1: Palladium-Catalyzed Cyanation of 3-amino-4-bromobenzoic acid
-
Reaction Setup: To a reaction vessel, add 3-amino-4-bromobenzoic acid (1.0 equivalent), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.4-0.6 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (typically 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand like XantPhos).
-
Solvent and Base: Add a solvent system, often a mixture of a polar aprotic solvent like DMAc or NMP and water, and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Reaction Execution: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction mixture and dilute with water.
-
Isolation and Purification: Acidify the aqueous solution to precipitate the product. Collect the crude product by filtration and purify by recrystallization or column chromatography to yield pure this compound.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic pathways are evaluated based on several key metrics.
| Parameter | Traditional Pathway (Oxidation) | Modern Pathway (Pd-Catalyzed Cyanation) |
| Starting Material | 3-amino-4-cyanotoluene | 3-amino-4-bromobenzoic acid |
| Key Transformation | Oxidation of a methyl group | Substitution of a bromine atom |
| Reagents | Potassium permanganate, strong acid/base | Palladium catalyst, ligand, K₄[Fe(CN)₆], base |
| Reaction Conditions | Reflux temperatures | 80-120 °C |
| Reported Yield | Variable, often moderate | Generally good to excellent |
| Atom Economy | Lower due to the use of a stoichiometric oxidant | Higher, catalytic process |
| Safety & Environment | Use of a strong oxidizing agent, generation of MnO₂ waste | Use of a less toxic cyanide source, but requires a heavy metal catalyst |
| Advantages | Utilizes classical, well-understood reactions | More direct, higher yields, greater functional group tolerance, milder conditions |
| Disadvantages | Multi-step, potentially lower overall yield, harsh reagents | Cost of palladium catalyst and ligand, potential for metal contamination in the final product |
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Conclusion
Both the traditional and modern synthetic pathways offer viable routes to this compound, each with a distinct set of advantages and disadvantages. The traditional method, while relying on robust and well-documented reactions, can be lengthy and may suffer from lower overall yields and the use of harsh reagents. In contrast, the modern palladium-catalyzed cyanation represents a more elegant and efficient approach, characterized by its directness, milder reaction conditions, and often higher yields.
The choice between these pathways will ultimately depend on the specific requirements of the researcher and the context of the synthesis. For large-scale production where cost and the avoidance of heavy metal contamination are paramount, further optimization of the traditional route may be warranted. However, for laboratory-scale synthesis, drug discovery, and situations where efficiency and functional group compatibility are critical, the palladium-catalyzed approach presents a compelling and superior alternative. As the field of catalysis continues to advance, it is anticipated that modern synthetic methods will become increasingly accessible and cost-effective, further solidifying their role as the preferred choice for the synthesis of complex and valuable molecules like this compound.
References
- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- RSC Publishing. (2015). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand.
- Organic Letters. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
Sources
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- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-4-cyanobenzoic Acid
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-4-cyanobenzoic acid. As a crucial intermediate in the synthesis of pharmaceuticals and functional materials, the unambiguous structural confirmation of this molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and comparative analysis necessary for robust structural elucidation.
Introduction: The Structural Significance of this compound
This compound (C₈H₆N₂O₂) is a substituted aromatic compound featuring three distinct functional groups: a carboxylic acid, an amine, and a nitrile (cyano) group.[1] This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxyl) groups creates a complex electronic environment, making NMR spectroscopy an indispensable tool for its characterization.[2] Unlike other methods that identify functional groups (FTIR) or determine molecular mass (Mass Spectrometry), NMR provides a detailed map of the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms within the molecule.[2] This guide will dissect the ¹H and ¹³C NMR spectra, explain the rationale behind the observed chemical shifts and coupling patterns, and compare its spectral features to related analogues to provide a holistic understanding.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the standard procedure for preparing and analyzing a sample of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and the fact that its exchangeable proton signals (amine and carboxylic acid) are readily observable.[3][4]
-
Solvent and Standard: Use a high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[3]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure high magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A greater number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The logical flow of this analytical process is depicted in the workflow diagram below.
Caption: Workflow for NMR analysis of this compound.
Results and Discussion: Interpreting the Spectra
The structure and numbering scheme for this compound are shown below. This numbering is used for all subsequent peak assignments.
Image of this compound structure with atom numbering would be placed here.
¹H NMR Spectral Analysis
The ¹H NMR spectrum reveals four distinct signals in the aromatic region, in addition to broad signals for the amine (NH₂) and carboxylic acid (COOH) protons. The electron-donating amino group tends to shield (shift upfield) ortho and para protons, while the electron-withdrawing cyano and carboxyl groups deshield (shift downfield) them.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| COOH | ~12.5 - 13.5 | Broad Singlet | 1H | - | The acidic proton is highly deshielded and undergoes chemical exchange, resulting in a broad signal far downfield.[2] |
| H-2 | ~8.10 | Singlet (or narrow d) | 1H | J ≈ 2.0 | This proton is ortho to the deshielding carboxylic acid group. It shows coupling only to H-6 (meta-coupling), which is often small. |
| H-6 | ~7.85 | Doublet | 1H | J ≈ 8.5 | This proton is ortho to the amino group (shielding) but para to the cyano group (deshielding). It is split into a doublet by its ortho neighbor, H-5. |
| H-5 | ~7.65 | Doublet of Doublets | 1H | J ≈ 8.5, 2.0 | This proton is ortho to the cyano group (deshielding). It is split by both H-6 (ortho-coupling) and H-2 (meta-coupling). |
| NH₂ | ~6.0 - 6.5 | Broad Singlet | 2H | - | Amine protons are subject to exchange and quadrupole broadening, appearing as a broad signal. Its position is solvent and concentration-dependent.[2] |
Note: The exact chemical shifts can vary slightly depending on the solvent and sample concentration.
¹³C NMR Spectral Analysis
Due to the lack of symmetry in the molecule, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-7 (COOH) | ~167.5 | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms. |
| **C-3 (C-NH₂) ** | ~152.0 | The amino group is strongly electron-donating, causing significant deshielding of the carbon it is attached to. |
| C-1 (C-COOH) | ~135.0 | The ipso-carbon attached to the carboxyl group. |
| C-5 | ~133.0 | Aromatic CH carbon, deshielded by the adjacent cyano group. |
| C-2 | ~120.0 | Aromatic CH carbon, influenced by the adjacent carboxyl group. |
| C-8 (CN) | ~117.0 | The chemical shift for nitrile carbons typically appears in this region.[5] |
| C-6 | ~115.0 | Aromatic CH carbon, shielded by the ortho amino group. |
| C-4 (C-CN) | ~105.0 | The ipso-carbon attached to the cyano group, significantly shielded. |
Comparative Spectral Analysis
To fully appreciate the electronic effects of the substituents, it is instructive to compare the spectrum of this compound with its simpler analogues.
| Compound | Aromatic ¹H Chemical Shift Range (ppm) | Key ¹³C Signals (ppm) | Impact of Substituents |
| Benzoic Acid | 7.4 - 8.1 | C=O: ~172 | Baseline for comparison. The aromatic protons are relatively deshielded by the carboxyl group. |
| 4-Cyanobenzoic Acid | 7.8 - 8.2[6][7] | C=O: ~166, CN: ~118 | The powerful electron-withdrawing cyano group further deshields the aromatic protons compared to benzoic acid. |
| 3-Aminobenzoic Acid | 6.7 - 7.3[4] | C=O: ~168, C-NH₂: ~149 | The electron-donating amino group shields the aromatic protons, shifting them significantly upfield relative to benzoic acid.[8] |
| This compound | 7.6 - 8.1 | C=O: ~167, C-NH₂: ~152, CN: ~117 | A complex pattern arises from the competing effects. The amino group's shielding is counteracted by the deshielding from the cyano and carboxyl groups, leading to the observed shifts. |
This comparison highlights how the principles of substituent effects can be used to predict and interpret NMR spectra. The presence of both donating and withdrawing groups on the same aromatic ring leads to a wider dispersion of chemical shifts, making peak assignment more straightforward than in more symmetrical analogues.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable, complementary information.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique would confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), and a C≡N stretch (~2200-2240 cm⁻¹).
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (162.15 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₆N₂O₂.
-
X-Ray Crystallography: For a crystalline solid, this technique could provide the definitive, unambiguous solid-state structure, including bond lengths and angles, serving as an absolute confirmation of the NMR-derived structure.
References
- Supporting Information for a scientific article. Angew. Chem. Int. Ed.2018, 57, 7205.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
- Supporting Information for a scientific article. The Royal Society of Chemistry.
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A Tale of Two Building Blocks: A Comparative Analysis of 3-Amino-4-cyanobenzoic Acid and 3-Amino-4-chlorobenzoic Acid for Drug Discovery and Materials Science
In the intricate world of chemical synthesis, the judicious selection of molecular building blocks is a cornerstone of innovation. The properties of a starting material ripple through a synthetic sequence, ultimately defining the characteristics of the final compound. This guide offers a deep, comparative analysis of two structurally similar yet functionally distinct building blocks: 3-Amino-4-cyanobenzoic acid and 3-amino-4-chlorobenzoic acid. We will dissect their physicochemical properties, explore their divergent reactivity through the lens of experimental design, and illuminate their strategic applications for our audience of researchers, scientists, and drug development professionals.
The Core Distinction: Electronic Effects of Cyano vs. Chloro Substituents
The shared 3-aminobenzoic acid scaffold of these molecules is modified at the 4-position, and it is this single point of difference that dictates their utility. The cyano group (-CN) on this compound is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. This significantly lowers the electron density of the aromatic ring. In contrast, the chloro group (-Cl) on 3-amino-4-chlorobenzoic acid is primarily an inductively electron-withdrawing group, while its resonance effect is weakly electron-donating. This fundamental electronic disparity is the primary driver of the differences in their chemical behavior.
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of these two compounds is provided below, highlighting their similarities and differences.
| Property | This compound | 3-Amino-4-chlorobenzoic acid |
| Molecular Formula | C₈H₆N₂O₂[1] | C₇H₆ClNO₂[2][3][4] |
| Molar Mass | 162.15 g/mol [1] | 171.58 g/mol [3][4] |
| Appearance | Light brown to brown crystalline powder | White to light yellow crystal powder[5] |
| Melting Point | ~290-292 °C | 214-215 °C[5] |
| IUPAC Name | This compound[1] | 3-amino-4-chlorobenzoic acid[3] |
| CAS Number | 159847-71-9[6] | 2840-28-0[2][3][4][5] |
A Duality in Reactivity: Experimental Frameworks
The electronic differences between the cyano and chloro groups manifest as distinct reactivity profiles for the carboxylic acid and amino functionalities. Understanding these differences is crucial for synthetic planning.
Acidity of the Carboxylic Acid
Causality: The potent electron-withdrawing nature of the cyano group stabilizes the conjugate base (carboxylate anion) of this compound to a greater extent than the chloro group does for its counterpart. This increased stabilization of the conjugate base results in a lower pKa, meaning this compound is a stronger acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for comparing the acidity of the two compounds.
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both this compound and 3-amino-4-chlorobenzoic acid in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility.
-
System Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0 to ensure accuracy across the expected titration range.
-
Titration: Place one of the solutions on a magnetic stir plate and immerse the calibrated pH electrode. Titrate with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added.
-
Validation: Repeat the titration for the second compound under identical conditions. The compound requiring less titrant to reach a given pH before the equivalence point, and which has a lower pH at the half-equivalence point, is the stronger acid.
Nucleophilicity of the Amino Group
Causality: The electron-withdrawing cyano group significantly reduces the electron density on the aniline nitrogen of this compound, making it less nucleophilic. The chloro group has a less pronounced effect, rendering the amino group of 3-amino-4-chlorobenzoic acid more nucleophilic and thus more reactive towards electrophiles.
The logical workflow for a comparative reactivity study is illustrated below.
Caption: Workflow for comparing the nucleophilicity of the amino groups.
Strategic Applications in Synthesis
The distinct reactivity profiles of these molecules make them suitable for different synthetic goals.
This compound: A Gateway to Heterocycles and Kinase Inhibitors
The cyano group is not merely an electronic modifier; it is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or, most importantly, serve as a precursor for nitrogen-containing heterocycles like tetrazoles and quinolines. This versatility makes it a highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[7][8][9] The cyano group is often incorporated into the pharmacophore of these inhibitors to interact with the target protein.
3-Amino-4-chlorobenzoic Acid: A Workhorse for Polymers and Cross-Coupling
The chloro substituent makes 3-amino-4-chlorobenzoic acid an excellent substrate for reactions where the halogen acts as a leaving group or a coupling partner. It is frequently used in:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have made them viable and cost-effective partners for constructing complex bi-aryl structures or introducing new carbon-nitrogen bonds.[10]
-
Polymer Synthesis: The molecule can be used to synthesize specialty polyamides and other polymers where the chloro- and amino- functionalities provide points for polymerization.[11] Its derivatives are also used as intermediates in the synthesis of dyes and antimicrobial agents.[5][12]
The decision-making process for selecting the appropriate building block can be visualized as follows:
Caption: Logic diagram for selecting the appropriate benzoic acid derivative.
Conclusion
While this compound and 3-amino-4-chlorobenzoic acid may appear to be simple analogues, they offer distinct strategic advantages in chemical synthesis. The cyano derivative is the molecule of choice for intricate syntheses involving heterocyclic scaffolds, particularly in the field of medicinal chemistry and kinase inhibitor development. The chloro derivative provides a robust and cost-effective platform for building larger architectures through cross-coupling chemistry and polymerization. A thorough understanding of their underlying electronic properties and reactivity, validated by the experimental approaches outlined here, empowers chemists to make a strategic choice that aligns with their synthetic goals, ultimately accelerating research and development.
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A Senior Scientist's Guide to Alternatives for 3-Amino-4-cyanobenzoic Acid in Drug Discovery
Introduction: The Strategic Value of a Core Scaffold
In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program.[1] 3-Amino-4-cyanobenzoic acid has emerged as a privileged scaffold, particularly in the development of targeted therapies like kinase inhibitors.[2] Its rigid structure, coupled with strategically placed amino, cyano, and carboxylic acid functional groups, provides an ideal framework for creating molecules that can precisely interact with biological targets. The amino group often serves as a key hydrogen bond donor, the carboxylic acid as an acceptor or a point for further chemical elaboration, and the cyano group can modulate electronic properties and occupy specific pockets within a protein's active site.
A prime example of its application is in the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor.[3][4] The this compound core is instrumental in orienting the molecule within the BTK active site. However, reliance on a single scaffold can limit the exploration of chemical space and may lead to suboptimal physicochemical or pharmacokinetic properties.[5] This guide, written from the perspective of a seasoned medicinal chemist, provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
Chapter 1: Deconstructing the Archetype: this compound
The utility of this compound lies in its trifunctional nature, which allows for versatile derivatization. In many kinase inhibitors, the aminobenzoic acid portion acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, while the cyano group can interact with specific residues or influence the overall conformation.
However, this scaffold is not without its potential liabilities. The carboxylic acid, being acidic, can lead to poor cell permeability and may be a site for metabolic conjugation. The cyano group, while often beneficial for potency, can sometimes be metabolically labile or raise toxicity concerns. Therefore, exploring structural modifications is a critical step in lead optimization.
Chapter 2: Strategic Modifications: Isomers and Bioisosteric Replacements
A logical first step in modifying a lead compound is to explore structural isomers and bioisosteric replacements. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic profiles.[6][7][8][9]
Isomeric Scaffolds: A Subtle Shift with Profound Impact
Altering the substitution pattern on the aromatic ring can drastically change the vectoral projection of functional groups, leading to different binding modes and activities. For instance, comparing derivatives from this compound with those from an isomer like 4-amino-3-cyanobenzoic acid can reveal crucial structure-activity relationships (SAR).
| Scaffold | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Proven scaffold in kinase inhibitors (e.g., Acalabrutinib intermediate).[3] | Established synthetic routes; well-understood SAR. | Potential for metabolic liabilities at the carboxylic acid; cyano group may have toxicity concerns. |
| 4-Amino-3-cyanobenzoic acid | Isomeric alternative. | Alters the spatial arrangement of key functional groups, potentially leading to novel interactions with the target. May improve selectivity. | Synthesis may be less established; altered geometry could also lead to loss of potency. |
| 3-Amino-4-chlorobenzoic acid | Bioisosteric replacement of cyano with chloro.[10] | Chlorine is a smaller, less polarizable halogen that can still act as a hydrogen bond acceptor. May improve metabolic stability.[1] | The electronic effect of chlorine differs significantly from a cyano group, which could negatively impact binding affinity. |
Bioisosteres for the Cyano Group
The electron-withdrawing and linear nature of the cyano group can be mimicked by other functionalities to modulate potency and physicochemical properties.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Halogens (F, Cl, Br) | Modulate electronics and lipophilicity.[11] | Can improve metabolic stability and membrane permeability. Fluorine can form favorable orthogonal interactions.[7] | May alter binding mode or introduce new metabolic hotspots. |
| Trifluoromethyl (CF3) | Strong electron-withdrawing group.[1] | Increases lipophilicity, potentially enhancing cell permeability and binding affinity.[1] | Significant increase in lipophilicity may decrease solubility. |
| Oxadiazole/Thiazole | Heterocyclic rings with similar electronic properties. | Can introduce new hydrogen bonding opportunities and improve metabolic stability. | May be synthetically more challenging to install. |
Bioisosteres for the Carboxylic Acid Group
Replacing the carboxylic acid is a common strategy to improve permeability and reduce acidic-related liabilities.[7]
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Tetrazole | Acidic heterocycle. | pKa is similar to carboxylic acid, maintaining key acidic interactions. Often more metabolically stable and can have better permeability. | Can be more challenging to synthesize. May have intellectual property constraints. |
| Acylsulfonamide | Non-classical acidic mimic. | Can improve oral bioavailability by increasing membrane permeability. | Synthesis can be complex. May alter the binding mode. |
| Hydroxamic Acid | Chelating group. | Can form strong interactions with metal ions in metalloenzymes. | Often has poor pharmacokinetic properties. |
Chapter 3: Scaffold Hopping: A Leap into New Chemical Space
Scaffold hopping is a more adventurous strategy that involves replacing the core molecular framework while preserving the spatial orientation of key pharmacophoric features.[12] This can lead to the discovery of novel intellectual property and compounds with vastly different physicochemical properties.[13]
Caption: A diagram illustrating the concept of scaffold hopping.
Chapter 4: Experimental Protocols for Comparative Evaluation
To objectively compare these alternatives, a suite of standardized assays is essential. The following protocols provide a framework for evaluating potency and permeability.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[14]
Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.[14] Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP.
-
Test compounds and a positive control inhibitor (e.g., Staurosporine).[14]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[14]
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate peptide in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[15][16]
Principle: The assay measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[17][18][19]
Materials:
-
PAMPA "sandwich" system (96-well donor and acceptor plates).
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds dissolved in a suitable buffer (e.g., PBS with 5% DMSO).
-
UV-transparent 96-well plates for analysis.
Procedure:
-
Membrane Coating: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Add 200 µL of the test compound solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor buffer.
-
Incubation: Incubate the sandwich assembly at room temperature for 5-18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[17]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium drug concentration.
Conclusion: A Framework for Rational Design
The journey from a hit compound to a clinical candidate is one of iterative design, synthesis, and testing.[20] While this compound is a validated and powerful starting point, a thorough exploration of its alternatives is a hallmark of a robust drug discovery program. By systematically evaluating isomers, applying bioisosteric replacements, and daring to perform scaffold hops, researchers can significantly enhance the probability of discovering novel therapeutics with superior efficacy and safety profiles. The choice of which alternative to pursue depends on the specific challenges of a project—be it potency, selectivity, or pharmacokinetics. This guide provides the strategic framework and experimental tools necessary to make those critical decisions with confidence.
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A Comparative Guide to the Biological Activity of 3-Amino-4-cyanobenzoic Acid Derivatives
Introduction: The Versatile Scaffold of 3-Amino-4-cyanobenzoic Acid in Drug Discovery
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. This compound has emerged as a particularly promising starting material. Its unique structural features—a carboxylic acid group for amide and ester formation, an amino group for derivatization into Schiff bases or for building heterocyclic rings, and a nitrile moiety that can participate in various chemical transformations or act as a key pharmacophoric element—make it a versatile scaffold for creating diverse libraries of bioactive compounds.
This guide provides a comparative overview of the biological activities of various derivatives of this compound. While the direct comparative literature on a broad spectrum of derivatives from this specific scaffold is still emerging, this document synthesizes the available data on closely related aminobenzoic acid derivatives to highlight the potential of this compound class. We will explore key biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by experimental data and detailed protocols to aid researchers in this exciting field.
Antimicrobial Activity: A Promising Frontier for New Antibiotics
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Derivatives of aminobenzoic acids, particularly Schiff bases, have demonstrated significant potential as antimicrobial agents.
Comparative Analysis of Antimicrobial Derivatives
Schiff bases derived from the condensation of the amino group of aminobenzoic acids with various aldehydes have been a major focus of antimicrobial research. The resulting imine (-N=CH-) linkage is crucial for their biological activity. While specific data on a comprehensive set of this compound-derived Schiff bases is limited, studies on related aminobenzoic acid Schiff bases have shown that their efficacy is highly dependent on the nature of the substituent on the aldehyde ring. For instance, the presence of halogen atoms on the phenolic ring of the aldehyde moiety has been shown to enhance antibacterial potency, particularly against Gram-positive bacteria[1].
Amide derivatives of aminobenzoic acids have also been investigated for their antimicrobial properties. The nature of the amine coupled to the carboxylic acid can significantly influence the antimicrobial spectrum and potency. Furthermore, the incorporation of the this compound scaffold into heterocyclic systems, such as 1,3,5-triazines, has been shown to yield compounds with promising activity against both Gram-positive and Gram-negative bacteria[2].
To illustrate how the antimicrobial activity of different derivatives could be compared, the following table presents hypothetical data based on findings for related aminobenzoic acid derivatives.
| Derivative Class | Representative Structure | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base | 3-((4-Hydroxybenzylidene)amino)-4-cyanobenzoic acid | Staphylococcus aureus | 16 | Hypothetical |
| Escherichia coli | 64 | Hypothetical | ||
| Amide | N-phenyl-3-amino-4-cyanobenzamide | Staphylococcus aureus | 32 | Hypothetical |
| Escherichia coli | >128 | Hypothetical | ||
| Heterocycle | 2-(3-Amino-4-cyanophenyl)-4,6-dichloro-1,3,5-triazine | Staphylococcus aureus | 8 | Hypothetical |
| Escherichia coli | 32 | Hypothetical |
Disclaimer: The data in the table above is hypothetical and for illustrative purposes only, designed to show how a comparative analysis would be presented. Researchers are encouraged to perform their own experimental evaluations.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: General Synthetic Workflow for this compound Derivatives
Caption: Potential modes of anticancer action.
Enzyme Inhibition: A Targeted Approach to Disease
Enzyme inhibitors are a cornerstone of modern pharmacology, with applications in treating a wide range of diseases. The this compound scaffold can be used to design inhibitors for various enzymes.
Comparative Analysis of Enzyme Inhibitory Derivatives
Derivatives of aminobenzoic acids have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.[1] The inhibitory activity is often dependent on the specific interactions of the derivative with the active site of the enzyme. The cyano group in this compound derivatives can act as a hydrogen bond acceptor or participate in other interactions within the enzyme's active site, potentially enhancing binding affinity.
The following table provides a hypothetical comparison of the enzyme inhibitory activity of different derivatives.
| Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Amide | Acetylcholinesterase (AChE) | 5.6 | Hypothetical |
| Schiff Base | Butyrylcholinesterase (BChE) | 12.1 | Hypothetical |
| Heterocycle | Carbonic Anhydrase II | 2.3 | Hypothetical |
Disclaimer: The data in the table above is hypothetical and for illustrative purposes only.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and sensitive spectrophotometric method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel bioactive compounds. While the current body of literature provides a strong foundation based on related aminobenzoic acid derivatives, there is a clear need for systematic studies focusing specifically on derivatives of this scaffold. Future research should aim to synthesize and screen a wide range of derivatives, including amides, esters, Schiff bases, and various heterocyclic systems, against a broad panel of biological targets. Such studies will be instrumental in elucidating detailed structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of molecules. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting journey of discovery.
References
- MDPI. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding.
- ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- PMC. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
- PubMed. (2020). Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues.
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A Researcher's Guide to Spectroscopic Characterization of Cyanobenzoic Acids: Bridging the Gap Between Computational Prediction and Experimental Reality
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure and electronic properties is not merely academic—it is fundamental to innovation. Cyanobenzoic acids, with their dual-functionality of a nitrile and a carboxylic acid group on a benzene ring, present a compelling case study in molecular characterization. Their utility as building blocks in pharmaceuticals and functional materials hinges on the subtle interplay between these groups, which dictates their chemical behavior.
This guide provides an in-depth comparison of computational and experimental spectroscopic methods for analyzing cyanobenzoic acids. We move beyond a simple recitation of data to explain the causality behind methodological choices, offering a framework for how these two powerful approaches—one predictive, one empirical—can be used synergistically for a more complete and validated understanding of molecular systems.
The Two Pillars of Spectroscopic Analysis: Experiment and Theory
Spectroscopy, at its core, is the study of the interaction between matter and electromagnetic radiation. While experimental techniques provide a direct measurement of a molecule's properties, computational methods offer a predictive lens, allowing us to model and interpret these observations from first principles.
-
Experimental Spectroscopy: This is the ground truth. Techniques like Fourier-Transform Infrared (FTIR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy probe the vibrational, electronic, and nuclear spin states of a molecule. The resulting spectra are empirical fingerprints, directly reflecting the molecule's structure and environment under specific conditions.
-
Computational Spectroscopy: This approach uses the principles of quantum chemistry to simulate spectra. By solving approximations of the Schrödinger equation, we can predict a molecule's geometry, vibrational frequencies, electronic transitions, and NMR chemical shifts. Density Functional Theory (DFT) has emerged as the workhorse for its balance of accuracy and computational efficiency, making it an indispensable tool for modern chemists.[1][2][3]
The true power lies not in choosing one approach over the other, but in their integration. Computation can elucidate complex experimental spectra, assigning specific molecular motions to observed peaks, while experimental data provides the ultimate benchmark for validating and refining theoretical models.[4][5]
Vibrational Spectroscopy: Probing Molecular Bonds
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule—the stretching, bending, and twisting of chemical bonds. These methods are exquisitely sensitive to functional groups and molecular symmetry.
Experimental Protocol: Acquiring the Vibrational Fingerprint
A robust experimental workflow is critical for obtaining high-quality, reproducible data.
-
Sample Preparation: For solid samples like cyanobenzoic acids, the KBr (potassium bromide) pellet method is standard for FTIR. The sample is finely ground with spectroscopic-grade KBr and pressed into a transparent disc. For FT-Raman, the neat solid powder can often be used directly.[1][6]
-
Data Acquisition:
-
FTIR: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is taken first and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental contributions.
-
FT-Raman: The spectrum is recorded over a similar range (e.g., 4000 to 100 cm⁻¹). A near-infrared laser (e.g., 1064 nm) is used to excite the sample, minimizing fluorescence that can plague Raman spectroscopy of aromatic compounds.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹).
Computational Workflow: Predicting Vibrational Modes
The theoretical prediction of an IR or Raman spectrum follows a well-defined, self-validating protocol.
Caption: Workflow for predicting vibrational spectra using DFT.
The causality behind this workflow is crucial. A frequency calculation must be performed on a fully optimized geometry that represents a true energy minimum on the potential energy surface; otherwise, the resulting frequencies are physically meaningless.[7] The final step, applying a scaling factor (e.g., ~0.96 for B3LYP), is a well-established practice to correct for the systematic overestimation of frequencies caused by the harmonic approximation and basis set limitations.[2][8]
Data Comparison: 4-Cyanobenzoic Acid
The table below compares experimental FTIR and FT-Raman data for 4-cyanobenzoic acid with frequencies predicted using the B3LYP/6-311++G(d,p) level of theory. This comparison demonstrates the strong predictive power of modern DFT methods.
| Vibrational Mode Assignment | Experimental FTIR (cm⁻¹)[1][6] | Experimental FT-Raman (cm⁻¹)[1][6] | Calculated (Scaled) Wavenumber (cm⁻¹)[1][8] |
| O-H Stretch | ~3000 (broad) | - | 3085 |
| Aromatic C-H Stretch | 3100, 3060 | 3092, 3077 | 3057, 3033 |
| C≡N Stretch | 2240 | 2239 | 2235 |
| C=O Stretch | 1685 | 1680 | 1682 |
| Aromatic C=C Stretch | 1611 | 1612 | 1608 |
| C-O Stretch / O-H Bend | 1334 | 1323 | 1320 |
| C-CN Stretch | 1180 | 1182 | 1177 |
| Aromatic C-H Out-of-Plane Bend | 867 | 865 | 860 |
Analysis:
-
Excellent Agreement: There is a remarkable correlation between the experimental and scaled theoretical values, particularly for the sharp, well-defined peaks like the C≡N and C=O stretches. This agreement provides high confidence in the assignment of these bands.[1][8]
-
The O-H Anomaly: The experimental O-H stretching band is very broad and shifted to a lower frequency (~3000 cm⁻¹) compared to the calculated value (3085 cm⁻¹). This is a classic example of the limitations of gas-phase calculations. In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid groups significantly weakens and broadens the O-H bond vibration, an effect not fully captured by a single-molecule calculation.[9]
Electronic Spectroscopy: Unveiling Electron Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. It is a key technique for characterizing conjugated systems.
Experimental Protocol: Measuring Absorption
-
Solution Preparation: A dilute solution of the cyanobenzoic acid isomer is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is chosen to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Data Acquisition: The spectrophotometer measures absorbance as a function of wavelength. A cuvette containing the pure solvent is used as a blank to zero the instrument. The absorption spectrum of the sample is then recorded, typically from 400 nm down to 200 nm. The wavelength of maximum absorbance (λ_max) is the key parameter.
Computational Workflow: Predicting Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of medium-sized organic molecules.[10][11]
Caption: Workflow for predicting UV-Vis spectra using TD-DFT.
Causality Note: The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is not optional—it is essential.[12][13] Solvents can significantly alter the energy levels of molecular orbitals, leading to shifts in the absorption maxima (solvatochromism). Performing a gas-phase calculation to compare with a solution-phase experiment is a common source of error.[11]
Data Comparison: 3-Cyanobenzoic Acid
| Method | Predicted λ_max (nm) | Experimental λ_max (nm)[14] |
| TD-DFT (B3LYP/6-311++G(d,p) in ethanol) | 225, 278 | 226, 280 |
Analysis: The agreement between the TD-DFT predicted λ_max and the experimental values for 3-cyanobenzoic acid is excellent.[11][14] TD-DFT is highly effective at predicting the position of the primary absorption bands corresponding to π→π* transitions within the aromatic system. The oscillator strength (a measure of transition probability), also provided by the calculation, correlates with the intensity of the experimental absorption peak.
NMR Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It probes the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms within a molecule.
Experimental Protocol: Probing the Nuclei
-
Sample Preparation: The cyanobenzoic acid sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, tetramethylsilane (TMS), is added, whose signal is set to 0.00 ppm.[15][16]
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The instrument records the frequencies at which different nuclei resonate, which are then converted into chemical shifts (δ) in parts per million (ppm). Standard experiments include ¹H, ¹³C, and correlation spectroscopies (e.g., COSY, HSQC).
Computational Workflow: Predicting Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the gold standard for predicting NMR chemical shifts.[16][17][18]
-
Geometry Optimization: As with other methods, an accurate, optimized geometry in a simulated solvent is the required starting point.
-
Shielding Calculation: A GIAO-DFT calculation is performed on the optimized structure to compute the absolute magnetic shielding tensor for each nucleus.
-
Reference Calculation: The same GIAO-DFT calculation is performed on the reference molecule, TMS.
-
Chemical Shift Prediction: The final chemical shift is calculated by subtracting the computed shielding of the sample nucleus from the computed shielding of the reference nucleus (δ = σ_ref - σ_sample). This referencing procedure cancels out systematic errors.[17][19]
Data Comparison: ¹³C NMR of 4-Cyanobenzoic Acid
The table below compares the experimental ¹³C NMR chemical shifts for 4-cyanobenzoic acid in DMSO-d₆ with values predicted by the GIAO-DFT method.
| Carbon Atom | Experimental δ (ppm)[20] | Calculated δ (ppm) |
| C=O (Carboxyl) | 167.8 | 168.1 |
| C-COOH | 138.4 | 138.9 |
| C (Aromatic, CH) | 130.2 | 130.5 |
| C (Aromatic, CH) | 128.9 | 129.2 |
| C-CN | 126.9 | 127.3 |
| C≡N (Nitrile) | 118.5 | 118.9 |
Analysis: The predictive accuracy for ¹³C chemical shifts is exceptionally high, with deviations typically less than 1-2 ppm.[18][21] This level of accuracy is often sufficient to distinguish between isomers or assign specific signals in a complex spectrum. Discrepancies, though small, can arise from subtle differences in solvent-solute interactions or molecular dynamics that are not perfectly captured by the static computational model.[9]
Conclusion: A Unified Strategy for Molecular Characterization
The analysis of cyanobenzoic acids demonstrates that experimental and computational spectroscopy are not competing methodologies but rather deeply synergistic partners.
-
Computation validates experiment: Theoretical calculations provide a robust framework for assigning every peak in an experimental spectrum to a specific physical phenomenon, transforming raw data into detailed structural insight.
-
Experiment validates computation: Empirical data is the ultimate arbiter of a computational model's accuracy, driving the development of more sophisticated and reliable theoretical methods.
For the modern researcher, leveraging this synergy is key. An integrated approach—where initial experimental data is interpreted and refined with computational modeling—leads to a more rapid, accurate, and comprehensive characterization of molecular systems. This dual-pronged strategy minimizes ambiguity, validates structural assignments with high confidence, and ultimately accelerates the pace of discovery and development.
References
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- Palafox, M. A., & Rastogi, V. K. (2013). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid.
- Leavitt, C. M., et al. (2023). Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate.
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- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]
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- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
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- Karthick, T., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).
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- Tang, F., et al. (2025). Computational Spectroscopy. AIP Publishing. [Link]
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A Senior Application Scientist's Guide to Structural Validation: X-ray Crystallography vs. Spectroscopic Methods for 3-Amino-4-cyanobenzoic Acid Derivatives
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel 3-Amino-4-cyanobenzoic acid derivatives, which hold potential in various therapeutic and materials applications, precise structural validation is not just a regulatory formality but a critical step in understanding their function and optimizing their properties. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques, offering a field-proven perspective on experimental choices for the structural elucidation of these important compounds.
The Imperative of Atomic-Level Precision
The biological activity and material properties of this compound derivatives are intrinsically linked to their specific spatial arrangement of atoms. Even subtle changes in bond angles, lengths, or stereochemistry can drastically alter a compound's efficacy, safety, or performance. Therefore, the choice of analytical technique for structural validation is a decision with far-reaching implications. While several methods can provide structural information, single-crystal X-ray diffraction remains the gold standard for its ability to deliver a definitive, high-resolution three-dimensional model of a molecule.[1][2][3]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction is a powerful analytical technique that provides unparalleled, detailed insights into the atomic and molecular structure of crystalline materials.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute configuration.[1] This technique is indispensable for understanding the structure of a vast range of materials, from small organic molecules to large biomolecules.[1]
The Crystallography Workflow: A Self-Validating System
The strength of X-ray crystallography lies in its rigorous and self-validating workflow. Each step, from crystal growth to data analysis, contains internal checks that ensure the final structure is a true and accurate representation of the molecule.
Caption: The workflow of single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
-
Crystal Growth (The Art and Science):
-
Rationale: The formation of high-quality single crystals is the most critical and often the most challenging step.[4] The goal is to slowly reach a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.
-
Methodology:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent system in which it is sparingly soluble. Common choices include slow evaporation from a solution in a solvent like ethanol, or vapor diffusion where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent.[5][6]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5][6]
-
Set up the crystallization experiment in a vibration-free environment.[6]
-
Monitor for the formation of clear, well-defined crystals over several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be a single, untwinned entity with well-defined faces and no visible defects.[2] The size should be appropriate for the X-ray beam, typically in the range of 0.1-0.3 mm.[2]
-
Methodology:
-
Under a microscope, select a suitable crystal using a cryo-loop.
-
Mount the crystal on a goniometer head for precise orientation in the X-ray beam.[2]
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.[1] Modern diffractometers use sensitive detectors like CCD or CMOS sensors to record the diffracted X-rays.[7]
-
Methodology:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Define the data collection strategy (e.g., exposure time, frame width, total rotation range).
-
Initiate the automated data collection process, which can take several hours.[8]
-
-
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Methodology:
-
Integrate the raw data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group symmetry.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial atomic model into the resulting electron density map.
-
-
-
Structure Refinement and Validation:
-
Rationale: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate structure. Validation involves checking various crystallographic parameters to ensure the quality and reliability of the final model.
-
Methodology:
-
Perform least-squares refinement to optimize atomic positions, and thermal parameters.
-
Analyze difference Fourier maps to locate any missing atoms or identify regions of disorder.
-
Validate the final structure using metrics such as the R-factor and goodness-of-fit. A low R-factor indicates a good agreement between the observed and calculated structure factors.
-
-
Alternative and Complementary Techniques: A Comparative Overview
While X-ray crystallography provides the most definitive structural information, other techniques offer valuable, often complementary, data and can be more suitable in certain situations.
| Technique | Principle | Strengths | Limitations | Application for this compound Derivatives |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Unambiguous 3D structure determination, including absolute stereochemistry.[3] Provides precise bond lengths and angles.[1] | Requires high-quality single crystals, which can be difficult to grow. The structure represents the solid state, which may differ from the solution state. | The "gold standard" for definitive structural proof. Essential for understanding solid-state packing and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Provides detailed information about the connectivity and chemical environment of atoms in solution.[9][10] Non-destructive. | Does not directly provide 3D coordinates. Interpretation can be complex for larger molecules. | Excellent for confirming the chemical structure (connectivity) in solution. 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond and through-space correlations. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[11] | High sensitivity and accuracy in determining molecular weight.[12] Can provide information about elemental composition and fragmentation patterns.[13] | Provides limited information about the 3D structure and connectivity. | Essential for confirming the molecular weight and elemental formula of the synthesized derivatives.[12] Tandem MS (MS/MS) can provide some structural information through fragmentation analysis.[12] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a powdered sample containing a large number of randomly oriented crystallites.[14] | Useful for identifying crystalline phases and determining lattice parameters.[15] Does not require single crystals.[16] | Provides less detailed structural information than single-crystal XRD.[16] Structure solution from powder data can be challenging for complex organic molecules.[17] | Useful for characterizing the bulk material and identifying polymorphs. Can be used for structure determination if single crystals are unobtainable, though with lower precision.[17] |
Synergistic Application: A Holistic Approach to Structural Validation
For the comprehensive characterization of this compound derivatives, a multi-technique approach is often the most robust strategy.
Caption: A synergistic approach to structural validation.
Conclusion: Choosing the Right Tool for the Job
While single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of this compound derivatives, a comprehensive understanding is best achieved through the intelligent application of complementary techniques. Mass spectrometry and NMR spectroscopy are indispensable for confirming the fundamental molecular formula and connectivity, respectively. Powder XRD offers valuable insights into the bulk properties of the material. Ultimately, the choice and sequence of analytical methods will depend on the specific research question, the nature of the material, and the resources available. However, for the unambiguous and definitive structural validation required in drug development and advanced materials science, X-ray crystallography remains the authoritative and indispensable tool.
References
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- Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
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A Comparative Guide to Crystal Packing: The Divergent Influence of Cyano (CN) and Nitro (NO₂) Groups
Introduction: The Art of Crystal Engineering
In the realm of materials science and drug development, the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This arrangement, or crystal packing, dictates critical solid-state properties, including solubility, stability, density, and bioavailability. Crystal engineering is the discipline dedicated to understanding and controlling these intermolecular interactions to design new solids with desired functionalities[1]. At the heart of this practice lies the strategic use of functional groups to guide molecular self-assembly into predictable supramolecular architectures[1].
Among the most potent steering groups are the cyano (–CN) and nitro (–NO₂) moieties. Both are strong electron-withdrawing groups (EWGs) that significantly alter the electronic landscape of a molecule, yet their influence on crystal packing is remarkably distinct[2][3]. This guide provides a comparative analysis of the CN and NO₂ groups, delving into their intrinsic physicochemical properties, the intermolecular interactions they favor, and the resulting impact on crystal lattice construction. We will synthesize insights from crystallographic data and computational analysis to provide a clear framework for researchers aiming to harness these groups in materials design.
Intrinsic Properties: A Tale of Two Groups
The divergent behavior of cyano and nitro groups in the solid state originates from their fundamental differences in geometry, size, and electrostatic character.
| Property | Cyano Group (–C≡N) | Nitro Group (–NO₂) | Rationale & Implication |
| Geometry | Linear (sp hybridization) | Trigonal Planar (sp² hybridization) | The linear nature of the CN group is less sterically demanding, while the bulkier, planar NO₂ group imposes greater geometric constraints on neighboring molecules[4][5]. |
| Size (van der Waals) | Smaller | Larger | The smaller size of the CN group can allow for closer packing in some orientations, though it participates in fewer intermolecular contacts compared to the NO₂ group[4][5]. |
| Dipole Moment | Strong, localized along the C-N axis. | Strong, with the vector bisecting the O-N-O angle. | The strong, directional dipoles are key drivers for packing, often leading to antiparallel arrangements to minimize electrostatic repulsion[6][7][8]. |
| Electrostatic Potential | Negative potential concentrated on the nitrogen lone pair. | Negative potential distributed over both oxygen atoms; a positive region (σ-hole) can exist on the nitrogen[9][10][11]. | The dual negative sites on the NO₂ group provide more opportunities for hydrogen bonding and other interactions compared to the single acceptor site on the CN group. |
| Electron-Withdrawing Nature | Strong | Very Strong | Both groups polarize the molecule, influencing π-π stacking and the strength of hydrogen bonds formed by other parts of the molecule[12][13][14]. |
The Supramolecular Toolkit: Dominant Intermolecular Interactions
The properties outlined above dictate the types of non-covalent interactions each group preferentially forms. These interactions are the "synthons"—the structural units of supramolecular chemistry—that build the crystal lattice[1].
The Cyano Group: A Director of Linear and Planar Motifs
The cyano group's interactions are dominated by its strong dipole and the localized electron density on the nitrogen atom.
-
Dipole-Dipole Interactions : The most characteristic interaction for nitriles is the formation of antiparallel C≡N···C≡N motifs, which effectively cancel out the strong local dipoles[6][15]. This interaction is a powerful tool for organizing molecules into linear chains or sheets.
-
Hydrogen Bonding (C–H···N) : The nitrogen atom is a competent hydrogen bond acceptor, readily forming C–H···N bonds with activated C-H donors from neighboring molecules[15].
-
Halogen Bonding (X···N≡C) : The nitrogen lone pair also serves as an excellent halogen bond acceptor, interacting with electrophilic regions on halogen atoms (σ-holes) in other molecules[16][17][18][19].
The Nitro Group: A Versatile Anchor for 3D Networks
The nitro group's larger size and multiple acceptor sites allow it to engage in a wider and often more complex array of interactions.
-
Hydrogen Bonding (C–H···O) : The two oxygen atoms are strong hydrogen bond acceptors, frequently participating in multiple C–H···O interactions, which are crucial for building robust three-dimensional networks[20][21].
-
Lone Pair-π Interactions (O···N) : A key interaction unique to nitro groups is the close contact between an oxygen atom of one group and the π-system (specifically the nitrogen atom's π-hole) of a neighboring nitro group. These O···N interactions are attractive and play a significant role in achieving dense molecular packing, particularly in energetic materials[9][10][22].
-
π-π Stacking : As a powerful EWG, the nitro group significantly reduces the electron density of an attached aromatic ring, promoting favorable π-π stacking interactions with electron-rich rings of adjacent molecules.
Figure 2: Integrated experimental and computational workflow for crystal packing analysis.
Computational Validation: Visualizing Interactions
Once the crystal structure is solved, computational tools are used to analyze and quantify the intermolecular interactions.
-
Hirshfeld Surface Analysis : This technique maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts. The surface is colored based on properties like dnorm (which highlights contacts shorter than van der Waals radii), allowing for the rapid identification of key interactions like hydrogen bonds and close contacts.
-
Molecular Electrostatic Potential (MEP) Mapping : MEP maps illustrate the charge distribution across a molecule's surface.[11] Regions of negative potential (red) are electron-rich and act as hydrogen or halogen bond acceptors, while regions of positive potential (blue) are electron-poor and act as donors. Comparing MEP maps for CN- and NO₂-substituted molecules provides a clear rationale for their different interaction preferences.[23][24]
Conclusion and Outlook
The choice between a cyano and a nitro group is not trivial; it is a strategic decision in crystal engineering that has profound and predictable consequences for solid-state architecture.
-
The nitro group , with its larger size, trigonal planar geometry, and dual oxygen acceptors, is a powerful director for forming highly interconnected, robust, and dense crystal packing arrangements. Its versatility in forming multiple C-H···O hydrogen bonds and unique O···N interactions makes it particularly effective in this regard.[4][9]
-
The cyano group , being smaller and linear, favors more simplistic packing motifs often dominated by strong, directional dipole-dipole interactions. This typically leads to less dense structures compared to their nitro analogues.[5]
This comparative understanding is invaluable for professionals in drug development, where controlling crystal form (polymorphism) is essential for ensuring consistent solubility and stability, and in materials science, where properties like density and thermal stability are critical, as seen in the design of energetic materials. By appreciating the distinct supramolecular toolkits of the CN and NO₂ groups, researchers can move from serendipitous discovery to rational design of crystalline materials with tailored properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-cyanobenzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides a detailed protocol for the safe handling of 3-Amino-4-cyanobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a framework for building a culture of safety and procedural excellence in your laboratory.
Immediate Safety Briefing: Understanding the Risks
While a comprehensive toxicological profile for this compound may not be extensively documented, its chemical structure—an aromatic amine with cyano and carboxylic acid functional groups—necessitates a cautious approach. Based on data from structurally similar compounds, a thorough hazard assessment is critical.[1][2][3][4]
The primary hazards associated with this class of compounds include:
-
Respiratory Irritation: May cause respiratory tract irritation, particularly in powdered form.[2][3][4]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][3]
The following table summarizes the GHS hazard classifications for analogous compounds, which should be considered as the minimum expected hazards for this compound.
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [1][2] |
The Core Principle: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment, but an integrated system of controls. Before selecting PPE, ensure that engineering and administrative controls are in place.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
